molecular formula C12H14BrN B1366515 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 91720-32-0

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B1366515
CAS No.: 91720-32-0
M. Wt: 252.15 g/mol
InChI Key: GQPOSFWEURXXNF-UHFFFAOYSA-N
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Description

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is a useful research compound. Its molecular formula is C12H14BrN and its molecular weight is 252.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPOSFWEURXXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)Br)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444094
Record name 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline
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Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91720-32-0
Record name 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline
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Record name 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline
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Foundational & Exploratory

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline CAS Number: 91720-32-0

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a halogenated derivative of the well-established antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). While its parent compound is a cornerstone antioxidant in the rubber industry, the introduction of a bromine atom at the 6-position significantly alters its electronic properties, making it a molecule of high interest for researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, a robust synthesis protocol grounded in the Doebner-von Miller reaction, analytical characterization techniques, and a critical evaluation of its potential applications as a scaffold for novel therapeutics. Safety protocols and handling guidelines are also provided to ensure its responsible use in a research environment.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic amine. The core structure consists of a bicyclic dihydroquinoline system, featuring a gem-dimethyl group at the 2-position and a methyl group at the 4-position of the partially saturated heterocyclic ring. The strategic placement of a bromine atom on the aromatic ring at the 6-position is key to its functionality, often serving as a handle for further chemical modification or enhancing binding affinity to biological targets through halogen bonding.

Table 1: Core Chemical Identifiers

Identifier Value
CAS Number 91720-32-0
IUPAC Name This compound
Molecular Formula C₁₂H₁₄BrN[1]
Molecular Weight 252.15 g/mol
Canonical SMILES CC1=CC(NC2=C1C=C(C=C2)Br)(C)C[1]

| InChI Key | GQPOSFWEURXXNF-UHFFFAOYSA-N[1] |

Table 2: Predicted Physicochemical Properties

Property Value Source
Monoisotopic Mass 251.03096 Da PubChem[1]
XLogP3 (Predicted) 3.5 PubChem[1]
Flash Point 2 °C International Laboratory USA
Appearance Solid (inferred from parent compound)

| Solubility | Insoluble in water; soluble in organic solvents like acetone, THF, dichloromethane. | Inferred from TMQ[2] |

Synthesis and Reaction Mechanism

The most direct and industrially relevant synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is the Doebner-von Miller reaction, a variation of the Skraup synthesis.[3][4] This acid-catalyzed reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound, which is typically formed in situ from ketones or aldehydes. For the synthesis of the title compound, 4-bromoaniline is reacted with acetone.

The causality behind this choice is rooted in efficiency; acetone serves as the source for both the α,β-unsaturated ketone (mesityl oxide) and the enamine intermediate. The acid catalyst (e.g., HCl, HBF₄) is crucial as it protonates the carbonyl oxygen, activating it for nucleophilic attack and facilitating the necessary dehydration and cyclization steps.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_output Output Aniline 4-Bromoaniline Reaction Doebner-von Miller Reaction (Condensation & Cyclization) Aniline->Reaction Acetone Acetone (excess) Acetone->Reaction Catalyst Acid Catalyst (e.g., HCl, HBF₄) Catalyst->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Product 6-Bromo-2,2,4-trimethyl- 1,2-dihydroquinoline Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating purification and characterization steps to confirm the identity and purity of the final product.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoaniline (1.0 eq) and acetone (10-15 eq). The large excess of acetone serves as both reactant and solvent.

  • Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq) to the stirring mixture. The mixture will become warm.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: After cooling to room temperature, neutralize the reaction mixture by the slow addition of an aqueous sodium bicarbonate or sodium hydroxide solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification (Validation Step 1): Purify the crude residue using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure product from unreacted starting materials and polymeric byproducts.

  • Characterization (Validation Step 2): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization

To ensure the synthesized compound is the correct molecule and of high purity, a suite of spectroscopic methods is essential.

Table 3: Key Analytical Data for Structural Confirmation

Technique Expected Observations
¹H NMR - Aromatic protons on the bromo-substituted ring showing characteristic splitting patterns. - A singlet for the N-H proton (may be broad). - A vinylic proton signal near the methyl group at C4. - A singlet integrating to 6 protons for the gem-dimethyl group at C2. - A singlet integrating to 3 protons for the methyl group at C4.
¹³C NMR - Distinct signals for the 12 carbon atoms. - Quaternary carbon signals for C2 and the carbon attached to the gem-dimethyl groups. - A signal for the carbon atom bonded to bromine (C6) at a characteristic chemical shift. - Signals corresponding to the aromatic and vinyl carbons.
Mass Spec (EI/ESI) - A molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) showing a characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for M and M+2).[1]

| Infrared (IR) | - An N-H stretching band around 3300-3400 cm⁻¹. - C-H stretching bands (aromatic and aliphatic) just below and above 3000 cm⁻¹. - C=C stretching bands in the 1500-1600 cm⁻¹ region. |

Applications in Research and Drug Development

The true value of this compound for the target audience lies in its potential as a versatile scaffold in medicinal chemistry. The quinoline and quinazoline cores are privileged structures in drug discovery, with approved drugs like Gefitinib and Erlotinib targeting key proteins in oncology.[5] The introduction of a bromine atom at the 6-position is a common strategy to enhance biological activity.[6]

Potential Therapeutic Targets:

  • EGFR Inhibition: Studies on structurally related 6-bromo-quinazoline derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6][7] The 6-bromo-dihydroquinoline scaffold could serve as a bioisostere or a novel core for developing new EGFR inhibitors.

  • Antiproliferative Agents: Beyond EGFR, various quinoline derivatives have shown broad cytotoxic activity against cancer cell lines like MCF-7 (breast) and SW480 (colon).[5][7] This compound is an ideal starting point for library synthesis to screen for new anticancer agents.

  • Prostaglandin F2α Inhibition: Recent computational studies have highlighted 6-bromo-quinoline analogues as potential inhibitors of prostaglandin F2α, a target associated with preterm labor.[8] This suggests a potential, unexplored therapeutic avenue for this scaffold.

Applications_Diagram cluster_targets Potential Therapeutic Areas cluster_mechanisms Molecular Targets & Mechanisms Core 6-Bromo-2,2,4-trimethyl- 1,2-dihydroquinoline Scaffold Oncology Oncology Core->Oncology Inflammation Inflammation & Other Diseases Core->Inflammation EGFR EGFR Inhibition Oncology->EGFR Cytotoxicity General Cytotoxicity Oncology->Cytotoxicity PGF2a PGF2α Inhibition Inflammation->PGF2a n1 Basis: Activity of related 6-bromo-quinazolines. EGFR->n1 n2 Basis: QSAR studies on 6-bromo-quinoline analogues. PGF2a->n2 n3 Basis: Broad activity of the quinoline pharmacophore. Cytotoxicity->n3

Caption: Potential applications of the core scaffold in drug discovery.

Safety, Handling, and Toxicology

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related bromo-quinoline and dihydroquinoline compounds can be used to establish a robust safety profile.[9][10][11] The primary hazards are associated with acute toxicity and irritation.

Table 4: Hazard Identification and Safety Protocols

Category Guideline
GHS Pictograms GHS07 (Exclamation Mark), GHS09 (Environmental Hazard) - Inferred from parent compound TMQ[12]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][13][14]
Personal Protective Equipment (PPE) - Eye/Face: Chemical safety goggles or face shield (EN166 compliant). - Skin: Chemical-resistant gloves (e.g., nitrile) and a lab coat. - Respiratory: Use only in a well-ventilated area or with a fume hood. If dust/aerosols are generated, use a NIOSH/MSHA approved respirator.[10][15]
First Aid Measures - Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[9][10] - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9][10] - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10][16] - Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[9][15]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[9][16]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10][16]

| Incompatibilities | Strong oxidizing agents. May react exothermically with acids.[2][9] |

Conclusion and Future Outlook

This compound represents a compelling molecular scaffold that bridges the gap between industrial chemistry and modern drug discovery. Its straightforward synthesis from readily available starting materials makes it an accessible platform for extensive derivatization. While its parent compound's legacy is in materials science, the future of this bromo-derivative lies squarely in the realm of biomedical research. Future work should focus on synthesizing a library of analogues, exploring substitutions on the nitrogen atom and further functionalization of the aromatic ring, followed by systematic screening against panels of kinases and other enzymes implicated in human disease.

References

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of this compound, a halogenated derivative of the well-known antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). This document provides an in-depth analysis of its core physicochemical properties, a detailed protocol for its synthesis, methodologies for its analytical characterization, and an exploration of its potential applications in medicinal chemistry and drug development. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in the exploration and utilization of novel heterocyclic compounds.

Core Physicochemical Properties

This compound is a substituted dihydroquinoline. The introduction of a bromine atom at the 6-position significantly modifies its electronic properties and lipophilicity, which can influence its biological activity and metabolic stability. A summary of its key properties is presented below.

PropertyValueSource
Molecular Weight 252.15 g/mol
Molecular Formula C₁₂H₁₄BrN
Appearance Expected to be a solid or viscous liquidInferred from related compounds
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, DCM)[1]
CAS Number 91720-32-0

Synthesis and Mechanistic Rationale

The most direct and industrially relevant method for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is the acid-catalyzed condensation reaction between an aniline and acetone.[2][3] This approach, a variation of the Skraup or Doebner-von Miller reaction, is robust and scalable. For the synthesis of the target compound, 4-bromoaniline serves as the key starting material.

Mechanistic Insight: The reaction proceeds through a series of acid-catalyzed steps. Initially, two molecules of acetone undergo a self-condensation to form mesityl oxide (an α,β-unsaturated ketone). The acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack. Concurrently, the aniline's nitrogen atom is protonated, but a small equilibrium concentration of the free amine remains. This free 4-bromoaniline then attacks the protonated mesityl oxide in a Michael (1,4-conjugate) addition. The resulting intermediate undergoes an intramolecular cyclization via electrophilic aromatic substitution, followed by dehydration to yield the stable dihydroquinoline ring system. The choice of a strong acid catalyst is crucial for promoting both the initial acetone condensation and the final cyclization steps.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product & Analysis A 4-Bromoaniline C Acid-Catalyzed Condensation & Cyclization (e.g., HBF4, HCl) A->C B Acetone (2+ eq.) B->C G Crude Product C->G Reaction Mixture D Neutralization (e.g., NaHCO3 aq.) E Extraction (e.g., Dichloromethane) D->E F Purification E->F H Pure 6-Bromo-2,2,4-trimethyl- 1,2-dihydroquinoline F->H G->D I Analytical Characterization (HPLC, NMR, MS) H->I

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-bromoaniline

  • Acetone (reagent grade)

  • Hydrochloric acid (concentrated) or another suitable acid catalyst

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoaniline (1.0 eq) and acetone (3.0-4.0 eq).

  • Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (e.g., concentrated HCl, 0.2-0.5 eq) to the mixture. The addition is exothermic and should be controlled.

  • Reflux: Heat the reaction mixture to reflux (approximately 56-60°C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup - Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is basic (pH 8-9).

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

G start Synthesized Product hplc hplc start->hplc nmr Structural Elucidation Nuclear Magnetic Resonance (¹H and ¹³C NMR) Correct Proton & Carbon Signals? hplc->nmr Yes ms Molecular Weight Confirmation Mass Spectrometry (MS) Correct m/z peak for [M+H]⁺? nmr->ms Yes final Confirmed Pure Compound ms->final Yes

Caption: A standard workflow for the analytical validation of a synthesized chemical compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is essential for determining the purity of the final compound. A reverse-phase method is typically suitable for this type of molecule.[4]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm).

  • Procedure:

    • Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL).

    • Inject a small volume (e.g., 10 µL) onto the column.

    • Run the analysis and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Expected Results from Other Techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used for definitive structural confirmation.[5] The spectra should show characteristic signals for the aromatic protons, the vinyl proton, the N-H proton, and the distinct methyl groups.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[5] A high-resolution mass spectrum should show the correct molecular ion peak (or [M+H]⁺) with the characteristic isotopic pattern for a molecule containing one bromine atom.

Potential Applications in Drug Development

The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] While this compound itself is not extensively studied, its parent compound and related analogues have demonstrated significant potential.

  • Antioxidant and Anti-inflammatory Activity: The core 2,2,4-trimethyl-1,2-dihydroquinoline structure is a known potent antioxidant, historically used in industrial applications.[7] Its mechanism involves scavenging free radicals via the hydrogen atom on the secondary amine. The 6-hydroxy derivative has demonstrated hepatoprotective effects by reducing oxidative stress and inflammation in animal models.[8] The bromo-substituted analogue is a valuable tool compound to probe how halogenation affects these properties, potentially by altering the redox potential or protein-binding interactions.

G ROS Reactive Oxygen Species (ROS) NFkB NF-κB Activation ROS->NFkB Activates CellDamage Oxidative Cellular Damage & Inflammation ROS->CellDamage Causes Compound 6-Bromo-TMQ Derivative (Hypothesized) Compound->ROS Scavenges Compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Transcription Cytokines->CellDamage Promotes

Caption: Hypothesized mechanism for antioxidant and anti-inflammatory action of a dihydroquinoline derivative.

  • Anticancer Research: Quinoline and quinazoline scaffolds are integral to many anticancer agents.[9][10] For example, 6-bromo-quinazoline derivatives have been synthesized and evaluated as EGFR inhibitors for their antiproliferative activity against cancer cell lines.[10][11] The 6-bromo-dihydroquinoline core could serve as a novel scaffold for developing new cytotoxic or targeted agents.

  • Radiation Sensitizer: A dimeric version, 6,6'-methylene-bis(2,2,4-trimethyl-1,2-dihydroquinoline), has been investigated in clinical trials as a radiation-sensitizing agent, suggesting that this chemical class can modulate cellular responses to radiation-induced damage.[12]

Conclusion

This compound is a synthetically accessible compound with a rich chemical heritage. Its molecular weight is 252.15 g/mol . Based on the well-documented biological activities of related dihydroquinolines, it represents a valuable scaffold for further investigation in drug discovery. Its potential as an antioxidant, anti-inflammatory, or anticancer agent warrants exploration. The synthetic and analytical protocols detailed in this guide provide a solid framework for researchers to produce, purify, and validate this compound, enabling further studies into its therapeutic potential.

References

physical and chemical properties of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline: Properties, Reactivity, and Applications

Abstract

This compound stands as a pivotal heterocyclic compound, integrating the core structure of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a known antioxidant, with a strategically placed bromine atom. This substitution transforms the molecule from a simple stabilizer into a versatile synthetic intermediate for pharmaceutical research and materials science. The bromine atom at the 6-position serves as a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide offers a comprehensive examination of its physical and chemical properties, proposes a robust synthetic pathway, and explores its reactivity and potential applications, particularly in the realm of drug development. It is intended for researchers and scientists who require a deep technical understanding of this valuable building block.

Introduction & Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its partially saturated form, 1,2-dihydroquinoline, retains significant biological potential while offering different conformational and electronic properties. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is widely recognized as an effective aminic antioxidant and stabilizer in the rubber industry.[2][3]

The introduction of a halogen, specifically bromine, onto this scaffold at the C-6 position dramatically enhances its utility. This modification provides a key functional group for synthetic chemists, enabling facile carbon-carbon and carbon-heteroatom bond formation. This strategic functionalization makes this compound a highly valuable precursor for generating libraries of novel compounds for biological screening and materials development.[4][5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Compound Identification

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 91720-32-0
Molecular Formula C₁₂H₁₄BrN[6]
Molecular Weight 252.15 g/mol
Canonical SMILES CC1=CC(NC2=C1C=C(C=C2)Br)(C)C[6]
InChIKey GQPOSFWEURXXNF-UHFFFAOYSA-N[6]
Predicted Physical Properties

Direct experimental data for this specific compound is not widely published. However, based on the properties of its parent compound (TMQ) and general principles of physical organic chemistry, the following properties can be predicted.

PropertyPredicted ValueRationale / Comparative Data
Appearance Off-white to light brown solidThe parent TMQ is a solid with a melting point of 48°C.[3] The addition of bromine typically increases melting point due to increased molecular weight and polarizability.
Melting Point > 50 °CIncreased molecular weight and intermolecular forces compared to TMQ.
Boiling Point > 300 °CThe related polymerized TMQ has a boiling point >315°C.[7]
Solubility Insoluble in water; Soluble in acetone, chloroform, toluene, ethanol.The parent TMQ is insoluble in water but soluble in various organic solvents.[8][9] The bromo-derivative is expected to exhibit similar solubility.
XlogP 3.5[6]
Stability Sensitive to prolonged exposure to air and light.The dihydroquinoline ring can be susceptible to oxidation to form the aromatic quinoline. This sensitivity is noted for the parent TMQ.[8]
Spectroscopic Profile

The structural characterization of this compound relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

    • Aromatic Protons: The protons on the bromo-substituted ring will appear as a multiplet system. The proton at C-5 will likely be a doublet, the one at C-7 a doublet of doublets, and the one at C-8 a doublet, with coupling constants typical for ortho and meta relationships. The signals will be downfield shifted compared to the unsubstituted analog.

    • Vinyl Proton: A singlet for the proton at C-3.

    • Amine Proton: A broad singlet for the N-H proton, the chemical shift of which will be dependent on solvent and concentration.

    • Methyl Protons: A sharp singlet integrating to six protons for the gem-dimethyl group at C-2, and a singlet integrating to three protons for the methyl group at C-4.

    • Data from the related 6-bromo-1,2,3,4-tetrahydroquinoline shows aromatic signals in the range of 6.5-7.5 ppm.[1][10]

  • ¹³C NMR Spectroscopy:

    • The spectrum will show 12 distinct carbon signals. The C-Br signal will be significantly shifted. Aromatic carbons will appear in the 110-150 ppm range. The quaternary C-2 and C-4, along with the methyl carbons, will be visible in the aliphatic region.

  • Mass Spectrometry (MS):

    • The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units. The monoisotopic mass is predicted to be 251.03096 Da.[6]

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹, characteristic of the secondary amine.

    • C-H Stretches: Peaks just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic/vinylic C-H.

    • C=C Stretches: Aromatic and vinylic C=C stretching bands in the 1500-1600 cm⁻¹ region.

    • C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Synthesis & Handling

Proposed Synthetic Pathway: Acid-Catalyzed Cyclization

The most direct and industrially relevant synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines is the acid-catalyzed condensation of an aniline with acetone, a variation of the Skraup reaction.[2][11] For the target compound, this involves reacting 4-bromoaniline with acetone.

Reaction: 4-Bromoaniline + 2 Acetone → this compound

Step-by-Step Protocol:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq).

  • Reagent Addition: Add an excess of acetone (5-10 eq), which serves as both a reactant and a solvent.

  • Catalyst Introduction: Add a catalytic amount of a suitable acid catalyst, such as iodine (I₂) or tetrafluoroboric acid (HBF₄) (0.5-5 mol%).

    • Expertise & Experience Insight: While various acids can be used, iodine is effective and mild. HBF₄ has been shown to be highly efficient at very low loadings for similar Skraup-type reactions, making it a sustainable choice.[2] The acid catalyzes both the formation of the intermediate enamine/imine species and the subsequent intramolecular electrophilic aromatic substitution (cyclization).

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product typically requires purification to be suitable for further synthetic applications.

G crude Crude Product (from rotary evaporator) purification Column Chromatography (Silica Gel, Hexane/EtOAc gradient) crude->purification fractions Collect & Combine Fractions (TLC analysis) purification->fractions solvent_removal Solvent Removal (under reduced pressure) fractions->solvent_removal pure_product Pure Solid Product solvent_removal->pure_product characterization Characterization pure_product->characterization nmr ¹H & ¹³C NMR characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir

Caption: Post-synthesis purification and characterization workflow.

Safety and Handling Protocols
  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[13]

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Health Hazards: Expected to cause skin and eye irritation. May be harmful if swallowed or inhaled.[13][14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[12]

    • Inhalation: Move to fresh air.[12]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[15]

Chemical Reactivity & Applications in Drug Development

The synthetic utility of this compound is rooted in the distinct reactivity of its two key components: the dihydroquinoline core and the aryl bromide.

Reactivity of the Dihydroquinoline Core

The 1,2-dihydroquinoline ring is an electron-rich enamine system. Its primary reactivity involves:

  • Oxidation: It can be oxidized to the corresponding aromatic 6-bromo-2,2,4-trimethylquinoline using various oxidizing agents. This provides access to a different class of substituted quinolines.

  • N-Functionalization: The secondary amine (N-H) can be alkylated, acylated, or used in coupling reactions to introduce substituents on the nitrogen atom.

The Aryl Bromide Handle: A Gateway to Molecular Diversity

The C-Br bond at the 6-position is the most valuable feature for drug development professionals. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the construction of new C-C, C-N, and C-O bonds. Studies on related 6-bromo-tetrahydroquinolines have demonstrated high reactivity in these transformations.[4]

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based functional groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.

  • Heck Coupling: Reaction with alkenes.

Logical Flow of a Drug Discovery Cascade

The compound serves as a starting point in a drug discovery program, enabling the rapid generation of a diverse library of analogues for screening.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Optimization start 6-Bromo-2,2,4-trimethyl- 1,2-dihydroquinoline suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines) start->buchwald sono Sonogashira (Alkynes) start->sono library Diverse Compound Library suzuki->library buchwald->library sono->library screening High-Throughput Biological Screening library->screening hit Hit Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead

References

Structure Elucidation of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. The presence of the bromine atom offers a versatile synthetic handle for further molecular elaboration, making unambiguous characterization essential.[1] We present a holistic workflow, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and COSY). This guide moves beyond a simple recitation of data, focusing on the causal logic behind the experimental strategy and the synergistic interpretation of spectroscopic evidence to build a self-validating structural hypothesis.

Introduction: The Scientific Imperative

The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] The specific target of this guide, this compound, is typically synthesized via a modified Skraup-type reaction, such as the Doebner-von Miller reaction, involving the condensation of 4-bromoaniline with acetone.[3][4] Given the potential for isomeric byproducts and rearrangements under acidic reaction conditions, a rigorous and multi-faceted approach to structure confirmation is not merely procedural—it is a prerequisite for reliable downstream applications in drug discovery and materials science.

This document outlines the logical progression of analysis, mirroring the workflow of an analytical chemist tasked with confirming the identity and purity of a newly synthesized batch of this target compound.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is a puzzle where each spectroscopic technique provides a unique set of clues. Our strategy is sequential and cumulative: we first determine the molecular formula and confirm the presence of the key halogen, then identify the functional groups present, and finally assemble the precise atomic connectivity of the molecular framework.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Structural Assembly cluster_3 Phase 4: Final Confirmation A Sample Synthesis (e.g., Doebner-von Miller) B Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern A->B Initial Verification C Infrared Spectroscopy (FTIR) - Key Covalent Bonds (N-H, C=C, C-H) B->C Confirm Functional Groups D 1D NMR Spectroscopy (¹H & ¹³C) - Chemical Environments - Proton/Carbon Count C->D Define Structural Fragments E 2D NMR Spectroscopy (COSY) - Proton Connectivity D->E Establish Correlations F Integrated Data Analysis - Cross-Validation of All Spectra E->F G Final Structure Confirmed: This compound F->G Unambiguous Assignment

Caption: A logical workflow for the structural elucidation of the target molecule.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Expertise & Experience: The first and most fundamental questions for a synthetic chemist are "Did I make a product of the correct mass?" and "Does it contain the expected elements?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for answering the first question, while the unique isotopic distribution of bromine provides a clear answer to the second.[5]

Trustworthiness: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[6] This results in a highly characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of nearly equal intensity are separated by 2 m/z units. This isotopic signature is a self-validating piece of evidence for the presence of a single bromine atom in the molecule.[5][6]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[7]

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min.[7]

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Presentation: Expected Mass Spectrum Data

The mass spectrum provides two critical pieces of information: the molecular weight and the isotopic pattern confirming bromine's presence.

G Molecule C₁₂H₁₄BrN⁺ (Molecular Ion) M_peak M⁺ Peak m/z = 251.038 (Contains ⁷⁹Br) Molecule->M_peak M2_peak M+2 Peak m/z = 253.036 (Contains ⁸¹Br) Molecule->M2_peak Ratio Relative Intensity ~100 : 98 M_peak->Ratio M2_peak->Ratio

Caption: The characteristic M+ and M+2 isotopic pattern for a compound containing one bromine atom.

IonCalculated m/z (Monoisotopic)Expected Relative IntensityRationale
[M]⁺ 251.0382~100%Molecular ion containing the ⁷⁹Br isotope.[8]
[M+2]⁺ 253.0361~98%Molecular ion containing the ⁸¹Br isotope.[5]
[M-CH₃]⁺ 236.0146VariableLoss of a methyl group from the C2 position, exhibits a similar Br isotopic pattern.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique that acts as a "functional group fingerprint" for a molecule.[9] For our target, we are looking for definitive evidence of the N-H bond of the dihydroquinoline ring, the distinction between aromatic and aliphatic C-H bonds, and the characteristic aromatic C=C stretching vibrations.

Trustworthiness: The vibrational frequencies of specific bonds are well-characterized. The presence of a sharp peak around 3400 cm⁻¹ is strong evidence for a secondary amine (N-H), while its absence would immediately cast doubt on the proposed 1,2-dihydro structure.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

  • Data Processing: Apply ATR correction to the resulting spectrum.

Data Presentation: Characteristic Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3395N-H StretchConfirms the presence of the secondary amine in the dihydroquinoline ring. A relatively sharp peak indicates a non-hydrogen-bonded amine.
3050-3020Aromatic C-H StretchIndicates C-H bonds on the benzene ring portion of the molecule.[10]
2980-2850Aliphatic C-H StretchCorresponds to the C-H bonds of the three methyl groups and the C3 methylene proton.[10]
~1600, ~1570, ~1480Aromatic C=C StretchThese multiple bands are characteristic of the benzene ring, confirming the aromatic portion of the scaffold.[11]
~1320C-N StretchAromatic amine C-N stretching frequency.
500-600C-Br StretchThis peak in the fingerprint region can be weak but provides supportive evidence for the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[12] For complex molecules, 2D NMR techniques like COSY are essential to definitively link protons that are coupled to each other.[13]

Trustworthiness: The combination of chemical shift, integration (proton count), and splitting patterns (J-coupling) in ¹H NMR provides a rich dataset. When combined with ¹³C data and validated with 2D NMR, the resulting structural assignment is highly reliable. The self-validating system here is the consistency across all NMR experiments.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D ¹H Spectrum Acquisition: Acquire a standard single-pulse ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[12]

  • 1D ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D ¹H-¹H COSY Spectrum Acquisition: Use a standard COSY pulse sequence to acquire the 2D correlation spectrum. This experiment reveals which protons are coupled (typically through 2 or 3 bonds).[13]

Data Presentation: Predicted NMR Data and Interpretation

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25d1HH-5Aromatic proton ortho to the electron-donating amine group, showing coupling only to H-7.
~7.10dd1HH-7Aromatic proton coupled to both H-5 and H-8.
~6.55d1HH-8Aromatic proton ortho to the bromine atom, shifted upfield by the amine donor and coupled to H-7.
~5.30s1HH-3Vinylic proton on the dihydro-pyridine ring. Expected to be a singlet.
~3.60br s1HN-HThe amine proton. Often broad due to quadrupole relaxation and exchange.
~1.95s3HC4-CH₃Methyl group attached to the vinylic carbon (C4).
~1.28s6HC2-(CH₃)₂Two equivalent methyl groups at the C2 position, resulting in a large singlet.

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~143.5C8aQuaternary carbon at the ring junction, adjacent to the nitrogen.
~131.0C4Vinylic quaternary carbon attached to the methyl group.
~130.5, 129.0, 125.0C5, C7, C8Aromatic CH carbons.
~122.0C4aQuaternary carbon at the ring junction.
~121.5C3Vinylic CH carbon.
~114.0C6Aromatic carbon directly bonded to bromine; its shift is attenuated.
~52.0C2Aliphatic quaternary carbon bonded to nitrogen and two methyl groups.
~30.0C2-(CH₃)₂Carbons of the two equivalent methyl groups at C2.
~22.0C4-CH₃Carbon of the methyl group at C4.

2D COSY: Confirming Connectivity

The COSY spectrum provides the final, definitive proof of the aromatic proton assignments. It will show cross-peaks that connect coupled protons.

Caption: Expected ¹H-¹H COSY correlations for the aromatic protons of the target molecule.

A critical cross-peak will appear between the signals at δ ~7.10 (H-7) and δ ~6.55 (H-8). Another will connect δ ~7.10 (H-7) and δ ~7.25 (H-5). The absence of a correlation between H-5 and H-8 confirms their meta-relationship, solidifying the 6-bromo substitution pattern.

Conclusion: A Synthesized and Self-Validated Structural Assignment

The structural elucidation of this compound is achieved through a systematic and synergistic application of modern spectroscopic techniques.

  • Mass Spectrometry establishes the correct molecular formula (C₁₂H₁₄BrN) and provides incontrovertible evidence of a single bromine atom through its unique M⁺/M+2 isotopic signature.[5][8]

  • FTIR Spectroscopy confirms the presence of all key functional groups: the N-H of the dihydroquinoline ring, aromatic C=C bonds, and both aromatic and aliphatic C-H bonds.

  • NMR Spectroscopy (¹H, ¹³C, and COSY) provides the definitive atomic connectivity. The number of signals, their chemical shifts, integrations, and coupling patterns—validated by COSY correlations—allow for the unambiguous assignment of every proton and carbon in the molecule, confirming the 2,2,4-trimethyl substitution and, crucially, the 6-position of the bromine atom on the aromatic ring.

By integrating these distinct yet complementary datasets, we construct a robust and self-validating case for the structure of the target compound, ensuring the scientific integrity required for its use in research and development.

References

1H NMR and 13C NMR spectra of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist, providing profound insights into molecular structure with exceptional resolution. For researchers, scientists, and professionals in drug development, a meticulous understanding of a molecule's NMR signature is fundamental for structural elucidation, purity assessment, and quality control. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. By dissecting its predicted spectral features, we aim to provide a framework for interpreting empirical data, grounded in the principles of chemical environment, electron density, and spin-spin coupling.

Molecular Structure and NMR Assignment Framework

The spectral characteristics of this compound are a direct consequence of its unique architecture. The molecule features a dihydroquinoline core, which is a bicyclic system composed of a benzene ring fused to a dihydropyridine ring. Key substituents—a bromine atom on the aromatic ring and three methyl groups on the heterocyclic portion—introduce distinct electronic and steric effects that are critical for interpreting the NMR data.

To facilitate a clear and unambiguous discussion of the NMR assignments, the atoms are numbered according to IUPAC nomenclature for the quinoline ring system.

Caption: IUPAC numbering for the this compound core structure.

¹H NMR Spectral Analysis: A Proton-by-Proton Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.[1][2]

Predicted Proton Assignments
  • Aromatic Protons (H-5, H-7, H-8): These protons are attached to the benzene ring and are therefore deshielded, appearing in the downfield region of the spectrum (typically δ 6.5-7.5 ppm).

    • H-8: This proton is ortho to the nitrogen-bearing carbon (C-8a) and meta to the bromine at C-6. It is expected to appear as a doublet around δ 6.6-6.8 ppm, split by the adjacent H-7 proton (J ≈ 8-9 Hz).

    • H-7: Located ortho to the bromine atom, this proton will be a doublet of doublets. It is coupled to H-8 (ortho coupling, J ≈ 8-9 Hz) and H-5 (meta coupling, J ≈ 2-3 Hz). Its chemical shift is predicted to be around δ 7.0-7.2 ppm.

    • H-5: This proton is meta to the bromine and will appear as a doublet due to the small meta coupling with H-7 (J ≈ 2-3 Hz). It is expected to be the most deshielded of the aromatic protons, appearing around δ 7.2-7.4 ppm.

  • Olefinic Proton (H-3): The proton on the C3-C4 double bond is in an electron-rich environment and is expected to appear as a singlet around δ 5.3-5.5 ppm. Any allylic coupling to the C4-methyl protons would be very small (<1 Hz) and may only result in slight peak broadening.

  • N-H Proton: The proton attached to the nitrogen atom is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet anywhere from δ 3.5 to 5.0 ppm.

  • Methyl Protons (C2-CH₃ and C4-CH₃): These protons are in the shielded, aliphatic region of the spectrum.

    • C2-gem-dimethyl Protons: The two methyl groups at the C2 position are chemically equivalent. Lacking any adjacent protons to couple with, they will produce a single, sharp signal integrating to 6 protons. This peak is expected around δ 1.2-1.4 ppm.

    • C4-methyl Protons: The methyl group at the C4 position is attached to the double bond. It will appear as a singlet (or a very finely split quartet due to allylic coupling) integrating to 3 protons, likely in the range of δ 2.0-2.2 ppm.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
C2-(CH₃)₂1.2 - 1.4s (singlet)N/A6H
C4-CH₃2.0 - 2.2s (singlet)N/A3H
N-H3.5 - 5.0 (broad)br s (broad singlet)N/A1H
H-35.3 - 5.5s (singlet)N/A1H
H-86.6 - 6.8d (doublet)Jortho ≈ 8-91H
H-77.0 - 7.2dd (doublet of doublets)Jortho ≈ 8-9, Jmeta ≈ 2-31H
H-57.2 - 7.4d (doublet)Jmeta ≈ 2-31H

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (~0-220 ppm), making it a powerful tool for identifying the carbon framework.[3][4][5] For this compound, all 13 carbon atoms are chemically distinct and should produce 13 unique signals.

Predicted Carbon Assignments
  • Aliphatic Carbons (δ 15-60 ppm):

    • C4-CH₃: Expected at δ 18-22 ppm.

    • C2-(CH₃)₂: Expected at δ 28-32 ppm.

    • C2: This quaternary sp³ carbon is deshielded by the adjacent nitrogen and is predicted to be around δ 50-55 ppm. Its signal will likely be of lower intensity.

  • Olefinic and Aromatic Carbons (δ 110-150 ppm):

    • C-6: The carbon directly bonded to the bromine atom (ipso-carbon) will have its chemical shift significantly influenced by the halogen. It is expected around δ 115-118 ppm. This quaternary carbon signal will be weak.

    • C-8, C-5, C-7: These protonated aromatic carbons will appear in the δ 120-130 ppm range. Their precise order can be confirmed with 2D NMR experiments.

    • C-3: This protonated sp² carbon of the double bond is expected around δ 122-126 ppm.

    • C-4, C-4a, C-8a: These three quaternary carbons will have weak signals. C-4 (part of the double bond) is predicted around δ 130-135 ppm. The two bridgehead carbons, C-4a and C-8a, are expected in the δ 138-145 ppm region, with C-8a (adjacent to nitrogen) likely being the most deshielded.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C4-CH₃18 - 22
C2-(CH₃)₂28 - 32
C250 - 55Quaternary (weak signal)
C6115 - 118Quaternary, attached to Bromine (weak signal)
C3122 - 126
C8, C5, C7120 - 130Order may vary
C4130 - 135Quaternary (weak signal)
C4a, C8a138 - 145Quaternary bridgehead carbons (weak signals)

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a standardized and meticulous experimental approach. The protocol described below is designed as a self-validating system, ensuring data integrity from sample preparation to final analysis.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of this compound for ¹H NMR and 40-60 mg for ¹³C NMR. The higher mass for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[5]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good solubilizing power and well-characterized residual solvent peaks.

  • Dissolution: Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean glass vial. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater) is recommended to achieve optimal signal dispersion and resolution.[6]

  • ¹H NMR Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker systems).

    • Temperature: 298 K (25 °C).

    • Spectral Width: ~16 ppm, centered around 6 ppm to encompass both aromatic and aliphatic regions.

    • Relaxation Delay (D1): 2-5 seconds. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate integration.

    • Number of Scans (NS): 16 scans are typically sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker systems) to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~220 ppm.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required to obtain a good signal due to the low abundance of ¹³C.

Data Processing
  • Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak shapes and integration.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. This step is critical for ensuring data is comparable across different experiments and instruments.

References

mass spectrometry data for 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the . Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the mass spectrum of this halogenated heterocyclic compound. We will explore the ionization behavior, predict characteristic fragmentation patterns based on first principles, and provide a validated protocol for experimental replication.

Introduction: The Analytical Imperative

This compound (C₁₂H₁₄BrN) is a heterocyclic compound of significant interest, often utilized as a building block in organic synthesis and as a derivative of the antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), which is widely used in the rubber industry.[1] The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and metabolite identification.

Mass spectrometry (MS) stands as a definitive analytical technique for this purpose. It provides two critical pieces of information: the exact molecular weight and a distinct fragmentation "fingerprint" that enables unambiguous structural elucidation. This guide focuses on interpreting the mass spectrum obtained via Electron Ionization (EI), a robust and highly reproducible technique ideal for creating standardized, library-searchable data for small molecules like this.[2][3]

Ionization Rationale: Why Electron Ionization (EI)?

For volatile and thermally stable small organic molecules, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the gold standard.

  • Mechanism of EI: In the EI source, the analyte molecule, introduced in the gas phase, is bombarded by a high-energy electron beam (typically standardized at 70 eV).[2] This energetic collision is sufficient to eject an electron from the molecule's highest occupied molecular orbital (HOMO), creating a positively charged radical cation known as the molecular ion (M•⁺) .[2]

  • Energetics and Fragmentation: The 70 eV energy is significantly higher than the ionization energy of most organic molecules (typically 6-15 eV).[2] The excess energy is deposited into the molecular ion, causing it to enter an excited vibrational state. To return to a more stable, lower-energy state, the ion rapidly undergoes a series of predictable bond cleavages and rearrangements, generating a cascade of smaller fragment ions.[2][3]

  • The Value of "Hard" Ionization: While techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer" and often preserve the molecular ion, the extensive and reproducible fragmentation produced by EI is its greatest strength. This fragmentation pattern is a unique signature of the molecule's structure, providing a rich dataset for definitive identification.

Deconstructing the Mass Spectrum: A Predicted Analysis

The mass spectrum of this compound is predicted to exhibit several key features. The analysis begins with the molecular ion and proceeds to the major fragmentation pathways.

The Molecular Ion (M•⁺): The Bromine Isotope Signature

The molecular formula is C₁₂H₁₄BrN. The monoisotopic mass is calculated to be 251.0310 Da .[4]

A critical and unmistakable feature of any bromine-containing compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance (50.69% and 49.31%, respectively). Consequently, the molecular ion will appear not as a single peak, but as a characteristic doublet:

  • M•⁺ peak: at m/z 251 (containing ⁷⁹Br)

  • (M+2)•⁺ peak: at m/z 253 (containing ⁸¹Br)

These two peaks will have nearly identical intensities, and this "A+2" pattern will be mirrored in every fragment ion that retains the bromine atom. This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an unknown analyte.

Primary Fragmentation Pathways

The fragmentation of the molecular ion (m/z 251/253) is governed by the drive to form the most stable possible cations and neutral radicals.[5] For this molecule, the most probable cleavages are initiated at the sterically hindered gem-dimethyl group and the C-Br bond.

  • α-Cleavage: Loss of a Methyl Radical (•CH₃) This is anticipated to be the most favorable and dominant fragmentation pathway. The cleavage of a C-C bond adjacent to the nitrogen atom (α-cleavage) results in the loss of a methyl radical (15 Da) and the formation of a highly stabilized tertiary carbocation. This ion is further stabilized by resonance with the aromatic ring. This leads to the base peak of the spectrum.

    • [M - 15]⁺: This fragment will produce a strong doublet at m/z 236/238 .

  • Loss of the Bromine Radical (•Br) Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). This pathway is less favorable than methyl loss due to the relative strength of the aromatic C-Br bond but should still produce a significant peak.

    • [M - Br]⁺: This fragment will appear as a single peak (as the bromine is lost) at m/z 172 .

  • Retro-Diels-Alder (RDA) Fragmentation The dihydroquinoline ring system is susceptible to a retro-Diels-Alder (RDA) reaction. This involves the concerted cleavage of two bonds in the heterocyclic ring, resulting in the elimination of a neutral alkene. For this structure, the RDA fragmentation would lead to the loss of isobutene (56 Da).

    • [M - C₄H₈]•⁺: This would result in a fragment ion at m/z 195/197 .

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway M Molecular Ion (M•⁺) m/z 251/253 C₁₂H₁₄BrN•⁺ F1 [M - CH₃]⁺ m/z 236/238 (Base Peak) M->F1 - •CH₃ (15 Da) α-Cleavage F2 [M - Br]⁺ m/z 172 M->F2 - •Br (79/81 Da) F3 [M - C₄H₈]•⁺ m/z 195/197 M->F3 - C₄H₈ (56 Da) RDA Reaction

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Predicted Mass Spectral Data

The key ions expected in the EI mass spectrum are summarized below for quick reference.

m/z (⁷⁹Br / ⁸¹Br)Proposed Ion StructureNeutral LossFragmentation PathwayExpected Intensity
251 / 253[C₁₂H₁₄BrN]•⁺-Molecular Ion (M•⁺)Moderate
236 / 238 [M - CH₃]⁺ •CH₃ (15 Da)α-CleavageHigh (Base Peak)
195 / 197[M - C₄H₈]•⁺C₄H₈ (56 Da)Retro-Diels-AlderLow to Moderate
172[M - Br]⁺•Br (79/81 Da)C-Br Bond CleavageModerate
157[M - Br - CH₃]⁺•Br, •CH₃ (94/96 Da)Secondary FragmentationLow

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for acquiring high-quality GC-MS data for the target analyte.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent compatible with GC analysis. Dichloromethane, ethyl acetate, or methanol are suitable choices.

  • Concentration: Prepare a stock solution of this compound at approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL (1-10 ppm) using the same solvent.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

GC-MS Instrumentation and Parameters

This protocol assumes a standard capillary GC system coupled to a single quadrupole mass spectrometer with an EI source.

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Split/Splitless Injector

    • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at 20 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40 - 350

    • Solvent Delay: 3-4 minutes (to prevent the solvent peak from saturating the detector).

The workflow for this analysis is outlined in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh Compound B Dissolve in Solvent (1 mg/mL Stock) A->B C Dilute to µg/mL (Working Solution) B->C D Filter (0.22 µm) C->D E Inject 1 µL into GC D->E F Separation on Capillary Column E->F G Elute into MS F->G H Ionize (EI, 70 eV) G->H I Mass Analysis (Quadrupole) H->I J Data Interpretation (Spectrum vs. Theory) I->J

Caption: Standard operating procedure from sample preparation to data analysis.

Conclusion: A Framework for Confident Identification

The mass spectrometric analysis of this compound is a clear example of how fundamental principles of ionization and fragmentation can be applied to predict and interpret complex data. The key identifiers for this compound are the distinct M•⁺ / (M+2)•⁺ doublet at m/z 251/253 and the dominant base peak at m/z 236/238, corresponding to the loss of a methyl group. By following the detailed experimental protocol provided, researchers can generate high-fidelity, reproducible data to confidently confirm the identity and structure of this important synthetic intermediate.

References

Introduction: The Structural Significance of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations, experimental protocols for spectral acquisition, and a detailed interpretation of the resulting spectroscopic data. The insights herein are grounded in established spectroscopic principles to ensure technical accuracy and practical utility.

This compound is a heterocyclic compound featuring a dihydroquinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous synthetic compounds with diverse biological activities.[1][2] The bromine atom at the 6-position offers a reactive site for further synthetic modifications, while the trimethyl substitution on the dihydro portion of the ring influences its stereochemistry and solubility.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for elucidating molecular structures. By measuring the absorption of infrared radiation by a molecule as a function of wavelength, an FT-IR spectrum provides a unique "fingerprint" based on the vibrational modes of its functional groups.[3] This guide will predict and interpret the key vibrational frequencies expected for the title compound, providing a foundational framework for its empirical analysis.

Predicted Vibrational Modes: A Functional Group Analysis

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. A thorough analysis of these groups allows for a predictive interpretation of its FT-IR spectrum.

  • Secondary Aromatic Amine (N-H): The dihydroquinoline ring contains a secondary amine nitrogen atom. This will give rise to a distinct N-H stretching vibration, typically appearing as a single, sharp to medium band.[4][5] N-H bending vibrations are also expected at lower wavenumbers.

  • Aromatic System (C=C and C-H): The benzene ring portion of the molecule will exhibit C-H stretching vibrations above 3000 cm⁻¹. In-plane C=C stretching vibrations typically appear in the 1625-1430 cm⁻¹ region.[6] Out-of-plane C-H bending vibrations are highly dependent on the substitution pattern and are found at lower frequencies.

  • Alkyl Groups (C-H): The three methyl groups (two at the 2-position and one at the 4-position) will produce characteristic aliphatic C-H stretching absorptions below 3000 cm⁻¹.[7] Additionally, C-H bending (scissoring, rocking, and wagging) vibrations will be present in the fingerprint region. The gem-dimethyl group at the C2 position may result in a characteristic splitting of the C-H bending band.

  • Carbon-Nitrogen and Carbon-Bromine Bonds: The C-N stretching vibration of aromatic amines is typically strong and found in the 1335-1250 cm⁻¹ range.[3][4] The carbon-bromine (C-Br) bond is expected to produce a strong stretching absorption at a much lower frequency, typically in the 690-515 cm⁻¹ range, which falls within the far-infrared or low-frequency end of the fingerprint region.[8][9][10]

Below is a diagram illustrating the logical relationship between the molecular structure and its expected FT-IR spectral regions.

Caption: Relationship between molecular structure and predicted IR regions.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes a self-validating system for obtaining a reliable FT-IR spectrum of solid this compound. The causality behind each step is explained to ensure experimental integrity.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, capable of scanning the mid-infrared range (4000–400 cm⁻¹).

Methodology: Attenuated Total Reflectance (ATR)

The ATR technique is recommended for its simplicity and minimal sample preparation, which reduces the potential for sample contamination or modification.

  • Instrument Preparation and Background Scan:

    • Step 1.1: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent known to dissolve the sample and any potential contaminants (e.g., isopropanol), then wipe dry with a lint-free tissue.

    • Step 1.2: Acquire a background spectrum. This is a critical self-validating step that measures the absorbance of the ambient environment (water vapor, CO₂) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only data from the sample.

  • Sample Application:

    • Step 2.1: Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Step 2.2: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

  • Data Acquisition:

    • Step 3.1: Set the acquisition parameters.

      • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹. This range covers the vast majority of fundamental molecular vibrations.

      • Resolution: 4 cm⁻¹. This provides a good balance between resolving distinct spectral features and maintaining a high signal-to-noise ratio.

      • Number of Scans: 32 scans. Co-adding multiple scans improves the signal-to-noise ratio by averaging out random noise.

    • Step 3.2: Initiate the sample scan. The instrument's software will perform the Fourier transform and display the final absorbance or transmittance spectrum.

  • Post-Acquisition:

    • Step 4.1: Clean the ATR crystal thoroughly as described in Step 1.1 to prepare for the next sample and prevent cross-contamination.

The following diagram outlines the experimental workflow for FT-IR analysis.

FTIR_Workflow Start Start: Solid Sample Prep Step 1: Clean ATR Crystal Start->Prep Background Step 2: Acquire Background Spectrum (Validates against ambient interference) Prep->Background Apply_Sample Step 3: Apply Sample to Crystal (Ensures good signal) Background->Apply_Sample Acquire Step 4: Set Parameters & Acquire Spectrum (Resolution: 4 cm⁻¹, Scans: 32) Apply_Sample->Acquire Process Step 5: Background Subtraction & Fourier Transform Acquire->Process Result Final FT-IR Spectrum Process->Result Clean Step 6: Clean ATR Crystal Result->Clean End End Clean->End

Caption: Experimental workflow for FT-IR spectrum acquisition via ATR.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected key absorptions.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentNotes
3350 - 3310MediumN-H StretchA single, relatively sharp peak characteristic of a secondary amine.[4] Its position can be influenced by hydrogen bonding.
3100 - 3000MediumAromatic C-H StretchPeaks in this region confirm the presence of the aromatic ring.
2980 - 2850StrongAliphatic C-H StretchAsymmetric and symmetric stretching of the methyl (CH₃) groups.[7]
1650 - 1580MediumN-H BendBending (scissoring) vibration of the secondary amine.[3][4]
1600 - 1450Medium-StrongAromatic C=C Ring StretchA series of peaks, often sharp, indicating the carbon-carbon stretching within the aromatic ring.
1470 - 1430MediumAliphatic C-H Bend (Asymmetric)Bending of the methyl groups.
1385 - 1365MediumAliphatic C-H Bend (Symmetric)The symmetric "umbrella" mode of the methyl groups. A doublet may appear here due to the gem-dimethyl group at the C2 position.
1335 - 1250StrongAromatic C-N StretchThis strong absorption is characteristic of aromatic amines and is a key identifier for the dihydroquinoline core.[4][5]
900 - 675StrongAromatic C-H Out-of-Plane BendThe position and number of these strong bands are diagnostic of the aromatic ring's substitution pattern.
690 - 515Medium-StrongC-Br StretchA key absorption confirming the presence of the bromine substituent. This band is in the low-frequency region and requires an instrument capable of reaching ~500 cm⁻¹.[9][10]

Detailed Interpretation:

  • The 4000-2500 cm⁻¹ Region: This region is dominated by stretching vibrations involving hydrogen. The key peak to identify is the N-H stretch around 3330 cm⁻¹. Immediately to its right (lower wavenumber), a series of strong, sharp peaks between 2980-2850 cm⁻¹ will confirm the aliphatic C-H bonds of the trimethyl groups. Weaker, sharper peaks just above 3000 cm⁻¹ are attributable to the C-H bonds on the aromatic ring.

  • The 2500-1500 cm⁻¹ Region: The most prominent features here are the aromatic C=C stretching bands between 1600 and 1450 cm⁻¹ and the N-H bending vibration around 1620 cm⁻¹.[3][4] The latter can sometimes be obscured by the aromatic signals but is an important confirmatory peak.

  • The Fingerprint Region (<1500 cm⁻¹): This region is complex but contains highly diagnostic information. The strong C-N stretch (1335-1250 cm⁻¹) is a crucial indicator of the aromatic amine structure.[5] The C-H bending modes of the alkyl groups are also found here. Most importantly, the C-Br stretch should be identifiable in the 690-515 cm⁻¹ range.[8][9] Its presence is a direct confirmation of the bromine substitution. The unique combination of peaks in this entire region serves as the molecule's definitive fingerprint.

For absolute structural confirmation, it is best practice to correlate FT-IR data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide complementary information on the carbon-hydrogen framework and molecular weight, respectively.

References

Solubility Profile of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior in various systems, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. This technical guide provides a comprehensive framework for understanding, predicting, and quantitatively determining the solubility of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline in a range of organic solvents. While specific experimental solubility data for this compound is not widely available in public literature, this document furnishes researchers with the authoritative methodologies, theoretical grounding, and practical workflows required to generate this crucial dataset. We present detailed protocols for both qualitative and quantitative solubility assessment, with a focus on the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.[1] This guide is designed to empower researchers to produce reliable, reproducible data essential for advancing synthesis, process development, and formulation activities.

Introduction to this compound

This compound is a substituted heterocyclic aromatic compound. Its core structure, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is well-established as a potent aminic antioxidant used extensively as a stabilizer in rubbers and certain polymers to prevent degradation caused by heat and oxygen.[2][3][4] The introduction of a bromine atom at the 6-position modifies the electronic and steric properties of the molecule, making it a valuable intermediate for further functionalization in organic synthesis or for tuning the properties of the parent compound.

The utility of this compound in any application—be it as a reactant in a complex synthesis, a component in a formulated product, or a candidate for biological screening—is fundamentally dependent on its solubility. Proper solvent selection is critical for:

  • Organic Synthesis: Ensuring reactants are in the same phase for efficient reaction.

  • Purification: Selecting appropriate solvent systems for crystallization or chromatography.

  • Formulation: Developing stable, homogeneous liquid formulations for delivery or application.

  • Analytical Chemistry: Preparing solutions for characterization by techniques like HPLC, GC, or NMR.

This guide provides the scientific rationale and experimental detail necessary to systematically characterize the solubility of this specific molecule.

Physicochemical Profile and Solubility Prediction

Understanding the structural features of this compound allows for a rational prediction of its solubility behavior based on the principle of "like dissolves like."[5]

Table 1: Physicochemical Properties of the Parent Compound and the Target Molecule

Property 2,2,4-Trimethyl-1,2-dihydroquinoline (Parent) This compound (Target) Rationale for Influence on Solubility
Molecular Formula C₁₂H₁₅N[3][6] C₁₂H₁₄BrN The addition of a heavy bromine atom significantly increases molecular weight.
Molecular Weight 173.26 g/mol [3][6] ~252.15 g/mol Increased molecular weight and volume can decrease solubility in highly ordered solvents.
Structure Dihydroquinoline core with three methyl groups. Same core with an added bromo-substituent on the benzene ring. The core is largely nonpolar and hydrophobic. The nitrogen atom provides a site for hydrogen bond acceptance.
Predicted XLogP3 2.8[6] ~3.6 (Estimated) The bromo group increases lipophilicity (higher LogP), suggesting better solubility in nonpolar organic solvents and lower solubility in water.

| Hydrogen Bonding | 1 Hydrogen Bond Donor (N-H), 1 Hydrogen Bond Acceptor (N) | 1 Hydrogen Bond Donor (N-H), 1 Hydrogen Bond Acceptor (N) | The ability to donate and accept hydrogen bonds suggests potential solubility in protic and polar aprotic solvents. |

Causality of Structural Features on Solubility
  • Dihydroquinoline Core: The fused aromatic and aliphatic ring system is predominantly nonpolar and hydrophobic. Quinoline itself is readily soluble in most organic solvents but only slightly soluble in water.[7][8]

  • Trimethyl Groups: The three methyl groups add to the steric bulk and the nonpolar character of the molecule, further favoring solubility in less polar solvents.

  • Bromo Group: The bromine atom is an electron-withdrawing group that also increases the molecule's polarizability and van der Waals interactions. Its primary effect is a significant increase in lipophilicity, which generally reduces aqueous solubility while potentially enhancing solubility in chlorinated or other nonpolar organic solvents.

  • N-H Group: The secondary amine in the dihydroquinoline ring is a key functional group. It can act as a hydrogen bond donor, allowing for specific interactions with protic solvents (e.g., alcohols) and hydrogen bond-accepting aprotic solvents (e.g., DMSO, DMF).

Predicted Solubility Trend: Based on this analysis, this compound is expected to exhibit low aqueous solubility but good solubility in a range of common organic solvents, particularly polar aprotic and nonpolar solvents.

Experimental Methodologies for Solubility Determination

A two-tiered approach is recommended: a rapid qualitative screening followed by a rigorous quantitative determination for solvents of interest.

Workflow for Solubility Assessment

The overall process follows a logical progression from initial screening to precise measurement, ensuring efficient use of time and resources.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination A Select Diverse Solvents (Polar, Aprotic, Nonpolar) B Add ~1-2 mg Compound to 0.5 mL Solvent A->B C Vortex & Visually Inspect at Ambient Temperature B->C D Classify (Soluble, Partially Soluble, Insoluble) C->D E Select Key Solvents Based on Screening D->E Inform Selection F Prepare Saturated Solution (Shake-Flask Method) E->F G Achieve Phase Equilibrium (e.g., 24h Shake @ 25°C) F->G H Separate Solid & Liquid Phases (Centrifuge/Filter) G->H I Quantify Solute in Supernatant (HPLC, UV-Vis) H->I J Calculate Solubility (mg/mL, mol/L) I->J G A Add Excess Solid Compound to Known Volume of Solvent B Seal and Place in Temperature-Controlled Shaker A->B C Equilibrate for 24-48 Hours B->C D Allow Suspension to Settle C->D E Separate Supernatant (Centrifuge or Filter 0.45 µm) D->E F Prepare Serial Dilutions of Saturated Supernatant E->F G Analyze Concentration via Calibrated HPLC or UV-Vis F->G H Calculate Solubility (Mean ± SD of n≥3) G->H

References

An In-Depth Technical Guide to the Anticipated Safety Profile of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: As of the latest data retrieval, a specific, verified Safety Data Sheet (SDS) for 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is not publicly available. This guide has been constructed by a Senior Application Scientist to provide a robust, research-grade safety profile based on expert analysis of its core structure, 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ), and closely related brominated quinoline analogs. This approach allows for an informed understanding of the potential hazards and necessary precautions.

This document is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative sources to ensure scientific integrity and empower safe handling and experimental design.

Part 1: Hazard Identification and Classification

The primary directive in handling any novel or sparsely documented compound is to treat it with the highest degree of caution. Based on its constituent parts—a brominated aromatic ring and a dihydroquinoline core—we can anticipate a multi-faceted hazard profile.

The parent molecule, 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ), is classified with potential for systemic organ toxicity.[1] The introduction of a bromine atom to the quinoline ring likely modifies this profile. Brominated aromatic compounds can possess heightened toxicity and may be irritants. Therefore, a conservative classification for this compound is prudent.

Anticipated GHS Hazard Statements:

  • H302: Harmful if swallowed. [2][3]

  • H312/H315: Harmful in contact with skin / Causes skin irritation. [2][3][4][5]

  • H319: Causes serious eye irritation. [2][4][5]

  • H332/H335: Harmful if inhaled / May cause respiratory irritation. [2][3][4]

  • H412: Harmful to aquatic life with long-lasting effects. [1]

Logical Flow: From Structure to Anticipated Hazard

The following diagram illustrates the reasoning for the anticipated hazard classification, starting from the molecule's structural components.

GHS_Classification_Logic cluster_structure Structural Components cluster_hazards Inferred Hazards from Analogs cluster_final Anticipated Classification Structure 6-Bromo-2,2,4-trimethyl- 1,2-dihydroquinoline Core 2,2,4-trimethyl-1,2- dihydroquinoline (TMDHQ) Core Structure->Core Bromo Bromine on Aromatic Ring Structure->Bromo TMDHQ_Hazards Systemic Organ Toxicity (H371) Aquatic Toxicity (H412) Core->TMDHQ_Hazards Bromo_Hazards Skin/Eye Irritation (H315, H319) Respiratory Irritation (H335) Acute Toxicity (H302, H312, H332) Bromo->Bromo_Hazards Final_Classification Harmful (Oral, Dermal, Inhalation) Irritant (Skin, Eye, Respiratory) Systemic & Aquatic Toxicity TMDHQ_Hazards->Final_Classification Bromo_Hazards->Final_Classification

Caption: Logic diagram for deriving potential hazards.

Part 2: Exposure Control and Personal Protection

Engineering controls are the most effective line of defense. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] Eyewash stations and safety showers must be readily accessible.[4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and must be based on a thorough risk assessment. The following table outlines the recommended PPE based on data from analogous compounds.

Protection Type Specification Rationale & Causality
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.Protects against direct contact with the compound, which is expected to be a serious eye irritant.[2][4][5]
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before each use.Provides a barrier against skin contact. Given that analogs are harmful upon dermal absorption, glove integrity is paramount.[4][5]
Skin/Body Protection A flame-retardant lab coat. Additional chemical-resistant aprons or sleeves should be used for larger quantities.Prevents contamination of personal clothing and minimizes skin exposure.[2][6]
Respiratory Protection Not required under normal conditions with adequate engineering controls (fume hood). If controls fail or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.Protects against inhalation of aerosols or vapors, which may cause respiratory irritation and systemic toxicity.[2][4]

Part 3: First-Aid and Emergency Procedures

Immediate and appropriate first-aid is crucial in mitigating exposure. The following protocols are based on established procedures for similar chemical structures.

Emergency Response Workflow

This workflow diagram outlines the critical steps to take in the event of an exposure.

Emergency_Response_Workflow cluster_exposure Exposure-Specific First Aid Start Exposure Event Assess Assess Scene Safety (Is it safe to approach?) Start->Assess Remove Remove Victim from Source of Exposure Assess->Remove Call Call for Emergency Medical Assistance Remove->Call Inhalation Move to Fresh Air. Administer oxygen if breathing is difficult. Remove->Inhalation Inhalation Skin Remove Contaminated Clothing. Wash skin with soap and water for 15+ min. Remove->Skin Skin Contact Eye Rinse with water for 15+ min, holding eyelids open. Remove->Eye Eye Contact Ingestion Rinse mouth. Do NOT induce vomiting. Remove->Ingestion Ingestion Transport Provide SDS to Responders & Transport to Medical Facility Inhalation->Transport Skin->Transport Eye->Transport Ingestion->Transport

Caption: Step-by-step emergency response workflow.

Detailed First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][4][6] If breathing is difficult or stops, provide artificial respiration. Immediate medical attention is required.[4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][6] Seek medical attention if irritation persists.[5][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[2][4][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[4]

  • If Swallowed: Rinse the mouth thoroughly with water.[2][6] Do not induce vomiting. Call a poison center or doctor immediately if you feel unwell.[2][6]

Part 4: Handling, Storage, and Stability

Proper handling and storage are essential to maintain the compound's integrity and ensure laboratory safety.

Handling Protocols:
  • Ventilation: Always handle the compound inside a chemical fume hood.[4]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[4][5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][4][6]

  • Ignition Sources: Keep away from heat and sources of ignition.[7][8] The parent compound, TMDHQ, is combustible.[9]

Storage and Stability:
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][8][10]

  • Incompatibilities: TMDHQ is known to be incompatible with strong acids, isocyanates, peroxides, and acid halides.[11] It is prudent to assume similar incompatibilities for its brominated derivative.

  • Sensitivity: The TMDHQ core can be sensitive to prolonged exposure to air and light.[9][11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Part 5: Physical and Chemical Properties

While experimental data for the target compound is unavailable, the properties of the parent TMDHQ molecule provide a useful baseline.

Property2,2,4-Trimethyl-1,2-dihydroquinoline (TMDHQ)Anticipated for 6-Bromo-TMDHQ
Molecular Formula C₁₂H₁₅N[12]C₁₂H₁₄BrN
Molecular Weight 173.26 g/mol [11]~252.15 g/mol
Appearance Colorless to yellow liquid or light tan powder[1]Likely a solid or viscous liquid, potentially with a yellow or amber hue.
Water Solubility Insoluble (<0.1 mg/mL)[1][11]Expected to be insoluble.
Boiling Point ~260 °C at 743 mmHg[11]Expected to be significantly higher due to increased molecular weight.

Part 6: Toxicological and Ecological Information

Toxicology: No specific toxicological studies have been performed on this compound. However, the parent TMDHQ structure has been investigated. Animal studies on related compounds have shown that the liver can be a target organ.[13] The primary hazards are expected to be acute toxicity upon ingestion, inhalation, or skin contact, as well as irritation to skin, eyes, and the respiratory system.[2][3][4]

Ecotoxicity: Many quinoline derivatives are harmful or toxic to aquatic life with long-lasting effects.[1] Therefore, this compound should not be allowed to enter drains or waterways. All waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[4][7][8]

References

An In-depth Technical Guide to the Safe Handling and Storage of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical safety data and field-proven best practices. The protocols described herein are based on established principles of chemical safety and data extrapolated from structurally similar quinoline derivatives, ensuring a robust and self-validating system for laboratory operations.

Compound Profile and Significance

This compound (Molecular Formula: C₁₂H₁₄BrN) is a heterocyclic aromatic amine.[1] Its core structure, a dihydroquinoline, is a prevalent scaffold in medicinal chemistry and materials science. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is known for its use as an aminic antioxidant and stabilizer in rubbers and plastics.[2][3] The introduction of a bromine atom at the 6-position significantly alters the molecule's electronic properties, making it a versatile intermediate for introducing further functionalities through cross-coupling reactions, a common strategy in drug discovery.[4] Derivatives of 6-bromo-quinazoline, a related heterocyclic structure, have shown potential as cytotoxic agents against cancer cell lines, underscoring the relevance of such brominated scaffolds in therapeutic research.[5][6][7]

Given its potential applications, it is imperative that laboratory personnel understand the specific hazards and handling requirements associated with this compound to ensure personal safety and experimental integrity.

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₁₂H₁₄BrNPubChem[1]
Molecular Weight252.15 g/mol PubChem[1]
AppearanceAssumed to be a solid (based on related compounds)N/A
SolubilityLikely insoluble in waterCAMEO Chemicals[8]
Monoisotopic Mass251.03096 DaPubChem[1]

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[9]

  • Skin Corrosion/Irritation: Causes skin irritation.[9][10]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[9][10]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[9][11]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[9]

Risk Assessment Workflow

A systematic approach to risk assessment is critical before any new procedure involving this compound is undertaken. The following workflow illustrates the decision-making process to mitigate potential hazards.

RiskAssessment cluster_plan Planning Phase cluster_eval Evaluation Phase cluster_exec Execution Phase A Identify Compound: 6-Bromo-2,2,4-trimethyl- 1,2-dihydroquinoline B Review Available Data (SDS of Analogs, Literature) A->B C Identify Potential Hazards (Toxicity, Irritation, Sensitization) B->C D Assess Exposure Risk (Quantity, Duration, Procedure) C->D Input for E Determine Control Measures (Engineering, PPE, Admin) D->E Defines need for F Implement Controls (e.g., Use Fume Hood, Wear Gloves) E->F Dictates G Perform Experiment F->G H Monitor & Review (Any adverse effects? Incidents?) G->H H->A Feedback Loop for Future Procedures

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling is predicated on a multi-layered approach that combines engineering controls, administrative procedures, and appropriate PPE. The causality is simple: minimize all potential routes of exposure—inhalation, skin contact, and ingestion.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[9] This is the primary barrier of protection.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

  • Safety Stations: An accessible safety shower and eyewash station are mandatory in the immediate work area.[9]

Personal Protective Equipment (PPE) Selection

The selection of PPE is not arbitrary; it is directly correlated with the identified hazards.

PPESelection Start Hazard Identified Inhalation Inhalation Hazard Dust / Aerosol Use NIOSH-approved respirator Work in fume hood Start->Inhalation Respiratory Irritant Skin Skin Contact Hazard Irritation / Sensitization Wear nitrile gloves (or equivalent) Wear lab coat Start->Skin Skin Irritant Eye Eye Contact Hazard Serious Irritation Wear chemical safety goggles Face shield for splash risk Start->Eye Eye Irritant

Caption: Logic diagram for selecting appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[10][11] A face shield should be worn if there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. Ensure it is laundered professionally and not taken home.[12]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. If engineering controls are not sufficient or during a large spill, a NIOSH/MSHA approved respirator with an appropriate particulate filter should be used.[10]

Experimental Protocol: Weighing and Transferring the Compound
  • Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Decontamination: Wipe down the balance and the work surface inside the fume hood with 70% ethanol.

  • Tare: Place a clean weigh boat on the analytical balance and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid creating dust. If any material spills, clean it up immediately following the spill procedures in Section 5.

  • Transfer: Carefully transfer the weighed compound into the reaction vessel. Use a funnel if transferring to a narrow-mouthed flask.

  • Post-Transfer: Re-weigh the weigh boat to determine the exact amount transferred.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

  • Final Steps: Securely close the primary container of the compound. Wipe down the spatula and work surface again. Remove gloves and wash hands thoroughly with soap and water.[11]

Storage and Stability

Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations. The primary goals are to isolate it from incompatible materials and protect it from environmental conditions that could cause degradation.

Storage Conditions Summary
ParameterRecommendationRationale
Temperature Cool, room temperature area.[9]Prevents degradation and potential pressure buildup in the container.
Atmosphere Dry, well-ventilated place.[10][13]Protects against hydrolysis and degradation from ambient moisture.
Light Store away from direct sunlight.[9]Dihydroquinolines can be sensitive to light and air.[8]
Container Keep container tightly closed.[10][11][13]Prevents contamination and release of vapors/dust.
Location Store locked up in a designated chemical storage cabinet.[10]Restricts access to authorized personnel only.
Incompatible Materials

Based on the chemical nature of aromatic amines, this compound should be stored separately from:

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Strong Acids: Amines neutralize acids in exothermic reactions.[8]

  • Acid Halides and Anhydrides: May react vigorously.[8]

  • Isocyanates and Halogenated Organics. [8]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[14]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[11] If skin irritation or a rash occurs, seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Spill Response Workflow

SpillResponse Spill Spill Occurs Alert Alert personnel in the area and evacuate if necessary Spill->Alert Assess Assess spill size (Small vs. Large) Alert->Assess SmallSpill Small Spill (Manageable by lab staff) Assess->SmallSpill Small LargeSpill Large Spill (Contact EHS/Emergency Services) Assess->LargeSpill Large PPE Don appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully collect absorbed material using non-sparking tools Contain->Collect Dispose Place in a sealed, labeled hazardous waste container Collect->Dispose Decon Decontaminate the area and all equipment used Dispose->Decon Report Report the incident to lab supervisor/EHS Decon->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or water spray.[11]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas may be formed.[11]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Waste Disposal

All waste containing this compound, including contaminated lab supplies and unused material, must be treated as hazardous waste.

  • Collection: Dispose of contents and containers in an approved waste disposal plant.[11][13]

  • Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.

  • Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a compound of significant interest with manageable hazards. Adherence to the principles outlined in this guide—conducting thorough risk assessments, utilizing proper engineering controls, wearing appropriate PPE, and following established storage and emergency protocols—is paramount for ensuring a safe and productive research environment. By understanding the causality behind these safety measures, scientists can handle this compound with confidence and integrity.

References

The Enduring Scaffold: A Technical Guide to Substituted 1,2-Dihydroquinolines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydroquinoline core is a privileged heterocyclic scaffold that has captivated the attention of medicinal chemists for decades. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of substituted 1,2-dihydroquinolines, from their synthesis to their structure-activity relationships, offering a technical resource for professionals in drug discovery and development. These compounds are not only prevalent in numerous biologically active molecules but also serve as versatile intermediates for creating more complex chemical entities.[1][2] Their significance is underscored by their presence in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3]

The Strategic Advantage of the 1,2-Dihydroquinoline Moiety

The versatility of the 1,2-dihydroquinoline framework stems from its partially saturated nature, which imparts a three-dimensional character often sought after in modern drug design to enhance target engagement and improve physicochemical properties. The presence of a chiral center at the C2 position in many derivatives offers opportunities for stereoselective interactions with biological targets. Furthermore, the aromatic portion of the molecule provides a platform for a wide range of substitution patterns, allowing for the fine-tuning of electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles.

Navigating the Synthetic Landscape: Key Methodologies for 1,2-Dihydroquinoline Construction

The synthesis of substituted 1,2-dihydroquinolines has been an area of intense research, leading to the development of numerous efficient and versatile methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches and Modern Innovations

Traditional methods for constructing the quinoline and dihydroquinoline core, such as the Skraup, Doebner-von Miller, and Combes reactions, have laid the foundation for the synthesis of these heterocycles. However, these methods often require harsh reaction conditions that may not be compatible with complex or sensitive functional groups.[4]

Modern synthetic chemistry has ushered in a new era of milder and more efficient protocols. Recent advancements have focused on transition metal-catalyzed reactions, multicomponent reactions (MCRs), and microwave-assisted synthesis to provide rapid access to diverse libraries of 1,2-dihydroquinolines.[1]

Prominent Synthetic Strategies:
  • Skraup-Type Reactions: This class of reactions remains a dominant strategy for synthesizing 1,2-dihydroquinolines due to its operational simplicity and the use of readily available starting materials like anilines and various carbonyl compounds (ketones, α,β-unsaturated ketones).[5][6] Recent improvements have focused on the use of milder catalysts and reaction conditions.[6]

  • Metal-Catalyzed Cyclizations: A plethora of transition metals, including gold, iron, rhodium, and cobalt, have been employed to catalyze the intramolecular cyclization of appropriately functionalized anilines to yield 1,2-dihydroquinolines.[7][8] Gold-catalyzed tandem hydroamination-hydroarylation of aromatic amines and alkynes, often under microwave irradiation, provides a rapid and efficient route to a broad scope of substituted 1,2-dihydroquinolines.[8]

  • Intramolecular Hydroarylation: Gold(I)-catalyzed intramolecular hydroarylation (IMHA) of N-protected-N-propargylanilines offers a powerful method for the synthesis of 4-substituted-1,2-dihydroquinolines.[9] The regioselectivity of the cyclization can often be controlled by fine-tuning the catalyst system.[9]

  • Ring-Closing Carbonyl-Olefin Metathesis (RCCOM): A novel approach utilizing hydrazine-catalyzed RCCOM of N-prenylated 2-aminobenzaldehydes has been developed for the synthesis of 1,2-dihydroquinolines.[4] This method offers a new disconnection and expands the toolbox for constructing this important scaffold.[4]

  • Multicomponent Reactions (MCRs): MCRs provide a highly efficient means of generating molecular complexity in a single step. The Povarov reaction, a formal [4+2] cycloaddition, is a notable example used to prepare substituted 1,2,3,4-tetrahydroquinolines, which can be precursors to or share similar biological activities with 1,2-dihydroquinolines.[10]

Visualizing a Key Synthetic Pathway: Gold-Catalyzed Tandem Hydroamination-Hydroarylation

Gold_Catalyzed_Synthesis Arylamine Aromatic Amine Ketimine Ketimine Intermediate Arylamine->Ketimine Hydroamination Alkyne Alkyne Alkyne->Ketimine Gold_Catalyst Au(I) Catalyst Dihydroquinoline Substituted 1,2-Dihydroquinoline Ketimine->Dihydroquinoline Hydroarylation Experimental_Workflow A Reaction Setup: Combine Reactants and Acid B Reflux for 8 hours A->B Heat C Cool to Room Temperature (Precipitation) B->C Cool D Vacuum Filtration C->D E Wash with Solvent D->E F Purification (Recrystallization) E->F G Drying and Characterization F->G

References

An In-depth Technical Guide to the Discovery and History of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the discovery and historical development of brominated quinolines. We will delve into the foundational synthesis of the quinoline core, the advent of bromination techniques, and the subsequent emergence of these halogenated heterocycles as significant scaffolds in medicinal chemistry. This document is designed to offer not just a historical overview, but also a deeper understanding of the scientific rationale and experimental evolution that has shaped this important class of compounds.

The Dawn of Quinoline Chemistry: From Coal Tar to Elegant Synthesis

The story of brominated quinolines begins with the discovery of the parent molecule itself. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol".[1] A few years later, in 1842, Charles Gerhardt obtained a similar compound by distilling the alkaloid quinine with a strong base.[1] It was August Wilhelm von Hofmann who, in 1845, confirmed that these two substances were identical, and the name "quinoline" was adopted.[1]

For several decades, coal tar remained the primary source of quinoline. However, the burgeoning field of synthetic organic chemistry in the late 19th century sought more rational and versatile methods for its preparation. This led to the development of several named reactions that are still fundamental to heterocyclic chemistry today.

Foundational Synthetic Methodologies

The ability to construct the quinoline ring system from simpler acyclic precursors was a pivotal moment in organic chemistry. These early methods provided the foundation upon which the synthesis of substituted quinolines, including brominated derivatives, was built.

  • The Skraup Synthesis (1880): Developed by Czech chemist Zdenko Hans Skraup, this reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (originally arsenic acid, later nitrobenzene) to produce quinoline.[2][3][4] The reaction is notoriously vigorous but provided a direct and scalable route to the quinoline core.[2]

  • The Friedländer Synthesis (1882): Paul Friedländer developed a method that condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[5] This reaction offered a more modular approach to constructing substituted quinolines.

  • The Combes Quinoline Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone. It provides a reliable route to 2,4-disubstituted quinolines.

  • The Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of a Lewis or Brønsted acid.

These foundational syntheses were critical as they allowed chemists to create a variety of quinoline derivatives by simply changing the starting aniline or carbonyl compound. This set the stage for the systematic exploration of the chemical space around the quinoline scaffold.

Quinoline Synthesis Timeline cluster_0 19th Century Foundational Syntheses Runge (1834) 1834: Runge isolates Quinoline from Coal Tar Skraup (1880) 1880: Skraup Synthesis Doebner_Miller (1881) 1881: Doebner-von Miller Reaction Friedlander (1882) 1882: Friedländer Synthesis Combes (1888) 1888: Combes Synthesis

Caption: A timeline of the foundational discoveries in quinoline synthesis.

The Introduction of Bromine: Early Explorations and the Rise of Halogenated 8-Hydroxyquinolines

The introduction of bromine onto the quinoline ring was a natural progression, driven by the desire to modify its properties and explore new chemical reactivity. The electron-rich nature of the quinoline ring system makes it susceptible to electrophilic substitution, with bromination being a key example.

Early Bromination Studies

Early investigations into the bromination of quinoline revealed the complexity of controlling the reaction's regioselectivity. Direct bromination of quinoline itself tends to occur on the electron-rich benzene ring, primarily at the 5- and 8-positions.[6] The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. However, under forcing conditions or in the gas phase, substitution on the pyridine ring can be achieved. For instance, high-temperature gas-phase bromination of quinoline has been shown to yield 3-bromoquinoline.[6]

The Pivotal Role of 8-Hydroxyquinoline

A significant breakthrough in the history of brominated quinolines came with the synthesis and subsequent halogenation of 8-hydroxyquinoline.

  • Discovery of 8-Hydroxyquinoline (1880): 8-Hydroxyquinoline (also known as oxine) was first synthesized in 1880 by Hugo Weidel and his student Albert Cobenzl.[7] Its structure was correctly identified by Zdenko Hans Skraup in 1881.[7]

  • Chelating Properties and Biological Activity: In the 1920s, it was discovered that 8-hydroxyquinoline forms stable chelate complexes with a wide range of metal ions.[7] This property is central to its biological activity, a concept later championed by Adrien Albert, who proposed that its antimicrobial effects stemmed from its ability to sequester essential metal ions from microorganisms.[7]

The hydroxyl group at the 8-position is a powerful activating group, directing electrophilic substitution to the 5- and 7-positions of the quinoline ring. This high degree of regioselectivity made the synthesis of specific brominated derivatives straightforward.

Broxyquinoline: An Early Brominated Quinoline in Medicine

One of the most historically significant brominated quinolines is 5,7-dibromo-8-hydroxyquinoline , also known as broxyquinoline . The synthesis of this compound was first described as early as 1881 by Bedall and Fischer, who prepared it by treating an aqueous or hydrochloric acid solution of 8-hydroxyquinoline with excess bromine water.[3] Skraup also reported its formation in 1882 by reacting 8-hydroxyquinoline with elemental bromine in ethanol.[3]

Broxyquinoline, along with other halogenated 8-hydroxyquinolines like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), became widely used as an intestinal antiseptic and was employed in the treatment of amoebic dysentery and other gastrointestinal infections.[8] These compounds were valued for their antimicrobial properties, which are now understood to be linked to their ability to chelate metal ions and disrupt essential enzymatic processes in pathogens.[9]

The Evolution of Bromination Methodologies

The methods for introducing bromine into the quinoline scaffold have evolved significantly, moving from harsh, non-selective early techniques to highly regioselective and efficient modern protocols.

Classical Bromination Techniques
  • Direct Bromination with Molecular Bromine: As mentioned, the direct reaction of quinoline with molecular bromine (Br₂) was one of the earliest methods explored. The regioselectivity is highly dependent on the reaction conditions and the presence of substituents on the quinoline ring. For activated systems like 8-hydroxyquinoline, this method is highly effective for producing 5,7-dibrominated products.[10] For the parent quinoline, mixtures of 5- and 8-bromoquinolines are common.[6]

  • Sandmeyer Reaction: For the synthesis of bromoquinolines where direct bromination is not feasible or gives poor yields, the Sandmeyer reaction offers a powerful alternative. This involves the diazotization of an aminoquinoline with a nitrite source in the presence of a hydrohalic acid, followed by treatment with a copper(I) halide. This method allows for the regioselective introduction of a bromine atom at the position of the original amino group. For example, 3-bromoquinoline can be efficiently synthesized from 3-aminoquinoline via the Sandmeyer reaction.[6]

Sandmeyer_Reaction Aminoquinoline Aminoquinoline Diazonium_Salt Diazonium Salt Aminoquinoline->Diazonium_Salt 1. NaNO₂, HBr Bromoquinoline Bromoquinoline Diazonium_Salt->Bromoquinoline 2. CuBr

Caption: The Sandmeyer reaction for the synthesis of bromoquinolines.

Modern Bromination Methods

Modern organic synthesis has brought forth a variety of milder and more selective brominating agents and catalytic systems.

  • N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle source of electrophilic bromine. It is often used for the bromination of activated aromatic and heterocyclic systems under milder conditions than molecular bromine. The use of NBS can improve the regioselectivity of the reaction and reduce the formation of byproducts.[4] Recent studies have shown that NBS can be used for the efficient synthesis of functionalized bromoquinolines from tetrahydroquinolines in a one-pot dehydrogenation and bromination reaction.[2]

  • Transition Metal-Catalyzed C-H Bromination: The development of transition metal catalysis has revolutionized C-H functionalization. Palladium and rhodium catalysts, for example, can direct the bromination of quinolines to specific positions, often with high regioselectivity that is complementary to classical electrophilic substitution patterns.[11]

The following table summarizes the evolution of key bromination techniques for the quinoline scaffold:

Method Reagents Typical Substrates Key Advantages Historical Context
Direct Electrophilic Bromination Br₂ in various solventsActivated quinolines (e.g., 8-hydroxyquinoline)Simple, high-yielding for activated systemsLate 19th century
Sandmeyer Reaction NaNO₂, HBr, CuBrAminoquinolinesExcellent regioselectivityEarly 20th century
N-Bromosuccinimide (NBS) NBS, often with a radical initiator or acid catalystActivated and unactivated quinolinesMilder conditions, improved selectivityMid-20th century to present
Transition Metal-Catalyzed C-H Bromination Pd, Rh, or other transition metal catalysts with a bromine sourceVarious quinoline derivativesHigh regioselectivity, functional group toleranceLate 20th century to present

Experimental Protocols: A Historical Perspective

To provide a practical context to the historical development of brominated quinolines, the following section details a representative classical protocol for the synthesis of 5,7-dibromo-8-hydroxyquinoline.

Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol is based on the classical electrophilic bromination of 8-hydroxyquinoline, a method that has been in use for over a century.

Materials:

  • 8-Hydroxyquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Aqueous Sodium Bicarbonate Solution (5%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Benzene (for recrystallization)

Procedure:

  • Dissolution: Dissolve 8-hydroxyquinoline in chloroform in a round-bottom flask.[10]

  • Bromination: Slowly add a solution of molecular bromine (2.1 equivalents) in chloroform to the stirred solution of 8-hydroxyquinoline at room temperature. The reaction is typically carried out in the dark to prevent radical side reactions.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the bromine color.

  • Workup: Once the reaction is complete, wash the reaction mixture with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.[10]

  • Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate, and then remove the solvent under reduced pressure.[10]

  • Purification: Recrystallize the crude product from benzene to obtain pure 5,7-dibromo-8-hydroxyquinoline as a yellow solid.[10]

Causality Behind Experimental Choices:

  • Chloroform as Solvent: Chloroform is a relatively non-polar solvent that dissolves both 8-hydroxyquinoline and bromine, allowing for a homogeneous reaction mixture.

  • Use of 2.1 Equivalents of Bromine: The use of a slight excess of bromine ensures the complete conversion of 8-hydroxyquinoline to the dibrominated product. The high activation of the ring by the hydroxyl group drives the reaction to completion.[4]

  • Sodium Bicarbonate Wash: This step is crucial for removing acidic byproducts such as hydrobromic acid (HBr), which is formed during the electrophilic substitution.

  • Recrystallization from Benzene: Recrystallization is a standard purification technique for solid organic compounds. Benzene is a suitable solvent in this case as it allows for the formation of well-defined crystals of the product upon cooling, leaving impurities behind in the solvent.

Synthesis_of_Broxyquinoline Start 8-Hydroxyquinoline in Chloroform Bromination Add Br₂ (2.1 eq) in Chloroform Start->Bromination Reaction Stir at Room Temperature Bromination->Reaction Workup Wash with NaHCO₃(aq) Reaction->Workup Isolation Dry and Evaporate Solvent Workup->Isolation Purification Recrystallize from Benzene Isolation->Purification Product 5,7-Dibromo-8-hydroxyquinoline Purification->Product

References

Methodological & Application

Synthesis of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline via a Modified Skraup-Type Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed protocol and technical guide for the synthesis of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is achieved through a modified Skraup-type reaction, specifically the Doebner-von Miller reaction, which involves the acid-catalyzed condensation of 4-bromoaniline with acetone. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental protocol, purification techniques, and troubleshooting advice, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

The quinoline ring system is a foundational structure in a vast array of pharmacologically active compounds.[1] The 1,2-dihydroquinoline core, in particular, serves as a key building block for antioxidants and other bioactive molecules.[2][3] The target molecule, this compound, incorporates a bromine atom, providing a reactive handle for further functionalization through cross-coupling reactions, making it a versatile intermediate in synthetic chemistry.

The classic Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline.[4][5] This process is notoriously exothermic and can be difficult to control.[4] The protocol detailed here is a modification known as the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds.[6] In this case, acetone serves as the precursor, undergoing an in-situ, acid-catalyzed self-condensation to form the necessary unsaturated intermediate, which then reacts with 4-bromoaniline to construct the dihydroquinoline ring system.[3] This method is generally safer and provides a direct route to the 2,2,4-trimethyl substituted pattern.

Reaction Mechanism: A Causal Explanation

The synthesis proceeds through a well-established cascade of reactions, each step enabled by the acidic environment. Understanding this pathway is crucial for optimizing conditions and troubleshooting.

  • Formation of the Electrophile: Two molecules of acetone undergo an acid-catalyzed aldol condensation followed by dehydration to form mesityl oxide (4-methyl-3-penten-2-one), the key α,β-unsaturated carbonyl intermediate. The acid protonates one acetone molecule, making it more susceptible to nucleophilic attack by the enol form of a second acetone molecule.

  • Conjugate Addition: The amino group of 4-bromoaniline, acting as a nucleophile, attacks the β-carbon of the protonated mesityl oxide in a Michael-type conjugate addition. This is the primary bond-forming step that links the aniline to the carbonyl component.

  • Intramolecular Cyclization: The resulting enol intermediate tautomerizes to the keto form. Subsequently, the electron-rich aromatic ring of the aniline derivative performs an intramolecular electrophilic aromatic substitution onto the protonated carbonyl carbon, forming a six-membered heterocyclic ring.

  • Dehydration: The final step is the acid-catalyzed dehydration of the cyclic alcohol intermediate, which generates a double bond within the newly formed ring, yielding the stable 1,2-dihydroquinoline product.

Below is a diagram illustrating the key mechanistic transformations.

G cluster_1 Step 1: Mesityl Oxide Formation cluster_2 Step 2: Conjugate Addition cluster_3 Step 3 & 4: Cyclization & Dehydration A 2x Acetone B Mesityl Oxide (α,β-unsaturated ketone) A->B H⁺, -H₂O D Michael Adduct B->D C 4-Bromoaniline C->D E Cyclic Intermediate D->E H⁺ (Cyclization) F 6-Bromo-2,2,4-trimethyl- 1,2-dihydroquinoline E->F -H₂O (Dehydration)

Caption: Key stages of the Doebner-von Miller reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

3.1. Materials and Equipment

  • Reagents: 4-Bromoaniline, Acetone (reagent grade), Concentrated Hydrochloric Acid (HCl, ~37%), Sodium Hydroxide (NaOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel (for chromatography).

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography, beakers, and flasks.

3.2. Quantitative Data Summary

Compound Formula MW ( g/mol ) Amount Used Moles Role
4-BromoanilineC₆H₆BrN172.028.60 g0.05Reactant
AcetoneC₃H₆O58.0850 mL0.68Reactant/Solvent
Conc. HClHCl36.4610 mL~0.12Catalyst
Product Theoretical Yield
This compoundC₁₂H₁₄BrN252.1512.61 g0.05Product

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a heating mantle.

  • Charging Reactants: To the flask, add 4-bromoaniline (8.60 g, 0.05 mol) and acetone (50 mL). Stir the mixture at room temperature until the aniline is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated hydrochloric acid (10 mL) to the stirring mixture through the top of the condenser. Caution: This addition is exothermic.

  • Reaction: Heat the mixture to a gentle reflux (~60-65°C) using the heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The color of the mixture will typically darken to a deep reddish-brown.

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate may form. Slowly neutralize the acidic solution by adding 10M sodium hydroxide solution portion-wise with stirring until the pH is approximately 8-9. Perform this in an ice bath to dissipate heat.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark, viscous oil.

  • Purification: Purify the crude oil using column chromatography on silica gel. A solvent gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 95:5 hexanes:EtOAc) is typically effective. The product fractions can be identified by TLC, combined, and the solvent evaporated to yield the pure this compound.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from setup to final product characterization.

G A 1. Reaction Setup (Flask, Condenser, Stirrer) B 2. Charge Reactants (4-Bromoaniline, Acetone) A->B C 3. Add Catalyst (Conc. HCl) B->C D 4. Reflux (4-6 hours at 65°C) C->D E 5. Cooldown & Quench (Pour into water) D->E F 6. Neutralization (Add NaOH to pH 8-9) E->F G 7. Extraction (DCM, 3x) F->G H 8. Dry & Concentrate (MgSO₄, Rotovap) G->H I 9. Purification (Silica Gel Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Protocol Validation

A self-validating protocol anticipates potential issues. Below are common problems and their solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction Insufficient acid catalyst; Reaction time too short or temperature too low.Verify the concentration and amount of acid used. Extend the reaction time and ensure a gentle reflux is maintained.
Formation of Dark Tar Reaction temperature too high; Prolonged reaction time.[7]Reduce the heating mantle temperature. Monitor the reaction closely with TLC to avoid over-running it.
Difficult Purification Presence of unreacted starting material or polymeric byproducts.Ensure the work-up and neutralization are complete. Adjust the chromatography solvent system to achieve better separation.
Product is Unstable 1,2-Dihydroquinolines can be sensitive to air and light, potentially oxidizing.[8]Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light.

Conclusion

The Doebner-von Miller reaction offers a reliable and scalable method for synthesizing this compound from readily available starting materials. By carefully controlling the reaction conditions and following a systematic work-up and purification procedure, researchers can obtain this valuable intermediate in good yield. The protocol described herein is robust and provides a solid foundation for further synthetic explorations in drug discovery and materials science.

References

Application Note: Mechanism and Protocol for the Acid-Catalyzed Condensation of Aniline and Acetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid-catalyzed condensation of aniline and acetone is a cornerstone reaction in industrial organic synthesis, primarily for the production of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its oligomers.[1][2] These compounds are of significant commercial importance, serving as potent antioxidants and anti-ozonants in the rubber and polymer industries.[1][3][4][5] This application note provides a detailed exposition of the multi-step reaction mechanism, from initial imine formation to the subsequent cyclization and dimerization. Furthermore, a comprehensive, field-proven laboratory protocol is presented, offering a step-by-step guide for the synthesis, purification, and characterization of the dihydroquinoline product. This document is intended to equip researchers with the foundational knowledge and practical methodology to successfully perform and understand this classic transformation.

Introduction and Industrial Significance

The reaction between anilines and ketones, broadly classified as a condensation reaction, yields a variety of nitrogen-containing heterocyclic compounds. The specific reaction of aniline with acetone under acidic conditions is a classic example of the Doebner-von Miller reaction, a method for synthesizing quinoline derivatives.[3] The primary product, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), often referred to historically as "acetone anil," is a highly effective antioxidant.[2][6]

Its principal application lies in the protection of rubber and elastomers from oxidative degradation caused by heat, oxygen, and metal ions.[4][5] The commercial product is typically a complex mixture of TMQ monomers, dimers, trimers, and other oligomers, which contributes to its low volatility and long-term stability as a protective agent.[1][2][7] Understanding the mechanistic underpinnings of this reaction is crucial for optimizing reaction conditions to control product distribution and yield.

The Reaction Mechanism: A Step-by-Step Analysis

The formation of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone is not a single-step event but a cascade of sequential reactions. The overall mechanism can be dissected into two principal stages: (I) Formation of the Schiff Base (Imine) and (II) Acid-Catalyzed Dimerization and Cyclization.

Stage I: Schiff Base (N-isopropylideneaniline) Formation

This initial stage is a classic nucleophilic addition-elimination reaction at the carbonyl group.

  • Protonation of Acetone: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of acetone. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the activated carbonyl carbon. This forms a protonated hemiaminal (or carbinolamine) intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral hemiaminal.

  • Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom then pushes out the water molecule, forming a carbon-nitrogen double bond.

  • Deprotonation: A final deprotonation step yields the Schiff base, N-isopropylideneaniline, and regenerates the acid catalyst.

Stage II: Dimerization, Cyclization, and Rearrangement

This stage is more complex and leads to the final dihydroquinoline structure.

  • Enamine/Imine Tautomerism: The initially formed Schiff base can tautomerize to its enamine form, 2-anilino-propene. This enamine is electron-rich and serves as the key nucleophile for the next step.

  • Michael-type Addition: The enamine attacks a second, protonated molecule of the Schiff base in a Michael-type addition. This C-C bond-forming step creates a larger intermediate.

  • Intramolecular Cyclization (Electrophilic Aromatic Substitution): The amino group of the original enamine moiety then attacks the electron-deficient carbon of the iminium ion part of the intermediate. This is an intramolecular electrophilic aromatic substitution reaction that forms the six-membered heterocyclic ring.

  • Elimination: The final step involves the elimination of an aniline molecule to form the stable aromatic dihydroquinoline ring system, yielding the final product, 2,2,4-trimethyl-1,2-dihydroquinoline.

Mechanistic Pathway Diagram

Reaction_Mechanism Figure 1: Reaction Mechanism for Aniline-Acetone Condensation cluster_stage1 Stage I: Imine Formation cluster_stage2 Stage II: Cyclization A Aniline + Acetone B Hemiaminal Intermediate A->B + H⁺, Nucleophilic Attack C N-isopropylideneaniline (Schiff Base) B->C - H₂O D Enamine Tautomer C->D Tautomerization E Dimeric Intermediate D->E + Schiff Base (C) F Cyclized Intermediate E->F Intramolecular Cyclization G 2,2,4-Trimethyl-1,2- dihydroquinoline (TMQ) F->G - Aniline, - H⁺

Caption: Figure 1: Reaction Mechanism for Aniline-Acetone Condensation

Experimental Protocol: Synthesis of TMQ

This protocol details a laboratory-scale synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline. It incorporates self-validating steps through purification and characterization to ensure product integrity.

Materials and Reagents
ReagentFormulaM.W.PuritySupplier
AnilineC₆H₅NH₂93.13≥99.5%Sigma-Aldrich
AcetoneCH₃COCH₃58.08≥99.5%Fisher Scientific
Hydrochloric Acid (conc.)HCl36.4637%VWR
Sodium HydroxideNaOH40.00≥97%EMD Millipore
DichloromethaneCH₂Cl₂84.93ACS GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04GranularSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions
  • Aniline: Aniline is toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • Acetone/Dichloromethane: These solvents are flammable and volatile. Ensure no ignition sources are nearby.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. Place the flask in a heating mantle.

  • Reagent Charging: To the flask, add aniline (93.1 g, 1.0 mol) and concentrated hydrochloric acid (5 mL). Rationale: The acid serves as the catalyst for the condensation reaction.[1][8]

  • Heating: Begin stirring and heat the mixture to 100-110 °C.

  • Acetone Addition: Once the temperature is stable, add acetone (116.2 g, 2.0 mol) dropwise from the dropping funnel over a period of 2 hours. Maintain the temperature between 100-120 °C. Rationale: A slow, controlled addition of acetone prevents an excessive exothermic reaction and minimizes the formation of side products from acetone self-condensation.

  • Reflux: After the addition is complete, continue to heat the mixture under reflux for an additional 4-6 hours to ensure the reaction goes to completion.

  • Neutralization (Work-up): Cool the reaction mixture to room temperature. Slowly and carefully add a 20% aqueous sodium hydroxide solution until the mixture is basic (pH > 9). This step neutralizes the HCl catalyst and any unreacted aniline hydrochloride.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Add 200 mL of dichloromethane and shake vigorously. Allow the layers to separate and collect the bottom organic layer. Perform two additional extractions of the aqueous layer with 100 mL portions of dichloromethane. Rationale: Dichloromethane is an effective solvent for extracting the organic product from the aqueous phase.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

  • Purification: The resulting crude oil is a mixture of monomeric and oligomeric products.[1][7] Purify the monomer by vacuum distillation. Collect the fraction boiling at approximately 115-120 °C at 5 mmHg. The product should be a viscous, yellowish to reddish-brown liquid that may solidify upon standing.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for TMQ Synthesis A Setup: 3-Neck Flask (Aniline + HCl Catalyst) B Heat to 100-110 °C A->B C Slowly Add Acetone (2 hours) B->C D Reflux for 4-6 hours C->D E Cool & Neutralize (20% NaOH) D->E F Extraction (Dichloromethane) E->F G Dry & Evaporate Solvent F->G H Purification (Vacuum Distillation) G->H I Characterization (NMR, IR, MS) H->I

Caption: Figure 2: Experimental Workflow for TMQ Synthesis

Product Characterization

To validate the synthesis, the purified product should be characterized using standard analytical techniques.

TechniqueExpected Results for 2,2,4-trimethyl-1,2-dihydroquinoline
¹H NMR (CDCl₃)δ (ppm): 1.25 (s, 6H, C(CH₃)₂), 2.00 (s, 3H, C=C-CH₃), 3.70 (br s, 1H, NH), 5.35 (s, 1H, C=CH), 6.50-7.10 (m, 4H, Ar-H)
IR (KBr, cm⁻¹)ν: 3380 (N-H stretch), 3050 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1630 (C=C stretch), 1600, 1500 (Ar C=C stretch)
Mass Spec (EI)m/z: 173 (M⁺), 158 (M⁺ - CH₃)
Appearance Yellowish to brown viscous liquid or low-melting solid.[2]

Conclusion

The condensation of aniline and acetone is a robust and industrially vital reaction. A thorough understanding of its multi-stage mechanism, involving imine formation and subsequent acid-catalyzed cyclization, is essential for controlling the reaction outcome. The provided protocol offers a reliable and reproducible method for the laboratory synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline. By following the detailed steps for reaction, work-up, and purification, researchers can obtain the desired product with good yield and purity, enabling further investigation into its applications in materials science and drug development.

References

Application Notes & Protocols: Strategic Derivatization of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the derivatization of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline. This molecule serves as a versatile scaffold, combining the well-documented antioxidant properties of the 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) core with a strategically placed bromine atom, a key functional handle for advanced synthetic transformations.[1][2][3] For researchers in medicinal chemistry, drug development, and materials science, this guide offers detailed, field-proven protocols for N-H functionalization and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, accessible format to empower researchers to unlock the full potential of this valuable building block.

Introduction: The Strategic Value of the Scaffold

The 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) framework is a cornerstone of the antioxidant chemical space, widely employed as a stabilizer in materials like rubber.[1][4][5] Its biological significance is also well-recognized, with derivatives exhibiting a range of activities, including potential as cardioprotective and anti-inflammatory agents.[6][7][8] The introduction of a bromine atom at the 6-position transforms this stable antioxidant core into a highly versatile synthetic intermediate. The C(sp²)-Br bond is a linchpin of modern organic synthesis, offering a reliable entry point for carbon-carbon and carbon-heteroatom bond formation through transition metal catalysis.[9][10][11]

This guide focuses on the two primary reactive sites of this compound:

  • The N-H group: Amenable to standard alkylation, acylation, and arylation reactions.

  • The C6-Br bond: Ideal for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino moieties.[9]

The derivatization strategies outlined herein allow for the systematic exploration of the chemical space around the TMQ core, facilitating structure-activity relationship (SAR) studies and the development of novel compounds with tailored properties.

Derivatization Pathways: An Overview

The functionalization of this compound can be directed towards either the nitrogen atom or the carbon-bromine bond. The choice of pathway depends on the desired final structure and the strategic sequencing of synthetic steps.

G cluster_0 N-H Functionalization cluster_1 C-Br Cross-Coupling (Pd-Catalyzed) start 6-Bromo-2,2,4-trimethyl- 1,2-dihydroquinoline N_Alkylation N-Alkylation start->N_Alkylation R-X, Base N_Acylation N-Acylation start->N_Acylation RCOCl, Base Suzuki Suzuki-Miyaura (C-C Bond) start->Suzuki ArB(OH)₂, Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Bond) start->Buchwald R₂NH, Pd Catalyst, Base Sonogashira Sonogashira (C-C Bond) start->Sonogashira Alkyne, Pd/Cu Catalyst, Base

Caption: Key derivatization pathways for the title compound.

Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for elaborating the 6-bromo position of the dihydroquinoline core. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.[11]

Suzuki-Miyaura Coupling: Aryl and Vinyl Derivatization

Principle: The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) or C(sp²)-C(sp) bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[10][12] The reactivity of aryl halides in this coupling generally follows the order I > Br > Cl, making the 6-bromo substrate an excellent candidate.[10]

Experimental Protocol: Synthesis of 6-Aryl-2,2,4-trimethyl-1,2-dihydroquinoline

Reagents & Materials Purpose Supplier Example Quantity
This compoundStarting MaterialCustom Synthesis1.0 mmol
Arylboronic AcidCoupling PartnerTCI America, ChemScene1.2 mmol
Pd(PPh₃)₄Palladium(0) CatalystBenchChem0.03 mmol
2M Sodium Carbonate (aq)BaseStandard Lab Reagent2.0 mL
Toluene / 1,4-DioxaneSolventStandard Lab Reagent8 mL
Ethanol / WaterCo-solventStandard Lab Reagent2 mL
Anhydrous Sodium SulfateDrying AgentStandard Lab ReagentAs needed
Silica GelChromatographyStandard Lab ReagentAs needed

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Atmosphere Exchange: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.[11]

  • Solvent Addition: Under a positive pressure of inert gas, add the solvent mixture (e.g., Toluene/Ethanol or Dioxane/Water) followed by the aqueous sodium carbonate solution.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic Acid PartnerProductTypical Yield (%)
Phenylboronic acid6-Phenyl-2,2,4-trimethyl-1,2-dihydroquinoline85-95%
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline80-90%
Thiophene-2-boronic acid6-(Thiophen-2-yl)-2,2,4-trimethyl-1,2-dihydroquinoline75-85%
Buchwald-Hartwig Amination: C-N Bond Formation

Principle: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the nature of the amine.

Experimental Protocol: Synthesis of 6-(Dialkylamino)-2,2,4-trimethyl-1,2-dihydroquinoline

Reagents & Materials Purpose Quantity
This compoundStarting Material1.0 mmol
Secondary Amine (e.g., Morpholine)Coupling Partner1.5 mmol
Pd₂(dba)₃Palladium(0) Pre-catalyst0.02 mmol
XPhos or BINAPLigand0.08 mmol
Sodium tert-butoxide (NaOtBu)Base2.0 mmol
TolueneSolvent10 mL

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol), the ligand (0.08 mmol), and NaOtBu (2.0 mmol) to a dry reaction tube.

  • Reagent Addition: Add this compound (1.0 mmol), toluene (10 mL), and the amine (1.5 mmol).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16-24 hours.

  • Monitoring & Workup: Follow the general procedure for monitoring and workup as described in the Suzuki protocol (Section 3.1). Purification is typically achieved via column chromatography.

Protocol for N-H Functionalization

The secondary amine within the dihydroquinoline ring is a nucleophilic site that can be readily functionalized. N-acylation is a robust method to introduce a variety of functional groups and can also serve as a protecting group strategy.

N-Acylation

Principle: The reaction of the N-H group with an acyl chloride or anhydride in the presence of a non-nucleophilic base provides the corresponding N-acyl derivative. This reaction is typically fast and high-yielding.

Experimental Protocol: Synthesis of 1-Acyl-6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Reagents & Materials Purpose Quantity
This compoundStarting Material1.0 mmol
Acyl Chloride (e.g., Acetyl Chloride)Acylating Agent1.1 mmol
Triethylamine (Et₃N) or PyridineBase / HCl Scavenger1.5 mmol
Dichloromethane (DCM)Solvent15 mL

Procedure:

  • Dissolution: Dissolve this compound (1.0 mmol) in DCM (15 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 mmol).

  • Acylating Agent Addition: Add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring & Workup: Monitor by TLC. Upon completion, wash the reaction mixture with 1M HCl (aq) (10 mL), saturated NaHCO₃ (aq) (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated product, which is often pure enough for subsequent steps or can be further purified by recrystallization or chromatography.

G cluster_workflow General Cross-Coupling Workflow Setup 1. Inert Atmosphere Setup & Reagent Addition Reaction 2. Heating & Stirring Setup->Reaction Monitor 3. TLC Monitoring Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Workup & Extraction Monitor->Workup Complete Purify 5. Column Chromatography Workup->Purify Product 6. Pure Product Characterization Purify->Product

Caption: A generalized workflow for cross-coupling reactions.

Conclusion and Future Perspectives

This compound is a powerful and adaptable building block for chemical synthesis. The protocols detailed in this guide provide reliable and reproducible methods for its derivatization via N-H functionalization and palladium-catalyzed cross-coupling. These reactions open the door to a vast library of novel analogues. Future work could explore more advanced C-H functionalization techniques to selectively modify the quinoline core at other positions, further expanding the synthetic utility of this scaffold.[13][14][15][16] The resulting compounds are prime candidates for screening in drug discovery programs, particularly in areas where antioxidant, anti-inflammatory, and anticancer activities are sought.[3][7][17]

References

Application and Evaluation of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline as a Novel Antioxidant for Rubber Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical note provides a comprehensive guide for researchers and polymer scientists on the application and evaluation of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline as a potential antioxidant in rubber elastomers. While direct industrial performance data for this specific brominated derivative is emerging, this guide establishes a robust evaluation framework by leveraging the well-documented efficacy of its close structural analog, polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). We present the theoretical underpinnings of its antioxidant mechanism, hypothesize the role of the bromo-substituent in enhancing performance, and provide detailed, field-proven protocols for its incorporation and rigorous performance assessment in a typical rubber matrix.

Introduction: The Imperative for Advanced Rubber Antidegradants

Natural and synthetic rubbers are indispensable materials across countless industries, from automotive tires to medical devices. The unsaturated polymer chains inherent to most elastomers, however, render them susceptible to degradation from a variety of environmental aggressors, including heat, oxygen, and ozone.[1] This degradation, primarily an auto-oxidation process, proceeds via a free-radical chain reaction, leading to irreversible changes in the material's mechanical properties, such as hardening, embrittlement, or softening, ultimately resulting in product failure.[2][3]

The inclusion of antioxidants is therefore critical to preserving the service life and reliability of rubber products.[2] Aminic antioxidants, particularly those based on quinoline structures, are highly effective as radical scavengers and chain-terminating agents.[4] This application note focuses on a novel derivative, this compound, and provides the necessary protocols to validate its efficacy.

Compound Profile and Mechanistic Hypothesis

Reference Compound: Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)

The subject of this guide, this compound, is a derivative of the well-established antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline, which is commercially used in its polymerized form (TMQ or RD).[5] TMQ is a highly effective, general-purpose antioxidant known for its excellent protection against heat and oxygen-induced aging.[2][5] It functions as a chain-breaking antioxidant by donating a hydrogen atom from its secondary amine group to neutralize highly reactive peroxy radicals (ROO•) in the rubber matrix. This intervention stops the propagation of the degradation chain reaction.[2]

The Antioxidant Mechanism: A Radical Scavenging Cascade

The primary function of a dihydroquinoline-based antioxidant is to interrupt the cyclic auto-oxidation process in rubber. This process is initiated by the formation of a free radical on the polymer backbone (R•), which rapidly reacts with oxygen to form a peroxy radical (ROO•).

Caption: Free-radical scavenging mechanism of aminic antioxidants.

The dihydroquinoline molecule (AH) intercepts the peroxy radical (ROO•), donating a hydrogen atom to form a stable hydroperoxide and a much less reactive antioxidant radical (A•). This effectively breaks the degradation cycle.

Hypothetical Influence of the 6-Bromo Substituent

While extensive data on the 6-bromo derivative is not yet publicly available, we can hypothesize its potential impact based on established chemical principles. The introduction of a halogen, like bromine, onto the aromatic ring can influence the antioxidant's activity through electronic effects. Studies on other halogenated antioxidants have shown that bromine substitution can sometimes enhance radical scavenging activity.[6] The electron-withdrawing nature of bromine may modulate the bond dissociation energy of the N-H bond, potentially facilitating the hydrogen donation to free radicals. Furthermore, the increased molecular weight and polarity imparted by the bromine atom could reduce volatility and improve its persistence within the rubber matrix during high-temperature applications.

Experimental Protocols

To rigorously evaluate the efficacy of this compound, a comparative study against a control (no antioxidant) and a standard antioxidant (TMQ) is recommended. The following protocols outline the necessary steps from compound mixing to performance testing.

Protocol 1: Incorporation of Antioxidant into a Natural Rubber Formulation

This protocol describes the preparation of rubber compounds using a two-roll mill. All quantities are expressed in parts per hundred of rubber (phr).

Materials & Equipment:

  • Two-roll mill

  • Internal mixer (optional, for larger batches)

  • Natural Rubber (SMR 20)

  • Zinc Oxide (5 phr)

  • Stearic Acid (2 phr)

  • N330 Carbon Black (45 phr)

  • Aromatic Oil (5 phr)

  • Sulfur (2.5 phr)

  • N-tert-butyl-2-benzothiazolesulfenamide (TBBS) (0.7 phr)

  • Antioxidant to be tested (e.g., this compound) and TMQ (2 phr each)

Procedure:

  • Mastication: Pass the natural rubber through the tight nip of the two-roll mill several times until a smooth, soft band is formed. This reduces the viscosity of the rubber.

  • Addition of Activators and Fillers:

    • Widen the mill nip. Add the Zinc Oxide and Stearic Acid and ensure they are fully incorporated into the rubber band.

    • Gradually add the N330 Carbon Black, making sweeps from side to side to ensure even distribution.

    • Add the aromatic oil to aid in the dispersion of the carbon black.

  • Incorporation of Antioxidant: Add the test antioxidant (2 phr of this compound for the test compound, 2 phr of TMQ for the reference, and none for the control) to the masterbatch.

  • Addition of Curing Agents: Finally, add the accelerator (TBBS) and sulfur at a lower mill temperature to prevent premature vulcanization (scorching).

  • Homogenization: Perform several end-cuttings and pass the rubber through the mill to ensure all ingredients are homogeneously dispersed.

  • Sheeting Out: Sheet the final compound off the mill at a thickness of approximately 2 mm. Allow the sheets to cool and condition for 24 hours at room temperature before vulcanization.

  • Vulcanization: Cure the rubber sheets in a compression molding press at 150°C for the predetermined optimum cure time (t90) obtained from a rheometer.

Protocol 2: Evaluation of Antioxidant Performance

This protocol details the testing of the vulcanized rubber samples before and after accelerated aging to determine the effectiveness of the antioxidant.

Equipment:

  • Universal Testing Machine (Tensile Tester)

  • Durometer (Shore A)

  • Air Circulating Oven

  • Specimen cutting dies

Procedure:

  • Initial Property Measurement (Unaged):

    • Tensile Properties (ASTM D412): Cut dumbbell-shaped specimens from the vulcanized sheets.[7][8][9] Using a universal testing machine, measure the tensile strength, elongation at break, and modulus at 100% and 300% elongation.[10][11]

    • Hardness (ASTM D2240): Measure the Shore A hardness of the vulcanized sheets using a durometer.[12][13][14][15][16]

  • Accelerated Aging (ASTM D573):

    • Place a set of dumbbell specimens and hardness samples in a hot air oven.[17][18]

    • Age the samples for a specified period, for example, 72 hours at 100°C.[19][20][21]

  • Post-Aging Property Measurement (Aged):

    • Remove the samples from the oven and allow them to cool to room temperature for at least 24 hours.

    • Repeat the tensile property measurements (ASTM D412) and hardness measurements (ASTM D2240) on the aged samples.

  • Calculation of Property Retention:

    • Calculate the percentage retention of tensile strength and elongation at break using the following formula: Percentage Retention = (Value after Aging / Initial Value) x 100%

    • Calculate the change in hardness (in points).

Caption: Workflow for evaluating antioxidant performance.

Data Presentation and Interpretation

The collected data should be organized into tables for clear comparison. A higher percentage retention of mechanical properties after aging indicates superior antioxidant performance.

Table 1: Hypothetical Mechanical Properties of Rubber Compounds

PropertyControl (No AO)TMQ (2 phr)6-Bromo-TMQ (2 phr)ASTM Standard
Unaged Properties
Tensile Strength (MPa)22.522.823.0ASTM D412
Elongation at Break (%)550560565ASTM D412
Hardness (Shore A)606161ASTM D2240
Aged Properties (72h @ 100°C)
Tensile Strength (MPa)11.218.520.0ASTM D412
Elongation at Break (%)210450495ASTM D412
Hardness (Shore A)726564ASTM D2240

Table 2: Performance Evaluation Based on Property Retention

Performance MetricControl (No AO)TMQ (2 phr)6-Bromo-TMQ (2 phr)Calculation Method
Tensile Strength Retention (%)49.881.187.0 (Aged/Unaged) x 100
Elongation Retention (%)38.280.487.6 (Aged/Unaged) x 100
Hardness Change (Points)+12+4+3 Aged - Unaged

In this hypothetical scenario, the 6-Bromo-TMQ compound demonstrates superior retention of tensile strength and elongation, alongside a smaller increase in hardness after aging, suggesting it provides enhanced thermal-oxidative stability compared to the standard TMQ.

Conclusion

This application note provides a comprehensive framework for the evaluation of this compound as a rubber antioxidant. By using its well-characterized analog, TMQ, as a benchmark, and employing standardized ASTM protocols, researchers can generate robust, comparative data. The hypothesized benefits of the bromo-substituent—potentially enhanced radical scavenging and improved persistence—can be systematically verified through the detailed experimental workflows presented. This structured approach will enable a thorough assessment of its potential as a next-generation antidegradant for demanding rubber applications.

References

The Emerging Potential of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dihydroquinoline Scaffold

The 1,2-dihydroquinoline framework is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its partially saturated nature provides a three-dimensional geometry that can facilitate favorable interactions with complex biological targets. The strategic incorporation of a bromine atom at the 6-position and trimethyl substitution on the heterocyclic ring of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline offers a unique combination of lipophilicity, electronic properties, and steric bulk. This application note explores the prospective applications of this specific scaffold in drug discovery, drawing insights from structurally related analogs to provide a comprehensive guide for researchers.

The presence of a bromine atom can enhance biological activity through several mechanisms, including increasing binding affinity via halogen bonding and improving pharmacokinetic properties.[2] Concurrently, the 2,2,4-trimethyl substitution pattern is a well-established feature in potent antioxidant molecules.[3] This combination suggests that this compound is a promising candidate for developing novel therapeutics, particularly in the realms of neuroprotection, anti-inflammatory, and oncology.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is typically achieved through variations of the Skraup or Doebner-von Miller reactions, which involve the condensation of anilines with carbonyl compounds under acidic conditions.[1][4] For the synthesis of the title compound, a logical approach would involve the reaction of 4-bromoaniline with acetone.

Protocol 1: Synthesis of this compound

Objective: To synthesize the this compound scaffold via an acid-catalyzed condensation reaction.

Materials:

  • 4-bromoaniline

  • Acetone (reagent grade)

  • Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene.

  • Addition of Reagents: Add an excess of acetone (3-4 equivalents) to the solution.

  • Catalysis: Slowly and carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow reagents 4-Bromoaniline + Acetone reaction_mixture Acid Catalyst (HCl) Toluene, Reflux reagents->reaction_mixture 1. Reaction neutralization Neutralization (NaHCO₃) reaction_mixture->neutralization 2. Work-up extraction Extraction (Ethyl Acetate) neutralization->extraction 3. Isolation purification Purification (Column Chromatography) extraction->purification 4. Purification product This compound purification->product 5. Final Product

Caption: Synthetic workflow for this compound.

Medicinal Chemistry Applications and Biological Evaluation

Neuroprotective and Antioxidant Properties

Rationale: The 2,2,4-trimethyl-1,2-dihydroquinoline core is a known potent antioxidant.[3] The hydroxylated analog, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has demonstrated significant neuroprotective effects in models of Parkinson's disease by reducing oxidative stress and inflammation.[5][6] It is hypothesized that the 6-bromo derivative, while lacking the phenolic hydroxyl group, can still exhibit significant antioxidant and neuroprotective activity through mechanisms involving the modulation of cellular signaling pathways like Nrf2 and NF-κB.[3][7]

Proposed Mechanism of Action: The dihydroquinoline nitrogen can participate in radical scavenging. The overall lipophilicity of the molecule, enhanced by the bromine atom, may facilitate its penetration of the blood-brain barrier. The compound could potentially mitigate neuronal damage by reducing levels of reactive oxygen species (ROS) and downregulating pro-inflammatory cytokines.[7]

Antioxidant_Mechanism ROS Oxidative Stress (e.g., ROS) Nrf2 Nrf2 Activation ROS->Nrf2 induces Inflammation Inflammation (Cytokines) ROS->Inflammation Compound 6-Bromo-2,2,4-trimethyl- 1,2-dihydroquinoline Compound->ROS Scavenges Compound->Nrf2 Activates NFkB NF-κB Inhibition Compound->NFkB Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Neuronal_Protection Neuronal Protection Antioxidant_Enzymes->Neuronal_Protection NFkB->Inflammation Reduces NFkB->Neuronal_Protection Inflammation->Neuronal_Protection leads to damage

Caption: Proposed antioxidant and anti-inflammatory mechanism of action.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and ascorbic acid in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid to different wells.

  • Initiation of Reaction: Add 100 µL of the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anticancer Potential

Rationale: The broader quinoline and quinazoline scaffolds, particularly those with a 6-bromo substitution, have been extensively investigated for their anticancer properties.[8][9] These compounds often exert their effects by inhibiting key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) or Dihydrofolate Reductase (DHFR).[10] While direct data for the title compound is unavailable, its structural similarity to known cytotoxic agents warrants investigation.

Proposed Targets: Given the prevalence of quinoline-based kinase inhibitors, EGFR and other tyrosine kinases are plausible targets. The bromo-substituent can occupy the hydrophobic pocket of the ATP-binding site, contributing to inhibitory activity.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Based on literature for related compounds, the following SAR can be anticipated for derivatives of this compound:

PositionSubstitutionPredicted Impact on ActivityRationale
6 Bromo (Br)Potentially enhances activityIncreases lipophilicity, potential for halogen bonding.[2]
1 (N-H) Alkylation/ArylationModulates activity and selectivitySubstitution can alter steric and electronic properties, influencing target binding.
4 Phenyl substitutionMay increase anticancer activityMimics known kinase inhibitors.
Aromatic Ring Additional substitutionsFine-tunes activityElectron-donating or withdrawing groups can modulate the electronic nature of the ring system.

Conclusion and Future Directions

This compound represents a largely unexplored but highly promising scaffold for medicinal chemistry. By leveraging the known antioxidant properties of the trimethyl-dihydroquinoline core and the bio-enhancing effects of the bromo-substituent, this compound serves as an excellent starting point for the development of novel therapeutic agents. The protocols and insights provided in this application note offer a foundational framework for researchers to synthesize, evaluate, and optimize this versatile molecule for potential applications in neurodegenerative diseases, inflammatory disorders, and oncology. Further studies should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship and to identify lead compounds with potent and selective biological activity.

References

Introduction: The Therapeutic Potential of Dihydroquinolines in Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating the Anti-Inflammatory Properties of Dihydroquinoline Compounds

Inflammation is a fundamental biological process, a protective response to tissue injury or infection designed to eliminate pathogens and initiate repair. However, when dysregulated, this process can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The search for safer and more effective anti-inflammatory agents is a cornerstone of modern drug discovery. Dihydroquinoline scaffolds, nitrogen-containing heterocyclic compounds, have emerged as a promising class of molecules, with numerous derivatives demonstrating significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the mechanisms underlying the anti-inflammatory effects of dihydroquinoline compounds and offers detailed, field-proven protocols for their evaluation. The focus is on explaining the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory activity of dihydroquinoline derivatives is often multifactorial, targeting key nodes within the complex inflammatory cascade. Understanding these mechanisms is critical for rational drug design and the selection of appropriate screening assays.

Inhibition of Pro-Inflammatory Signaling Pathways

Many inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate intracellular signaling pathways that culminate in the production of inflammatory mediators.[6] Dihydroquinolines have been shown to interfere with these pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: The NF-κB family of transcription factors are master regulators of inflammation.[7][8] In a resting state, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus.[9] There, it binds to DNA and initiates the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[10][11] Several quinoline and dihydroquinoline compounds have been found to suppress NF-κB activation, potentially by preventing IκB degradation or inhibiting NF-κB's nuclear translocation and DNA binding.[7][10][12][13]

  • MAPK Pathway: The MAPK family (including ERK, p38, and JNK) is another critical signaling route that regulates the synthesis of inflammatory mediators.[9] Certain dihydroquinoline derivatives may exert their effects by modulating the phosphorylation and activation of these kinases, thereby downregulating the expression of inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Dihydroquinoline Dihydroquinoline Compound Dihydroquinoline->IKK Inhibits Dihydroquinoline->MAPK_pathway Inhibits Dihydroquinoline->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds IkB_NFkB IκB-NF-κB Complex

Caption: Dihydroquinoline inhibition of NF-κB and MAPK signaling pathways.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

The arachidonic acid cascade is a primary source of potent inflammatory mediators. Two key enzymes in this pathway are COX and 5-LOX.

  • COX Enzymes (COX-1 and COX-2): These enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which mediate pain, fever, and vasodilation.[1] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes.

  • 5-LOX Enzyme: This enzyme converts arachidonic acid into leukotrienes (LTs), which are potent chemoattractants for immune cells and contribute to bronchoconstriction and increased vascular permeability.[14][15]

Compounds that can dually inhibit both COX and 5-LOX are of significant interest because they offer a broader spectrum of anti-inflammatory action and may circumvent some of the side effects associated with selective COX-2 inhibitors.[14][16] Several quinoline derivatives have been identified as potent dual inhibitors, making this a key mechanism to investigate for novel dihydroquinoline compounds.[17][18]

Part 2: Data Presentation - Anti-Inflammatory Activity of Dihydroquinoline Analogs

Quantitative data is essential for comparing the potency and selectivity of different compounds. The following table summarizes representative data for quinoline/dihydroquinoline derivatives from published studies.

Compound IDAssay TypeTargetIC₅₀ (µM) or % InhibitionReference CompoundIC₅₀ (µM)Source
Compound 12c In vitroCOX-20.10Celecoxib0.09[18]
Compound 14a In vitroCOX-20.11Celecoxib0.09[18]
Compound 14b In vitroCOX-20.11Celecoxib0.09[18]
Compound 12c In vitro5-LOX0.15Zileuton0.51[18]
Compound 14a In vitro5-LOX0.11Zileuton0.51[18]
Compound 407 In vivo (Paw Edema)Inflammation29.41% Inhibition @ 180 minIndomethacin35.29%[2]
Compound 6d In vivo (Ear Edema)Inflammation68.28% Inhibition @ 30 minIbuprofenNot specified[19]

Note: The table presents data on quinoline derivatives, which are structurally related to dihydroquinolines and serve as a strong indicator of the potential activity within this chemical class.

Part 3: Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for assessing the anti-inflammatory properties of dihydroquinoline compounds.

In Vitro Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This cell-based assay is a robust and widely used model to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[20] Lipopolysaccharide (LPS) is a component of gram-negative bacteria that potently stimulates macrophages via Toll-like receptor 4 (TLR4), mimicking an inflammatory response.[21]

G A 1. Cell Seeding Seed RAW 264.7 cells (e.g., 1.5x10^5 cells/well) in a 96-well plate. B 2. Incubation Incubate for 24 hours at 37°C, 5% CO₂. A->B C 3. Compound Treatment Pre-treat cells with various concentrations of Dihydroquinoline compound or Vehicle (e.g., 0.1% DMSO) for 1-2 hours. B->C D 4. LPS Stimulation Add LPS (e.g., 1 µg/mL) to all wells except the negative control. C->D E 5. Final Incubation Incubate for another 24 hours. D->E F 6. Supernatant Collection Collect the cell culture supernatant. E->F G 7. Analysis F->G H Nitric Oxide (NO) Assay (Griess Reagent) G->H I Cytokine Measurement (TNF-α, IL-6 ELISA) G->I J Cell Viability Assay (MTT/XTT on remaining cells) G->J

Caption: Workflow for the in vitro LPS-induced inflammation assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight (37°C, 5% CO₂). Causality: This allows cells to adhere and reach a suitable confluency for the experiment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the dihydroquinoline test compounds in DMSO. Create serial dilutions in culture media to achieve the final desired concentrations. The final DMSO concentration should be non-toxic (typically ≤ 0.1%).

    • Remove the old media from the cells and add 100 µL of media containing the test compounds, a positive control (e.g., Dexamethasone), or vehicle (media with DMSO).

    • Pre-incubate for 1-2 hours. Causality: This pre-incubation allows the compounds to enter the cells and engage with their molecular targets before the inflammatory stimulus is introduced.

  • LPS Stimulation:

    • Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Add 10 µL of media to the unstimulated control wells.

    • Incubate for 24 hours. Causality: This incubation period is sufficient for the transcription and translation of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: Collect 50 µL of supernatant from each well. Measure the nitrite concentration (a stable product of NO) using the Griess Reagent System according to the manufacturer's protocol. Read absorbance at 540 nm. Causality: NO is a key inflammatory mediator produced by iNOS in activated macrophages.

    • Cytokine ELISA: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits. Causality: These are hallmark pro-inflammatory cytokines whose production is controlled by the NF-κB pathway.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or XTT assay. Causality: This is a critical control to ensure that the reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply due to compound-induced cytotoxicity.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents

This is the most widely used preclinical model for evaluating acute anti-inflammatory activity.[22] Injection of carrageenan, a polysaccharide, into a rodent's paw induces a reproducible, biphasic inflammatory response characterized by swelling (edema).[23][24]

  • Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin release.[22]

  • Late Phase (2.5-6 hours): Primarily mediated by the overproduction of prostaglandins, involving the upregulation of COX-2.[22] This phase is typically inhibited by NSAIDs.

G A 1. Animal Acclimatization & Grouping Acclimatize rats/mice for 1 week. Divide into groups (n=6): - Vehicle Control (e.g., Saline) - Positive Control (e.g., Indomethacin) - Test Groups (Dihydroquinoline) B 2. Baseline Paw Measurement Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer. A->B C 3. Drug Administration Administer compounds (Vehicle, Positive Control, Test) via the desired route (e.g., oral gavage, p.o.). B->C D 4. Time Lag Wait for 30-60 minutes to allow for drug absorption. C->D E 5. Induction of Edema Inject 0.1 mL of 1% Carrageenan solution into the subplantar surface of the right hind paw. D->E F 6. Post-Induction Measurement Measure paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5 hours) post-carrageenan injection. E->F G 7. Data Analysis - Calculate paw volume increase (Vₜ - V₀) - Calculate % Inhibition of Edema - Compare treated vs. vehicle groups F->G

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Handling and Grouping:

    • Use adult male Wistar rats (150-200g) or Swiss albino mice (20-25g). Allow them to acclimatize for at least one week.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide animals into at least three groups (n=5-6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound group(s) (various doses).

  • Baseline Measurement:

    • Gently mark the immersion level on the right hind paw at the malleolus.

    • Measure the initial paw volume (V₀) by dipping the paw up to the mark in the chamber of a digital plethysmometer.

  • Drug Administration:

    • Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.). The timing should be about 30-60 minutes before the carrageenan injection to allow for absorption.[23][24]

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.[22][25]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) of the injected paw at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22][26]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). Causality: This calculation directly quantifies the efficacy of the test compound in reducing acute inflammation compared to the untreated condition.

Conclusion

The dihydroquinoline scaffold represents a versatile and promising platform for the development of novel anti-inflammatory therapeutics. By targeting key inflammatory pathways such as NF-κB and the arachidonic acid cascade, these compounds can effectively mitigate the inflammatory response. The protocols detailed in this guide provide a robust framework for the systematic evaluation of dihydroquinoline derivatives, from initial in vitro screening in cell-based models to in vivo validation of efficacy in established animal models of inflammation. A thorough understanding of the underlying mechanisms, coupled with rigorous and well-controlled experimental design, is paramount to successfully advancing these promising compounds through the drug discovery pipeline.

References

Application Notes & Protocols for Evaluating the Cytotoxic Activity of 6-Bromo-Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Field: Oncology, Medicinal Chemistry, and Cellular Biology

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] In oncology, this bicyclic heterocyclic system has proven to be particularly fruitful. Several quinazoline-based drugs, including Gefitinib, Erlotinib, and Lapatinib, have received FDA approval and are now integral components of targeted cancer therapy.[1] These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting key signaling proteins that drive cancer cell proliferation and survival.[3][4]

Recent research has highlighted that specific substitutions on the quinazoline ring can significantly modulate biological activity. Notably, the introduction of a halogen atom, such as bromine, at the 6-position has been shown to enhance the anticancer effects of these derivatives.[1] This guide provides a comprehensive overview of 6-bromo-quinazoline derivatives, detailing their primary mechanisms of action and providing robust, field-proven protocols for the systematic evaluation of their cytotoxic activity in a research setting.

Core Mechanism of Action: Dual Inhibition of Oncogenic Pathways

The cytotoxic effects of 6-bromo-quinazoline derivatives are predominantly attributed to their ability to inhibit key receptor tyrosine kinases (RTKs) that are often dysregulated in various cancers. The two most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a member of the ErbB family of receptors and plays a critical role in regulating cell growth, proliferation, and differentiation.[5] Its overexpression or mutation leads to uncontrolled cell division, a hallmark of cancer.[5] 6-bromo-quinazoline derivatives are designed to function as ATP-competitive inhibitors, binding to the ATP pocket within the EGFR kinase domain.[6] This blockade prevents receptor autophosphorylation and halts downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[7] VEGFR-2 is the main mediator of the angiogenic effects of VEGF.[7][8] By inhibiting VEGFR-2, certain quinazoline derivatives can effectively suppress tumor-associated neovascularization, thereby exerting an anti-angiogenic and anti-proliferative effect.[8][9]

The downstream consequences of EGFR and VEGFR-2 inhibition converge on the induction of apoptosis (programmed cell death), a primary goal of cancer therapy.[10][11] This is often accompanied by cell cycle arrest at specific phases, preventing the cancer cells from completing their division cycle.[5][12]

Signaling_Pathway_Inhibition cluster_0 6-Bromo-Quinazoline Derivative cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling cluster_3 Cellular Outcomes Compound 6-Bromo-Quinazoline Derivative EGFR EGFR Compound->EGFR Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2->PI3K_Akt Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation Apoptosis Apoptosis (Cell Death)

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Application Notes: A Multi-Assay Approach to Cytotoxicity Profiling

To comprehensively assess the cytotoxic potential of 6-bromo-quinazoline derivatives, a multi-assay strategy is essential. This approach ensures that the observed effects are not an artifact of a single detection method and provides a more complete picture of the compound's biological activity. The primary endpoint for these screening assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%.

Recommended Assays:
  • Metabolic Activity Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[13][15] It is a robust, widely used primary screening tool.

  • Total Biomass Assays (e.g., SRB): The Sulforhodamine B (SRB) assay provides a measure of cell density based on the quantification of total cellular protein content.[16][17] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in fixed cells.[18] This assay is less susceptible to interference from metabolic fluctuations and is considered a reliable method for cytotoxicity screening.[16][17]

  • Apoptosis Confirmation Assays (e.g., Annexin V/PI Staining): While MTT and SRB assays quantify the reduction in viable cells, they do not distinguish between different modes of cell death. Apoptosis assays are crucial for confirming the mechanism of action.[11] Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

Cell Line Selection:

A critical aspect of the experimental design is the selection of appropriate cell lines. It is recommended to test compounds against:

  • Multiple Cancer Cell Lines: To assess the breadth of activity. Examples include MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma), which have been used in studies of 6-bromo-quinazoline derivatives.[1][21]

  • A Non-Tumorigenic Cell Line: To evaluate selectivity and potential toxicity to normal cells. For instance, the MRC-5 cell line (normal human fetal lung fibroblasts) can be used as a control.[1][2] High selectivity for cancer cells over normal cells is a desirable characteristic for any potential therapeutic agent.[2]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of representative 6-bromo-quinazoline derivatives from recent studies, demonstrating their potency against various cancer cell lines.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
8a 2-thio-aliphatic linkerMCF-7 (Breast)15.85 ± 3.32Erlotinib> 100[1][2]
8a 2-thio-aliphatic linkerSW480 (Colon)17.85 ± 0.92Erlotinib75.25 ± 1.54[1][2]
8a 2-thio-aliphatic linkerMRC-5 (Normal)84.20 ± 1.72Erlotinib> 100[1][2]
5b 3-(3-fluorophenyl)MCF-7 (Breast)0.53 ± 0.05Cisplatin1.83 ± 0.04[21]
5b 3-(3-fluorophenyl)SW480 (Colon)1.95 ± 0.23Cisplatin10.4 ± 0.16[21]

Note: The data illustrates the potent and, in some cases, selective cytotoxic activity of these compounds.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol details the steps for determining cell viability by measuring the metabolic conversion of MTT to formazan.[22][23]

MTT_Assay_Workflow start Start seed_cells 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) start->seed_cells end End incubate_24h_1 2. Incubate for 24h (37°C, 5% CO2) for cell attachment seed_cells->incubate_24h_1 add_compounds 3. Add Compounds (Varying concentrations) incubate_24h_1->add_compounds incubate_72h 4. Incubate for 72h add_compounds->incubate_72h add_mtt 5. Add MTT Solution (e.g., 20 µL of 5 mg/mL) incubate_72h->add_mtt incubate_4h 6. Incubate for 1.5-4h (Allow formazan formation) add_mtt->incubate_4h solubilize 7. Solubilize Formazan (Add 100-150 µL DMSO) incubate_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance analyze 9. Analyze Data (Calculate % Viability and IC50) read_absorbance->analyze analyze->end

Caption: General workflow for the MTT cytotoxicity assay.

Materials and Reagents:

  • Selected cancer and normal cell lines

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile culture plates

  • 6-bromo-quinazoline derivatives (dissolved in DMSO to create stock solutions)

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[23] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[23]

  • MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 1.5 to 4 hours.[22][23] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[23] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[22]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines the steps for determining cytotoxicity based on the measurement of total cellular protein content.[16][17]

SRB_Assay_Workflow start Start seed_and_treat 1. Seed Cells & Treat with Compounds (Same as MTT steps 1-3) start->seed_and_treat end End fix_cells 2. Fix Cells (Add cold 10% Trichloroacetic Acid - TCA) seed_and_treat->fix_cells incubate_fix 3. Incubate for 1h at 4°C fix_cells->incubate_fix wash_and_dry 4. Wash with 1% Acetic Acid (To remove excess TCA) & Air Dry incubate_fix->wash_and_dry stain_srb 5. Stain with SRB (Add 0.4% SRB solution) wash_and_dry->stain_srb incubate_stain 6. Incubate for 30 min at RT stain_srb->incubate_stain wash_unbound 7. Wash with 1% Acetic Acid (To remove unbound dye) & Air Dry incubate_stain->wash_unbound solubilize_dye 8. Solubilize Bound Dye (Add 10 mM Tris base solution) wash_unbound->solubilize_dye read_absorbance 9. Read Absorbance (510 nm) solubilize_dye->read_absorbance analyze 10. Analyze Data (Calculate % Viability and IC50) read_absorbance->analyze analyze->end

Caption: General workflow for the SRB cytotoxicity assay.

Materials and Reagents:

  • Items listed in Protocol 1 (excluding MTT solution)

  • Trichloroacetic acid (TCA), 50% (w/v) solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution (pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) without removing the supernatant. Incubate the plate at 4°C for 1 hour.[24]

  • Washing: Carefully discard the supernatant. Wash the plate four to five times by submerging it in a tub of slow-running tap water or by gently adding 1% acetic acid.[24][25] Remove excess water by tapping the plate on paper towels and allow it to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[18][25]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove any unbound SRB dye.[18][24] Allow the plates to air-dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 5-10 minutes to fully solubilize the protein-bound dye.[24][25]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[17][24]

  • Data Analysis: Perform data analysis as described in step 7 of the MTT Assay Protocol.

References

HPLC method for analysis of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of this compound. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical protocol for quality control, stability testing, and reaction monitoring. The methodology is grounded in the principles of reverse-phase chromatography and adheres to the validation standards outlined by the International Council for Harmonisation (ICH).

Introduction and Scientific Rationale

This compound is a halogenated derivative of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a compound known for its antioxidant properties and use as a stabilizer in rubber and polymer manufacturing.[1][2] The introduction of a bromine atom onto the quinoline scaffold can significantly alter its chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical and materials science research.[3]

Given its applications, ensuring the purity and consistent quality of this compound is paramount. An accurate and precise analytical method is essential for its characterization. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and semi-volatile organic compounds.

This guide details a reverse-phase HPLC (RP-HPLC) method, which is ideally suited for this analyte. The decision to use RP-HPLC is based on the compound's physicochemical properties, which indicate moderate to low polarity, making it well-retained on a non-polar stationary phase like C18.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₄BrN[4]
Molecular Weight 252.15 g/mol [4]
Monoisotopic Mass 251.031 g/mol [4]
Predicted XlogP 3.5[4]
Structure A quinoline core with a bromine substituent and trimethyl groups.[4]

The predicted XlogP value of 3.5 indicates significant hydrophobicity, confirming that a reverse-phase chromatographic approach with a strong organic mobile phase is the most logical starting point for achieving optimal retention and separation.

Analytical Workflow Overview

The entire analytical process, from sample receipt to final report, follows a systematic and logical progression to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase prep_mobile_phase 1. Mobile Phase Preparation prep_standard 2. Standard Solution Preparation prep_sample 3. Sample Solution Preparation system_suitability 4. System Suitability Testing (SST) prep_sample->system_suitability analysis 5. Chromatographic Analysis system_suitability->analysis integration 6. Peak Integration & Identification analysis->integration calculation 7. Purity/Assay Calculation integration->calculation report 8. Final Report Generation calculation->report

Caption: A flowchart illustrating the key stages of the HPLC analysis workflow.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, particularly the system suitability requirements, ensures that the instrumentation and methodology are performing correctly before sample analysis.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

  • Solvents: HPLC-grade acetonitrile (ACN) and purified water (e.g., Milli-Q or equivalent).

  • Reference Standard: this compound with known purity.

  • Labware: Calibrated analytical balance, volumetric flasks (Class A), pipettes, and 0.45 µm syringe filters.

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile:Water 80:20 v/v):

  • Measure 800 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

  • Measure 200 mL of purified water into a separate graduated cylinder.

  • Combine the solvents in a suitable solvent reservoir bottle.

  • Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser. The use of pre-filtered and degassed mobile phases is critical to prevent pump blockages and ensure a stable baseline.[6]

Standard Solution Preparation (Concentration: ~0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 70 mL of the mobile phase to the flask and sonicate for 5 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask multiple times.

  • Filter an aliquot of this solution through a 0.45 µm syringe filter into an HPLC vial. This stock solution is used for linearity, accuracy, and system suitability checks.

Sample Solution Preparation:

  • Prepare the sample in the same manner as the standard solution to a target concentration of approximately 0.1 mg/mL. The use of the same diluent (mobile phase) for both standard and sample minimizes solvent-related peak shape issues.[7]

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmProvides excellent resolving power and retention for non-polar analytes.[5]
Mobile Phase Acetonitrile : Water (80:20, v/v)The high organic content is necessary to elute the hydrophobic analyte in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.[7]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.[8]
Injection Volume 10 µLA typical volume that balances sensitivity and the risk of column overload.
Detection Wavelength 254 nmAromatic quinoline structures exhibit strong absorbance at this wavelength, providing good sensitivity.[5][8] A PDA detector can be used to confirm peak purity and identify the optimal λmax.
Run Time ~10 minutesShould be sufficient to elute the main peak and any potential impurities.
System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by making at least five replicate injections of the standard solution. The calculated parameters must meet the acceptance criteria listed below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Measures peak symmetry. A value > 1.5 may indicate undesirable secondary interactions with the stationary phase.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.

Source: Based on general requirements from ICH and USP guidelines.

Data Analysis and Purity Calculation

For purity analysis, the area percent method is commonly used. This calculation assumes that all components in the sample have a similar detector response.

Formula for Area Percent Purity:

Ensure that all peaks, excluding those from the blank and any solvent front, are integrated correctly by the CDS software.

Method Validation Principles

A fully validated method provides documented evidence that the procedure is suitable for its intended purpose. The following diagram illustrates the interconnected nature of key validation parameters as defined by the ICH Q2(R1) guideline.

Validation_Parameters cluster_core Core Performance Characteristics cluster_limits Performance Limits Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy (Trueness) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Specificity->Accuracy Specificity->Precision Range Range Linearity->Range

References

Application Notes & Protocols for Molecular Docking Studies of 6-Bromo-Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in computational drug discovery and medicinal chemistry.

Abstract: This document provides a comprehensive technical guide to performing molecular docking studies on 6-bromo-quinazoline derivatives, a chemical class of significant interest in modern drug discovery. Quinazolines are a "privileged scaffold," forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] The strategic addition of a bromine atom at the 6-position has been shown to enhance biological activity, making this subclass a fertile ground for developing novel therapeutics.[1] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the protocol, emphasizing methods for validation, and providing expert insights into the interpretation of results to guide rational drug design. We will focus on key cancer-related targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), for which quinazolines have shown significant inhibitory potential.[4][5][6][7]

Conceptual Framework: The Scientific Rationale

Before embarking on the technical protocol, it is crucial to understand the foundational principles that make this specific research endeavor scientifically compelling.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline core, a fusion of benzene and pyrimidine rings, is a versatile heterocyclic scaffold.[8][9] Its structure is particularly adept at targeting the ATP-binding pocket of protein kinases. Several FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, are built upon this framework, underscoring its clinical significance.[1][3] The nitrogen atoms within the quinazoline ring are often critical for forming hydrogen bonds with the "hinge region" of the kinase domain, an interaction essential for potent inhibition.[10]

The Strategic Importance of the 6-Bromo Substituent

The introduction of a halogen, specifically bromine, at the 6-position of the quinazoline ring is not arbitrary. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Studies have demonstrated that this substitution can enhance anticancer effects.[1] From a molecular interaction perspective, the bromine atom can:

  • Engage in Halogen Bonding: A specific, non-covalent interaction with electron-donating atoms in the protein's active site.

  • Enhance Hydrophobic Interactions: Occupy deep hydrophobic pockets within the binding site, thereby increasing binding affinity and residence time.

  • Modulate Electronic Properties: Alter the electron distribution of the entire scaffold, which can fine-tune its binding characteristics.

Primary Protein Targets: EGFR and VEGFR-2 in Oncology

Dysregulation of protein kinases is a hallmark of many cancers. 6-bromo-quinazoline derivatives are frequently designed to target key players in oncogenic signaling pathways.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overexpressed or mutated, drives uncontrolled cell growth, proliferation, and survival.[11][12] It is a validated and critical target in various cancers, including non-small-cell lung cancer.[3][13]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the process by which tumors form new blood vessels to secure a supply of oxygen and nutrients.[2][7] Inhibiting VEGFR-2 can effectively starve the tumor and prevent its growth and metastasis.[7]

The concurrent inhibition of both EGFR and VEGFR-2 is a powerful therapeutic strategy, tackling both tumor cell proliferation and its blood supply.[6][7]

cluster_membrane Cell Membrane cluster_signal cluster_ligand EGFR EGFR Prolif Proliferation Survival EGFR->Prolif VEGFR2 VEGFR-2 Angio Angiogenesis VEGFR2->Angio EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Quinazoline 6-Bromo-Quinazoline Derivative Quinazoline->EGFR Quinazoline->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by 6-bromo-quinazoline derivatives.

The Molecular Docking Workflow: A Self-Validating Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol is designed to be a self-validating system, incorporating a crucial redocking step to ensure the reliability of the computational model.

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB 1. Fetch Protein (e.g., RCSB PDB) P_PREP 3. Prepare Protein (Remove water, add H, assign charges) PDB->P_PREP LIG 2. Fetch/Draw Ligand (e.g., PubChem) L_PREP 4. Prepare Ligand (Generate 3D, add H, define rotatable bonds) LIG->L_PREP GRID 5. Define Binding Site (Grid Box Generation) P_PREP->GRID L_PREP->GRID DOCK 6. Run Docking Simulation (e.g., AutoDock Vina) GRID->DOCK VALIDATE 7. Protocol Validation (Redocking, RMSD < 2Å) DOCK->VALIDATE Crucial Checkpoint RESULTS 8. Analyze Results (Binding Energy & Pose) VALIDATE->RESULTS If Validated SAR 9. Guide SAR & Optimization RESULTS->SAR

Caption: A comprehensive workflow for molecular docking studies.
Protocol 1: Receptor Preparation

Rationale: Raw structures from the Protein Data Bank (PDB) are not immediately ready for docking. They are experimental snapshots that contain non-essential molecules (like water) and may lack atoms (like hydrogens) that are critical for calculating accurate molecular interactions.[14]

Materials:

  • Protein Structure File (e.g., PDB ID: 1XKK for EGFR).[5]

  • Molecular modeling software (e.g., AutoDockTools, UCSF Chimera, Schrödinger Maestro).[15][16]

Methodology:

  • Load Protein Structure: Import the downloaded PDB file into your chosen software.

  • Clean the Structure:

    • Remove Water Molecules: Delete all water molecules (HOH). Causality: Water molecules in the active site can sterically hinder the ligand or create artificial interactions, leading to inaccurate predictions.[15]

    • Remove Heteroatoms: Delete any co-factors, ions, or co-crystallized ligands not relevant to the study. The original ligand should be saved separately for the validation step.

  • Repair and Refine:

    • Add Polar Hydrogens: Add hydrogen atoms to the protein, specifically to polar residues. Causality: X-ray crystallography often does not resolve hydrogen atoms, yet they are fundamental to forming hydrogen bonds, which are key drivers of ligand binding.[15][17]

    • Assign Charges: Compute and add partial atomic charges (e.g., Kollman charges for proteins). Causality: Charges are essential for calculating electrostatic interactions between the protein and the ligand, a major component of the docking score.[15]

  • Save the Prepared Receptor: Export the cleaned and prepared protein structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).

Protocol 2: Ligand Preparation

Rationale: The ligand structure must be chemically correct and energetically minimized before docking. This includes having the correct 3D conformation, protonation state (at physiological pH), and defined flexibility.[18]

Materials:

  • Ligand Structure File (e.g., SDF from PubChem, or a user-drawn mol2 file).[15]

  • Molecular modeling software (e.g., AutoDockTools, OpenBabel).[15]

Methodology:

  • Load Ligand Structure: Import the 2D or 3D structure of your 6-bromo-quinazoline derivative.

  • Generate 3D Conformation: If starting from a 2D structure, convert it to a 3D conformation.

  • Add Hydrogens: Add hydrogen atoms.

  • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges for ligands).

  • Define Rotatable Bonds: Identify and set the rotatable bonds. Causality: This step defines the ligand's flexibility, allowing the docking algorithm to explore different conformations within the binding site.

  • Save the Prepared Ligand: Export the final ligand structure in the required format (e.g., PDBQT).

Protocol 3: Docking Simulation and Validation

Rationale: This protocol first validates the docking parameters by ensuring they can reproduce a known experimental binding pose ("redocking"). Once validated, the same parameters are used to predict the binding of new compounds.

Materials:

  • Prepared Receptor and Ligand(s) (PDBQT files).

  • Co-crystallized ligand from the original PDB file (for validation).

  • Docking Software (e.g., AutoDock Vina).

Methodology:

  • Grid Box Generation:

    • Load the prepared receptor into the visualization software (e.g., AutoDockTools).

    • Define a "grid box" that encompasses the entire binding site. If a co-crystallized ligand is available, center the box on this ligand. Causality: The grid box defines the search space for the docking algorithm. A well-defined box increases computational efficiency and accuracy by focusing the search on the relevant active site.[15][17]

    • Record the coordinates (center x, y, z) and dimensions (size x, y, z) of the box.

  • Protocol Validation via Redocking:

    • Use the prepared receptor and the prepared co-crystallized ligand.

    • Run a docking simulation using the grid parameters from step 1.

    • Crucial Step: Superimpose the top-ranked docked pose of the co-crystallized ligand onto the original crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Validation Criterion: An RMSD value below 2.0 Å is considered a successful validation.[19][20] This proves that your docking protocol and parameters can accurately reproduce an experimentally determined binding mode. If the RMSD is high, you must adjust the grid parameters or docking settings and re-validate.

  • Docking of Novel Derivatives:

    • Once the protocol is validated, use the exact same receptor and grid parameters to dock your novel 6-bromo-quinazoline derivatives.

    • Execute the docking simulation. For AutoDock Vina, this is typically done via the command line, providing the receptor, ligand, and grid configuration files.

Analysis and Interpretation of Docking Results

The output of a docking simulation is rich with data. Proper analysis requires interpreting both the quantitative scores and the qualitative interaction patterns.

Quantitative Analysis: Binding Affinity

The primary quantitative output is the docking score, often reported as binding affinity in kcal/mol. A lower (more negative) value indicates a more stable predicted protein-ligand complex and thus, a higher binding affinity.[21][22] This score is useful for ranking a series of compounds against the same target.

Derivative IDSubstitution PatternPredicted Binding Affinity (kcal/mol)Key H-Bond Interactions (Residue)
Control (Erlotinib) (Reference Drug)-9.8Met793, Cys797
Compound 1 6-bromo-4-(3-ethynylanilino)quinazoline-10.2Met793
Compound 2 6-bromo-4-(3-chloro-4-fluoroanilino)quinazoline-9.5Met793, Thr790
Compound 3 6-bromo-4-(benzylamino)quinazoline-7.8Asp855

This table presents hypothetical data for illustrative purposes.

Qualitative Analysis: Binding Pose and Interactions

This is the most critical part of the analysis, providing structural hypotheses for the compound's activity.[23][24] Using visualization software (PyMOL, Discovery Studio), inspect the top-ranked binding pose for key molecular interactions.

  • Hydrogen Bonds: Look for H-bonds between the ligand and key residues. For EGFR, a hydrogen bond between one of the quinazoline nitrogens and the backbone nitrogen of Met793 in the hinge region is a hallmark of potent inhibitors.[10]

  • Hydrophobic Interactions: Analyze how the bromo-phenyl moiety and other hydrophobic parts of the ligand sit within non-polar pockets of the active site.

  • Other Interactions: Identify other non-covalent interactions like pi-pi stacking, halogen bonds, or salt bridges that contribute to binding stability.

cluster_protein Protein Active Site cluster_ligand Ligand (6-Bromo-Quinazoline) MET Met793 (Hinge) LEU Leu718 (Hydrophobic Pocket) ASP Asp855 (Acidic) N1 Quinazoline N1 N1->MET H-Bond BR 6-Bromo Group BR->LEU Hydrophobic/ Halogen Bond NH Anilino -NH- NH->ASP H-Bond

Caption: Common molecular interactions between a quinazoline inhibitor and a kinase active site.

Application Notes: From Docking to Drug Design

  • Guiding Structure-Activity Relationships (SAR): Docking results provide a structural rationale for experimental SAR. If a derivative shows poor activity, its docked pose might reveal a steric clash or a missed hydrogen bond. Conversely, if a large, unoccupied hydrophobic pocket is observed near a potent compound, it suggests a location for adding new chemical groups to improve affinity.[1][2]

  • Overcoming Drug Resistance: Molecular docking is a powerful tool for investigating resistance mutations (e.g., EGFR T790M). By docking an inhibitor into both the wild-type and mutant protein structures, researchers can understand how the mutation disrupts binding and can then design new derivatives that can effectively bind to the mutated target.[10]

  • Limitations and Next Steps: It is imperative to acknowledge that molecular docking is a computational prediction. Scoring functions are imperfect, and static protein structures do not fully account for protein flexibility (induced fit). Therefore, promising results from docking should always be prioritized for further computational analysis, such as molecular dynamics (MD) simulations to assess complex stability, followed by chemical synthesis and experimental validation through in vitro enzymatic and cell-based assays.[1][19]

References

Application Notes and Protocols: 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline as a Versatile Intermediate for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline. This versatile intermediate serves as a crucial building block for the development of novel bioactive compounds. The strategic placement of the bromine atom on the electron-rich dihydroquinoline scaffold allows for a wide range of synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions enable the introduction of diverse functional groups, leading to the generation of compound libraries with potential therapeutic applications. This guide offers detailed, field-proven protocols for the synthesis of the parent compound, its subsequent bromination, and its use in key coupling reactions, supported by mechanistic insights and data from analogous systems. The application notes are grounded in the known biological activities of dihydroquinoline derivatives, providing a rationale for the synthesis of new chemical entities.

Introduction: The Potential of the Dihydroquinoline Scaffold

The 1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The partially saturated nature of the heterocyclic ring, combined with the aromatic portion, provides a unique three-dimensional structure that can effectively interact with biological targets. Derivatives of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), have demonstrated significant potential. For instance, the hydroxylated analogue, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has been shown to possess potent antioxidant, hepatoprotective, and neuroprotective properties[1][2][3].

The introduction of a bromine atom at the 6-position of the TMQ scaffold creates a highly valuable intermediate. This bromo-derivative provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern drug discovery[4][5]. This guide will detail the synthetic pathways to access this key intermediate and its subsequent elaboration into novel, potentially bioactive molecules.

Synthesis of the Precursor and Intermediate

Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)

The industrial synthesis of TMQ is typically achieved through the acid-catalyzed condensation of aniline with acetone[6][7]. This reaction, a variation of the Skraup synthesis, provides a straightforward and scalable route to the dihydroquinoline core.

Protocol 1: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline

  • Materials: Aniline, Acetone, Hydrochloric Acid (concentrated), Sodium Hydroxide solution (10% w/v), Dichloromethane, Anhydrous Magnesium Sulfate, Round-bottom flask, Reflux condenser, Separatory funnel, Rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 mol) and acetone (3.0 mol).

    • Slowly add concentrated hydrochloric acid (0.2 mol) to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.

    • Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution until the pH is approximately 8-9.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by vacuum distillation to obtain 2,2,4-trimethyl-1,2-dihydroquinoline as a viscous oil or low-melting solid.

Synthesis of this compound

The bromination of the TMQ scaffold can be achieved using standard electrophilic aromatic substitution conditions. The electron-donating nature of the amino group directs bromination to the para position (C6) of the aromatic ring.

Protocol 2: Synthesis of this compound

  • Materials: 2,2,4-trimethyl-1,2-dihydroquinoline, N-Bromosuccinimide (NBS), Acetic Acid, Round-bottom flask, Magnetic stirrer.

  • Procedure:

    • Dissolve 2,2,4-trimethyl-1,2-dihydroquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Application of this compound in Cross-Coupling Reactions

The bromine atom at the 6-position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound[8][9][10][11][12][13]. This reaction is highly versatile and tolerates a wide range of functional groups.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq), Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water), Schlenk tube or microwave vial.

  • Procedure:

    • To a Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates completion.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-100
Pd(OAc)₂XPhosK₃PO₄Toluene100

Data adapted from analogous systems for illustrative purposes.[8]

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 6-Bromo-dihydroquinoline Arylboronic acid Pd Catalyst & Base B Add Degassed Solvent A->B Inert Atmosphere C Heat & Stir (80-100 °C) B->C D Monitor by TLC / LC-MS C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F End F->End Start Start->A

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation for synthesizing many pharmaceutical intermediates[14][15][16].

Protocol 4: General Procedure for Sonogashira Coupling

  • Materials: this compound (1.0 eq), Terminal alkyne (1.5 eq), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), Copper(I) iodide (CuI, 5-10 mol%), Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)), Solvent (e.g., THF or DMF), Schlenk tube.

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, and CuI.

    • Add the solvent and the base, followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours, monitoring by TLC.

    • After completion, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

CatalystCo-catalystBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂CuITEATHF25-50
Pd(PPh₃)₄CuIDIPADMF25-60

Data adapted from analogous systems for illustrative purposes.[8][16]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines from aryl halides[17][18][19][20].

Protocol 5: General Procedure for Buchwald-Hartwig Amination

  • Materials: this compound (1.0 eq), Amine (1.2 eq), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., Xantphos, BINAP, 2-4 mol%), Base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq), Anhydrous solvent (e.g., Toluene or Dioxane), Schlenk tube.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add this compound and the desired amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, dilute with a suitable solvent, and filter through celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Ar-Br 6-Bromo-TMQ Ar-Br->OA HNR'R'' Amine Coord Amine Coordination HNR'R''->Coord Ar-NR'R'' Product Base Base Deprot Deprotonation Base->Deprot Base-H+ Base-H+ OA->Coord L(Br)Pd(II)-Ar Coord->Deprot Deprot->Base-H+ RE Reductive Elimination Deprot->RE L(Br)Pd(II)(Ar)(NR'R'') RE->Pd(0)L2 RE->Ar-NR'R''

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Potential for Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly effective, Nucleophilic Aromatic Substitution (SNAr) offers an alternative pathway for functionalization[21][22][23][24][25]. For SNAr to be efficient, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. While the dihydroquinoline ring is electron-rich, the introduction of an activating group, such as a nitro group, could make the 6-bromo position susceptible to nucleophilic attack.

Conclusion

This compound is a strategically designed intermediate that unlocks a vast chemical space for the synthesis of novel bioactive compounds. The protocols outlined in this guide provide robust and versatile methods for its synthesis and subsequent functionalization through modern cross-coupling reactions. By leveraging the known pharmacological potential of the dihydroquinoline scaffold, researchers can utilize this intermediate to develop new chemical entities with tailored properties for various therapeutic applications, from antioxidant and anti-inflammatory agents to neuroprotective compounds. The self-validating nature of these protocols, grounded in established chemical principles and supported by data from analogous systems, provides a reliable foundation for innovation in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a variation of the Doebner-von Miller reaction. This acid-catalyzed condensation reaction involves the treatment of 4-bromoaniline with acetone. The reaction proceeds through a series of steps, including the self-condensation of acetone to form mesityl oxide, followed by the conjugate addition of 4-bromoaniline, and subsequent intramolecular electrophilic cyclization and tautomerization to yield the final dihydroquinoline product. The presence of the electron-withdrawing bromine atom on the aniline ring can influence the reaction kinetics and necessitate careful optimization of reaction conditions to achieve high yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?

A: Low or no yield in this synthesis can often be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Insufficient Catalyst Activity or Inappropriate Choice of Catalyst: The acid catalyst is crucial for promoting both the self-condensation of acetone and the cyclization of the intermediate.

    • Troubleshooting:

      • Catalyst Selection: While traditional Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be used, Lewis acids such as zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), or scandium(III) triflate (Sc(OTf)₃) have been shown to be effective, sometimes under milder conditions.[1] Consider screening different acid catalysts to find the optimal one for this specific substrate.

      • Catalyst Loading: Ensure the correct molar equivalent of the catalyst is used. Too little catalyst will result in a sluggish or incomplete reaction, while too much can lead to excessive side product formation and polymerization. A typical starting point is 0.5 to 1.0 equivalents of a strong acid.

      • Catalyst Quality: Ensure your acid catalyst has not been deactivated by moisture or other impurities. Use a fresh, high-purity catalyst.

  • Sub-optimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barriers of the multiple steps involved.

    • Troubleshooting:

      • Temperature Control: The optimal temperature can vary depending on the catalyst and solvent used. A common temperature range for this type of reaction is between 80°C and 150°C. If the reaction is proceeding slowly, a gradual increase in temperature (in 10-15°C increments) while monitoring by TLC can be beneficial. Conversely, if you observe significant charring or polymerization, the temperature may be too high.

  • Effect of the Bromo-Substituent: The electron-withdrawing nature of the bromine atom at the para-position of 4-bromoaniline reduces the nucleophilicity of the amino group. This can slow down the initial conjugate addition step and the final electrophilic aromatic substitution (cyclization) step.

    • Troubleshooting:

      • Harsher Conditions: Reactions with electron-deficient anilines may require more forcing conditions, such as higher temperatures or longer reaction times, compared to the synthesis with unsubstituted aniline.

      • Stronger Catalyst: A stronger acid catalyst may be necessary to sufficiently activate the carbonyl compounds and promote the cyclization onto the less electron-rich aromatic ring.

  • Purity of Reactants: Impurities in the 4-bromoaniline or acetone can interfere with the reaction.

    • Troubleshooting:

      • Reactant Quality: Use high-purity 4-bromoaniline and acetone. If necessary, purify the starting materials before use. 4-bromoaniline can be recrystallized, and acetone can be distilled.

Issue 2: Formation of a Dark, Tarry, or Polymeric Residue

Q: My reaction mixture has turned into a dark, intractable tar, making product isolation difficult and resulting in a low yield. What causes this and how can it be prevented?

A: The formation of tarry residues is a common issue in acid-catalyzed reactions of anilines and carbonyl compounds. This is often due to polymerization of the starting materials, intermediates, or the final product.

  • Excessive Heat: High temperatures can promote undesired side reactions and polymerization.

    • Troubleshooting:

      • Temperature Optimization: Carefully control the reaction temperature. It is often better to run the reaction for a longer time at a slightly lower temperature to minimize polymerization.

      • Efficient Stirring: Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture and prevent localized overheating.

  • High Catalyst Concentration: An excess of a strong acid can accelerate polymerization pathways.

    • Troubleshooting:

      • Catalyst Titration: Experiment with lower catalyst loadings to find a balance between a reasonable reaction rate and minimal side product formation.

  • Air Oxidation: Dihydroquinolines can be susceptible to oxidation, which can lead to the formation of colored impurities and degradation products.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 3: Difficult Product Purification

Q: I am having trouble purifying the crude product. What are the common impurities and what is the best purification strategy?

A: The crude product can contain unreacted starting materials, polymeric byproducts, and various intermediates.

  • Common Impurities:

    • Unreacted 4-bromoaniline.

    • Acetone self-condensation products (e.g., mesityl oxide, diacetone alcohol).

    • Polymeric materials.

    • Partially reacted intermediates.

  • Purification Strategy:

    • Initial Work-up: After the reaction is complete, cool the mixture and carefully neutralize the acid. This is often done by pouring the reaction mixture onto ice and then slowly adding a base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is basic.

    • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene). Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.

    • Column Chromatography: This is often the most effective method for separating the desired product from the various impurities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Monitor the fractions by TLC to isolate the pure product.

    • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can further enhance its purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction is believed to proceed via the following key steps:

  • Acetone Self-Condensation: Under acidic conditions, two molecules of acetone undergo an aldol condensation to form diacetone alcohol, which then dehydrates to form mesityl oxide (an α,β-unsaturated ketone).

  • Conjugate Addition: The 4-bromoaniline acts as a nucleophile and undergoes a Michael-type conjugate addition to the mesityl oxide intermediate.

  • Tautomerization and Cyclization: The resulting intermediate tautomerizes to form an enamine, which then undergoes an intramolecular electrophilic aromatic substitution onto the bromoaniline ring.

  • Final Tautomerization: A final tautomerization yields the stable this compound.

Q2: Can I use a different ketone instead of acetone?

A2: Yes, other ketones can be used, which will result in different substitution patterns on the dihydroquinoline ring. However, the reactivity of the ketone and the potential for self-condensation side products will need to be considered and the reaction conditions may require re-optimization.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general guideline and may require optimization for your specific laboratory conditions and desired scale.

Materials:

  • 4-Bromoaniline

  • Acetone

  • Acid Catalyst (e.g., concentrated HCl, H₂SO₄, or a Lewis acid)

  • Solvent (if not using acetone in excess)

  • Neutralizing agent (e.g., NaOH solution)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline and a significant excess of acetone.

  • With stirring, slowly add the acid catalyst to the mixture. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (the boiling point of acetone) and maintain this temperature for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting aniline), allow the mixture to cool to room temperature.

  • Remove the excess acetone under reduced pressure.

  • Carefully neutralize the residue by adding a saturated solution of a base (e.g., sodium bicarbonate or sodium carbonate) until the pH is neutral or slightly basic.

  • Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Underlying Reason Suggested Solution(s)
Ineffective CatalystInsufficient activation of reactants, slow reaction rate.Screen different Brønsted or Lewis acids; increase catalyst loading; use fresh, anhydrous catalyst.
Sub-optimal TemperatureInsufficient energy for reaction to proceed or excessive side reactions.Gradually increase temperature while monitoring by TLC; if polymerization occurs, reduce temperature.
Reduced Aniline NucleophilicityThe electron-withdrawing bromo group deactivates the aniline.Use more forcing conditions (higher temperature, longer reaction time); employ a more potent catalyst.
Impure ReactantsSide reactions or inhibition of the catalyst.Purify starting materials (recrystallize 4-bromoaniline, distill acetone).

Visualizations

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine 4-Bromoaniline and excess Acetone catalyst 2. Add Acid Catalyst reactants->catalyst reflux 3. Heat to Reflux (Monitor by TLC) catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool concentrate 5. Remove Excess Acetone cool->concentrate neutralize 6. Neutralize with Base concentrate->neutralize extract 7. Extract with Organic Solvent neutralize->extract dry 8. Dry and Concentrate extract->dry chromatography 9. Column Chromatography dry->chromatography product Pure 6-Bromo-2,2,4-trimethyl- 1,2-dihydroquinoline chromatography->product

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_causes cluster_solutions low_yield Low Yield catalyst Catalyst Issues low_yield->catalyst temp Temperature Issues low_yield->temp reactivity Substrate Reactivity low_yield->reactivity purity Reagent Purity low_yield->purity sol_catalyst Screen Catalysts Adjust Loading Use Fresh Catalyst catalyst->sol_catalyst sol_temp Optimize Temperature (Increase/Decrease) temp->sol_temp sol_reactivity Increase Reaction Time Use Stronger Catalyst reactivity->sol_reactivity sol_purity Purify Starting Materials purity->sol_purity

Caption: Logical relationships between the issue of low yield and its potential causes and solutions.

References

Technical Support Center: Purification of Crude 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: My final product is a dark, oily residue instead of a solid.

Question: After synthesis and initial workup, my crude this compound is a dark, viscous oil. What are the likely causes and how can I obtain a solid product?

Answer: The oily nature of your crude product is a common issue and can be attributed to several factors:

  • Presence of Unreacted Starting Materials and Byproducts: The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives can produce a mixture of oligomers and other side-products which can be oily in nature.[1] The Doebner-Miller reaction, a common synthetic route, can also lead to the formation of various byproducts.[1]

  • Residual Solvent: Incomplete removal of high-boiling point solvents used in the reaction or workup (e.g., toluene, DMF) can result in an oily product.

  • Low Purity: A high concentration of impurities can depress the melting point of the compound, causing it to appear as an oil or a low-melting solid.

Troubleshooting Steps:

  • Thoroughly Remove Solvents: Ensure complete removal of all solvents under reduced pressure. If high-boiling solvents were used, consider techniques like azeotropic distillation with a lower-boiling solvent or using a high-vacuum pump.

  • Attempt Crystallization from a Different Solvent System: If standard recrystallization fails, try a solvent system in which your compound has moderate solubility at high temperatures and low solubility at low temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, can be effective.

  • Purification by Column Chromatography: If crystallization is unsuccessful, column chromatography is the most effective method for separating the desired product from oily impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[2]

Issue 2: My TLC plate shows multiple spots after purification.

Question: I've purified my this compound by column chromatography, but my TLC analysis still shows multiple spots. What could be the problem?

Answer: The presence of multiple spots on a TLC plate after purification indicates that the separation was incomplete. This can be due to several factors:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from its impurities.

  • Column Overloading: Applying too much crude material to the column can lead to poor separation.

  • Co-eluting Impurities: Some impurities may have very similar polarities to your product, making them difficult to separate with a standard solvent system.

  • On-plate Decomposition: Some dihydroquinoline derivatives can be unstable on the acidic surface of a standard silica TLC plate, leading to the appearance of new spots.

Troubleshooting Steps:

  • Optimize the TLC Solvent System: Before running a column, experiment with different solvent systems on TLC plates to achieve good separation (a difference in Rf values of at least 0.2) between your product and the impurities.

  • Use a Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can often improve separation.

  • Consider a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina or a reverse-phase C18 column.

  • Neutralize the Silica Gel: To prevent on-plate decomposition, you can use TLC plates that have been treated with a base, or you can add a small amount of a volatile base like triethylamine (typically 0.1-1%) to your developing solvent.[3]

Issue 3: The yield of my purified product is very low.

Question: After performing a purification step, the final yield of my this compound is significantly lower than expected. How can I improve my recovery?

Answer: Low yield is a frustrating but common problem. The cause can be multifaceted:

  • Loss During Workup: The compound may have some solubility in the aqueous layer during extractions.

  • Incomplete Crystallization: If using recrystallization, the compound may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.

  • Adsorption onto the Stationary Phase: During column chromatography, highly polar compounds can irreversibly adsorb to the silica gel.

  • Decomposition: The compound may be unstable under the purification conditions (e.g., prolonged heating during recrystallization or exposure to acidic silica gel).

Troubleshooting Steps:

  • Optimize the Workup Procedure: Back-extract the aqueous layers with the organic solvent to recover any dissolved product. Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of the amine into the organic phase.

  • Refine the Recrystallization Protocol:

    • Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product.

    • Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.

  • Improve Column Chromatography Recovery:

    • Deactivate Silica Gel: Adding a small percentage of a base like triethylamine to the eluent can help prevent the irreversible adsorption of the amine product onto the acidic silica gel.[3]

    • Elute with a More Polar Solvent: After collecting your product, flush the column with a highly polar solvent (e.g., methanol) to see if any remaining product can be recovered.

II. Frequently Asked Questions (FAQs)

What is the most common method for purifying crude this compound?

The most common and generally effective methods for purifying crude this compound are recrystallization and column chromatography .

  • Recrystallization is often the first choice for solid crude products. It is a cost-effective and scalable method for removing small amounts of impurities. A common solvent system for recrystallization of similar compounds is a mixture of hexane and ethyl acetate.[4]

  • Column chromatography is more versatile and is particularly useful for purifying oily crude products or for separating complex mixtures of impurities.[2]

How can I remove colored impurities from my product?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal .

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude this compound in a suitable hot solvent.

  • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the hot solution.

  • Boil the solution for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Allow the filtrate to cool and crystallize.

What are the expected impurities in a typical synthesis of this compound?

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives, often through a reaction of a bromoaniline with acetone or a related compound, can lead to several impurities:[1][2]

  • Unreacted Starting Materials: Residual 4-bromoaniline and acetone.

  • Oligomers: The monomeric product can undergo further reactions to form dimers and trimers, which are common byproducts in this type of synthesis.[1]

  • Oxidized Product: The 1,2-dihydroquinoline ring can be susceptible to oxidation, leading to the corresponding quinoline.

  • Isomers: Depending on the reaction conditions, other isomers of the product may be formed.

How do I choose the right solvent system for column chromatography?

The ideal solvent system for column chromatography should provide a good separation of your target compound from its impurities on a TLC plate, with the Rf value of your product being around 0.3-0.4.

Workflow for Choosing a Solvent System:

G start Start: Crude Product TLC test_nonpolar Test with a non-polar solvent (e.g., 100% Hexane) start->test_nonpolar rf_zero Rf = 0? test_nonpolar->rf_zero test_polar Test with a more polar solvent (e.g., 100% Ethyl Acetate) rf_one Rf ≈ 1? test_polar->rf_one rf_zero->test_polar Yes mix Test with mixtures of varying polarity (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) rf_one->mix Yes optimize Optimize the ratio to get product Rf ≈ 0.3-0.4 and good separation mix->optimize add_base Spots streaking? Add 0.1-1% Triethylamine optimize->add_base run_column Run Column Chromatography add_base->run_column

References

Technical Support Center: Degradation Pathways of 1,2-Dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dihydroquinoline derivatives. This guide is designed to provide in-depth, practical answers and troubleshooting strategies for the stability challenges associated with this important chemical scaffold. We will move beyond simple protocols to explore the underlying mechanisms, helping you anticipate, identify, and solve degradation-related issues in your experiments.

Section 1: Frequently Asked Questions - Core Stability Concepts

This section addresses fundamental questions regarding the inherent stability of the 1,2-dihydroquinoline ring system.

Question 1: My 1,2-dihydroquinoline derivative seems unstable even under standard laboratory conditions. What are the primary degradation pathways I should be aware of?

Answer: The 1,2-dihydroquinoline scaffold is inherently susceptible to degradation due to the non-aromatic, electron-rich nature of its nitrogen-containing ring. The primary driving force for its degradation is the thermodynamic stability gained upon forming the fully aromatic quinoline ring. The main pathways you will encounter are:

  • Oxidation to Quinoline: This is the most common degradation pathway. The partially saturated ring readily loses two hydrogen atoms to form the corresponding aromatic quinoline derivative. This process can be initiated by atmospheric oxygen (autoxidation), light, or trace metal impurities.

  • Acid-Catalyzed Disproportionation: In acidic environments, one molecule of a 1,2-dihydroquinoline can reduce another, resulting in a mixture of the corresponding quinoline and 1,2,3,4-tetrahydroquinoline.[1] Evidence suggests this reaction proceeds through a 3,4-dihydroquinoline intermediate rather than a direct hydride transfer.[1][2]

  • Hydrolysis: While the core ring is stable to hydrolysis, substituents on the ring or the nitrogen atom (e.g., esters, amides, carbamates) can be susceptible to acid or base-catalyzed hydrolysis under forced degradation conditions.

  • Photodegradation: Quinoline derivatives are known to be photosensitive.[3] UV or visible light can promote oxidation or other complex rearrangements.

Question 2: Why is oxidation to the corresponding quinoline derivative so prevalent?

Answer: The propensity for oxidation is rooted in the principles of aromaticity. The 1,2-dihydroquinoline structure contains a non-aromatic dihydropyridine ring fused to a benzene ring. By losing two hydrogen atoms (a formal oxidation process), the dihydropyridine ring aromatizes. This transformation is energetically highly favorable as it results in a stable, planar, 10-pi electron aromatic system. This strong thermodynamic driving force means that even mild oxidizing agents, including atmospheric oxygen, can facilitate the conversion.[4][5]

Question 3: How do different substituents on the 1,2-dihydroquinoline core affect its stability?

Answer: Substituents play a critical role in modulating the stability of the ring system through electronic and steric effects.

  • N-Substituents: Electron-withdrawing groups (e.g., acyl, sulfonyl, Boc) on the nitrogen atom can decrease the electron density of the ring system. This generally makes the compound less susceptible to oxidation by raising its oxidation potential. Conversely, electron-donating groups (e.g., alkyl) can increase susceptibility.

  • Ring Substituents: The position and nature of substituents on the carbocyclic or heterocyclic ring also influence stability. Electron-donating groups can accelerate oxidation, while electron-withdrawing groups may slow it down. Sterically bulky groups, particularly near the C2 and N1 positions, can sometimes hinder the conformational changes required for certain degradation mechanisms.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Problem: "My compound, a 1,2-dihydroquinoline derivative, shows a new, less polar spot on TLC/a new peak in HPLC after being stored in solution for a few hours. What is likely happening and how can I prevent it?"

A. Causality Analysis:

This observation is a classic sign of aerial oxidation . The new, less polar product is almost certainly the corresponding aromatic quinoline derivative. Aromatization removes the polar N-H bond (if unsubstituted) and creates a more planar, less polar molecule, which typically results in a shorter retention time in reverse-phase HPLC and a higher Rf value on silica TLC.

B. Troubleshooting & Prevention Protocol:

  • Inert Atmosphere: When working with solutions for extended periods, purge the solvent with an inert gas like argon or nitrogen before dissolving your compound. Store solutions under an inert atmosphere.

  • Light Protection: Store both solid samples and solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidation.[3][6]

  • Solvent Choice: Use freshly distilled or high-purity, degassed solvents. Ethers, for example, can form peroxide impurities that act as potent oxidizing agents.

  • Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C) to decrease the rate of degradation.

  • Antioxidant Addition: For bulk storage or formulation development, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), although this may complicate purification and analysis.

C. Confirmation Workflow:

To confirm the identity of the degradant, you can perform a simple analytical experiment.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your 1,2-dihydroquinoline derivative in 1 mL of a suitable solvent (e.g., CH₂Cl₂, MeOH).

  • Spiking: Add a mild oxidizing agent. A simple choice is a small scoop of manganese dioxide (MnO₂) or a few drops of a dilute hydrogen peroxide solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Analysis: Filter the reaction mixture and analyze it by LC-MS. Compare the retention time and mass spectrum of the major product with the unknown peak observed in your degraded sample. The expected mass will be 2 Da less than the parent compound (loss of H₂).

G cluster_observe Observation cluster_hypo Hypothesis cluster_confirm Confirmation cluster_solution Prevention observe New, less polar spot/peak appears during storage hypo Aerial Oxidation to Aromatic Quinoline observe->hypo confirm Perform small-scale controlled oxidation (e.g., MnO₂). Compare by LC-MS. hypo->confirm solution Store under inert gas (Ar/N₂) Protect from light (amber vials) Use degassed solvents Store at low temperature hypo->solution

Caption: Workflow for identifying and preventing aerial oxidation.

Section 3: In-Depth Look at Key Degradation Pathways

A deeper understanding of the reaction mechanisms is crucial for designing stable molecules and robust experimental conditions.

Pathway 1: Aromatization via Oxidation

This is the most significant degradation pathway. The reaction involves the formal loss of two hydrogen atoms from the C2 and N1 positions (for N-unsubstituted) or C2 and another ring position, leading to the formation of a double bond and subsequent aromatization.

Caption: General oxidation of a 1,2-dihydroquinoline to a quinoline.

Note: The placeholder images should be replaced with actual chemical structures for a real application.

Pathway 2: Acid-Catalyzed Disproportionation

Under acidic conditions, 1,2-dihydroquinolines can undergo a redox-neutral disproportionation. This is particularly relevant during acidic extractions, chromatography with acidic mobile phases, or in acidic drug formulations. The previously accepted mechanism involved a direct hydride transfer, but studies have shown the reaction proceeds via a more complex pathway involving a 3,4-dihydroquinoline intermediate.[1][2]

G two_dhq 2 x 1,2-Dihydroquinoline rearrangement Rearrangement via 3,4-Dihydroquinoline Intermediate two_dhq->rearrangement H⁺ Catalyst products 1 x Quinoline + 1 x 1,2,3,4-Tetrahydroquinoline rearrangement->products

Caption: Simplified schematic of acid-catalyzed disproportionation.

Section 4: Protocols for Stability Assessment

For drug development professionals, systematic evaluation of stability is mandatory. Forced degradation studies are essential for identifying potential degradants, developing stability-indicating analytical methods, and understanding the intrinsic stability of a molecule.[6][7][8]

Protocol 4.1: Forced Degradation (Stress Testing) Study

Objective: To systematically identify the degradation products of a 1,2-dihydroquinoline derivative under various stress conditions as mandated by ICH guidelines.[6]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each stress condition.

Stress ConditionReagent / ConditionTypical Duration & Temp.Rationale & Notes
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CTo identify acid-labile groups and test for disproportionation.
Base Hydrolysis 0.1 M NaOH2-8 hours at 60°CTo identify base-labile groups (e.g., esters, amides).
Oxidation 3% H₂O₂24 hours at RTTo simulate oxidative stress. This will likely show rapid conversion to the quinoline.
Thermal Stress Solid sample48 hours at 80°CTo assess solid-state thermal stability.
Photostability Solution & SolidICH Q1B options (e.g., 1.2 million lux hours)To assess degradation upon exposure to light.
  • Time Points & Quenching:

    • Withdraw aliquots at several time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid, respectively, before analysis to prevent further degradation.

    • Dilute all samples to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

  • Analysis:

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (reagent concentration, temperature, or duration) accordingly.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent peak.

    • Perform a mass balance to ensure all major degradants are accounted for.

    • Characterize the structure of significant degradation products using LC-MS/MS and, if necessary, preparative HPLC isolation followed by NMR.

References

Technical Support Center: Optimizing Catalysts for Aniline-Acetone Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the catalytic condensation of aniline and acetone. This reaction is a cornerstone for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a critical antioxidant widely used in the rubber and polymer industries. The commercial product, often a complex mixture of TMQ oligomers (dimers, trimers, etc.), derives its long-term stability and low volatility from this composition.[1][2] However, for many research and development applications, maximizing the yield and selectivity of the TMQ monomer is paramount.

This guide is structured to provide rapid, actionable solutions through our FAQ section and in-depth analysis in our Troubleshooting Guides. It is designed for researchers, chemists, and process development professionals seeking to overcome common hurdles and optimize their catalytic system. We will explore the causality behind experimental outcomes, providing not just what to do, but why it works.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for the aniline-acetone condensation to produce TMQ?

A: Acid catalysts are universally employed. For laboratory and industrial synthesis, choices range from homogeneous acids like p-toluenesulfonic acid (p-TSA) and hydrochloric acid to heterogeneous solid acids.[3][4] Heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-Y, H-ZSM-5), and other mesoporous materials are increasingly preferred due to their ease of separation and recyclability.[3][5][6] The choice depends on the desired balance between activity, selectivity, and process considerations like catalyst recovery. For instance, micro-meso-macroporous zeolites have shown high selectivity for TMQ by minimizing diffusional constraints.[7]

Q2: What are the primary byproducts, and why is selectivity a major issue?

A: The primary and most significant byproduct class is oligomers of TMQ (dimers, trimers, and tetramers).[1][3][8] Selectivity is a challenge because the reaction conditions that favor the formation of the TMQ monomer also promote its subsequent acid-catalyzed polymerization.[8] An aniline molecule substituted on a newly formed TMQ monomer can continue to react with acetone, leading to the formation of dimers and higher-order oligomers.[8] Controlling this subsequent reaction is the key to achieving high monomer selectivity.

Q3: What is a typical starting point for reaction conditions (temperature, reactant ratio)?

A: A common starting temperature range is 120-160°C.[4] The molar ratio of aniline to acetone is a critical parameter influencing both conversion and selectivity. While a large excess of acetone can drive the reaction forward, it can also promote unwanted side reactions. Ratios mentioned in the literature vary widely, from 1:3 to 1:17 (aniline:acetone).[4] A prudent starting point for optimization is often in the range of 1:5 to 1:8.

Q4: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring in a lab setting.[9][10][11] By spotting the starting material (aniline), the reaction mixture, and a "cospot" (starting material and reaction mixture in the same lane), you can visually track the consumption of aniline and the appearance of new products.[9] For quantitative analysis and detailed kinetic studies, techniques like GC-MS and HPLC-MS are indispensable for separating and identifying the complex mixture of monomer, oligomers, and intermediates.[12]

Troubleshooting Guides: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low Aniline Conversion

You've run the reaction for the prescribed time, but analysis shows a significant amount of unreacted aniline.

start Low Aniline Conversion Detected q1 Is the catalyst active? start->q1 sol1 Cause: Catalyst Inactivity Solution: 1. Verify catalyst preparation/pretreatment. 2. For solid acids, perform activation (e.g., calcination). 3. Use a fresh batch of catalyst. q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes sol2 Cause: Sub-optimal Conditions Solution: 1. Increase temperature incrementally (e.g., 10°C steps). 2. Increase reaction time. 3. Check reactant purity (water can inhibit some catalysts). q2->sol2 No sol3 Cause: Mass Transfer Limitation Solution: 1. Increase stirring rate. 2. If using a solid catalyst, ensure adequate mixing to suspend particles. q2->sol3 Yes

Caption: Troubleshooting workflow for low aniline conversion.

  • Cause 1: Catalyst Inactivity. The proton (Brønsted acid site) or electron-deficient center (Lewis acid site) is the engine of this reaction. If the catalyst is inactive, the initial, rate-limiting step—the formation of the Schiff base intermediate from aniline and acetone—will not proceed efficiently.[13] For solid catalysts like zeolites or sulfonic resins, this can be due to improper storage (absorbing atmospheric moisture) or insufficient activation (failure to expose active sites).

    • Self-Validating Action: Before the main reaction, run a small-scale control experiment with a known acid-catalyzed reaction (e.g., an esterification) to confirm the catalyst's general activity. For heterogeneous catalysts, ensure the activation protocol (e.g., heating under vacuum or inert gas) is completed immediately before use.

  • Cause 2: Sub-optimal Temperature. The condensation is an equilibrium-limited reaction. Insufficient thermal energy may prevent the system from overcoming the activation energy barriers, particularly for the cyclization and dehydration steps that form the dihydroquinoline ring.

    • Expert Insight: While higher temperatures increase reaction rates, they can also favor the formation of oligomers and coke precursors.[14] Therefore, temperature optimization should be conducted systematically, increasing in 10-15°C increments while monitoring both conversion and selectivity.

  • Cause 3: Mass Transfer Limitations. Especially with heterogeneous catalysts, the reactants must diffuse from the bulk liquid to the catalyst surface. If stirring is inadequate, the reaction rate will be limited by this diffusion, not by the intrinsic kinetics of the catalyst.

    • Self-Validating Action: Run two identical reactions at different stirring speeds (e.g., 300 RPM and 700 RPM). If the conversion rate increases significantly with higher agitation, mass transfer limitations are present.

Problem 2: Poor Selectivity (High Oligomer Content)

The conversion of aniline is high, but the product is predominantly a mixture of dimers, trimers, and other high-molecular-weight species, with a low yield of the desired TMQ monomer.

start Poor Selectivity to Monomer q1 Is the catalyst too acidic or reaction too harsh? start->q1 sol1 Cause: Excessive Polymerization Solution: 1. Reduce reaction temperature. 2. Decrease catalyst loading. 3. Choose a catalyst with moderate acidity. q1->sol1 Yes q2 Is the reactant ratio optimal? q1->q2 No sol2 Cause: Unfavorable Stoichiometry Solution: 1. Decrease the aniline:acetone molar ratio. 2. Consider slow, continuous addition of one reactant to control concentration. q2->sol2 Yes q3 Is the reaction time too long? q2->q3 No sol3 Cause: Monomer Conversion to Oligomer Solution: 1. Conduct a time-course study (e.g., sample every hour). 2. Identify the point of maximum monomer concentration and set this as the optimal reaction time. q3->sol3 Yes

Caption: Troubleshooting workflow for poor TMQ monomer selectivity.

  • Cause 1: Excessive Catalyst Acidity or Harsh Conditions. The oligomerization of TMQ is also an acid-catalyzed process.[8] Highly acidic catalysts or excessively high temperatures can accelerate the rate of monomer polymerization to a greater extent than monomer formation, leading to a product mixture rich in oligomers.

    • Expert Insight: The pore structure of a solid catalyst can be leveraged to control selectivity. Catalysts with pores large enough to allow reactants in but too small to allow bulky oligomers to form or exit can exhibit "shape selectivity." This is why micro-meso-macroporous materials can outperform purely microporous zeolites, which may trap reactants and promote side reactions within their cavities.[7]

  • Cause 2: Unfavorable Reactant Ratio. The reaction mechanism involves multiple aniline and acetone molecules. While a certain concentration is needed to form the monomer, high local concentrations of the reactive intermediates can facilitate further reactions to form oligomers.

    • Self-Validating Action: Set up parallel reactions varying the aniline:acetone molar ratio (e.g., 1:3, 1:6, 1:9). Analyze the product distribution by GC or HPLC to empirically determine the ratio that maximizes monomer selectivity.

  • Cause 3: Excessive Reaction Time. The formation of the monomer and its subsequent conversion to oligomers are competing consecutive reactions. Initially, the monomer concentration will rise. However, after a certain point, the rate of monomer consumption may exceed its rate of formation, leading to a decrease in monomer yield as the reaction progresses.

    • Self-Validating Action: A simple time-course study is essential. Run a reaction and withdraw aliquots every 30-60 minutes. Quench the reaction in the aliquot and analyze by TLC or GC/HPLC to plot the concentration of the monomer over time. This plot will reveal the optimal reaction time to maximize monomer yield before it is consumed in side reactions.

Problem 3: Catalyst Deactivation (for Heterogeneous Catalysts)

The catalyst performed well in the first run, but subsequent runs show a significant drop in aniline conversion and/or changes in selectivity.

  • Cause: Coke Formation. "Coke" refers to heavy, carbonaceous deposits that block catalyst pores and cover active sites. In this reaction, coke precursors can form from the polymerization of acetone or the degradation of aniline and TMQ products, especially at high temperatures on strong acid sites.[13][15] These deposits physically prevent reactants from reaching the active centers, leading to a drop in activity. Studies on similar aniline alkylations over zeolites have identified these coke species as consisting of long-chain aliphatic compounds and heterocyclic aromatics.[8]

    • Verification: A deactivated catalyst often shows a visible color change (e.g., turning from white to yellow, brown, or black). Thermogravimetric analysis (TGA) of the spent catalyst under an inert atmosphere followed by a switch to air will show a weight loss corresponding to the combustion of these organic deposits.

  • Solution: Oxidative Regeneration. The most common and effective method for removing coke is controlled combustion (oxidation) in the presence of air or a diluted oxygen stream. This process burns off the organic deposits, restoring access to the catalyst's porous network and active sites.

    • Expert Insight: Regeneration must be carefully controlled. The combustion of coke is highly exothermic and can create localized hot spots, potentially causing irreversible damage to the catalyst structure (e.g., dealumination in zeolites).[16][17] A slow temperature ramp and a diluted oxidant stream are crucial for a safe and effective regeneration.

Quantitative Data & Protocols

Table 1: Comparison of Catalytic Systems for Aniline-Acetone Condensation
CatalystTemperature (°C)Aniline:Acetone RatioTime (h)Aniline Conversion (%)TMQ Selectivity (%)Reference
H-Y-MMM (Zeolite)1801:101010068[3]
H-Y (Microporous Zeolite)1801:10101002 (Mainly intermediate)[7]
p-Toluenesulfonic Acid140-145~1:5.56High (implied)~67 (Yield based)[4]
BF₃/HF100-105~1:108High (implied)~82 (Yield based)[4]
Amberlyst-1560-90Varies24~100~100 (for similar cyclocondensations)[18]

Note: Data is compiled from different sources and should be used for comparative purposes. Direct comparison is challenging due to variations in detailed experimental conditions. Yield and selectivity calculations may differ between studies.

Protocol 1: General Procedure for TMQ Synthesis using a Heterogeneous Catalyst (e.g., Amberlyst-15)

This protocol is a self-validating system for screening and optimizing the reaction.

  • Catalyst Activation:

    • Place Amberlyst-15 resin (e.g., 5-10 wt% relative to aniline) in a round-bottom flask.[19]

    • Wash with methanol to remove impurities, then dry under vacuum at 80-100°C for 4-6 hours to remove water. The maximum operating temperature for Amberlyst-15 is 120°C.[5][20]

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add the activated catalyst, aniline (1 eq.), and anhydrous solvent (e.g., toluene, if used) to the flask equipped with a magnetic stirrer and reflux condenser.

    • Begin vigorous stirring. Heat the mixture to the desired reaction temperature (e.g., 110°C).

  • Reactant Addition & Monitoring:

    • Slowly add acetone (e.g., 6 eq.) via a syringe pump over 1-2 hours. This helps control the reaction exotherm and maintain a favorable instantaneous concentration.

    • Validation Step (TLC Monitoring): Prepare a TLC chamber with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). Every hour, take a small aliquot from the reaction. On a TLC plate, spot three lanes: pure aniline (Lane 1), the reaction mixture (Lane 2), and a cospot of both (Lane 3).[9][11][21] The reaction is progressing if the aniline spot in Lane 2 diminishes over time and a new, lower Rf spot (the product) appears. Completion is indicated by the near-total disappearance of the aniline spot.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Filter to recover the heterogeneous catalyst. The catalyst can be washed with solvent (e.g., ethyl acetate), dried, and stored for regeneration and reuse.

    • Wash the filtrate with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any leached acidic species, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or vacuum distillation.

Protocol 2: Regeneration of Coked Solid Acid Catalyst
  • Preparation: Place the spent (coked) catalyst in a tube furnace.

  • Purge: Heat the catalyst to 150-200°C under a flow of inert gas (N₂ or Ar) for 1 hour to drive off any loosely bound volatile compounds.

  • Controlled Oxidation:

    • Switch the gas flow to a dilute oxidizing mixture (e.g., 5-10% O₂ in N₂ or simply dry air).

    • Increase the temperature with a slow ramp rate, typically 2-5°C/min, to a final temperature of 500-570°C.[12][16]

    • Hold at this temperature for 3-5 hours, or until CO₂ evolution (monitored by an off-gas analyzer) ceases.[16]

  • Cool Down: Cool the catalyst back to room temperature under a flow of inert gas. The regenerated catalyst should be stored in a desiccator until use.

References

Technical Support Center: Resolving Impurities in 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions regarding impurity resolution in your samples. Our goal is to equip you with the scientific rationale and practical steps to ensure the highest purity of your compound for reliable downstream applications.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile of your sample is intrinsically linked to the synthetic route employed, typically a Doebner-Miller type reaction between 4-bromoaniline and acetone.[1][2] Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 4-bromoaniline and acetone.

  • Reaction Intermediates: Such as Schiff bases formed between the aniline and acetone.

  • Oligomeric Byproducts: The reaction conditions can promote the polymerization of the desired product, leading to the formation of dimers, trimers, and other oligomers.[1][3]

  • Oxidized Species: The dihydroquinoline ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic quinoline.

  • Isomeric Byproducts: Depending on the reaction control, other isomers may form in minor quantities.

Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify these unknown impurities?

A2: Interpreting unexpected signals in an NMR spectrum requires a systematic approach.

  • Compare with a Reference Spectrum: Obtain a reference ¹H NMR spectrum for pure this compound if available.[4][5][6]

  • Analyze Characteristic Regions:

    • Aromatic Region (approx. 6.5-8.0 ppm): Signals here correspond to the protons on the quinoline ring system. The presence of additional or altered splitting patterns could indicate isomers or byproducts where the substitution pattern on the aromatic ring is different.

    • Vinyl Proton (approx. 5.5 ppm): The proton at the 3-position of the dihydroquinoline ring is characteristic. Its absence or a shift in its position could suggest an impurity.

    • Methyl Groups (approx. 1.2-2.0 ppm): The gem-dimethyl group at the 2-position and the methyl group at the 4-position have distinct chemical shifts. The presence of additional singlets or altered integration values in this region may point to side-products.

  • Look for Starting Material Signals: Check for the characteristic signals of 4-bromoaniline.

  • Consider 2D NMR: Techniques like COSY and HSQC can help establish proton-proton and proton-carbon correlations, which are invaluable for elucidating the structures of unknown impurities.

Q3: My sample has a persistent color, even after initial purification. What is the likely cause and how can I remove it?

A3: A persistent color, often yellowish or brownish, can be due to oxidized impurities or highly conjugated polymeric byproducts. Activated charcoal treatment during recrystallization is an effective method for removing such colored impurities.[7]

  • Mechanism: The colored impurities adsorb onto the large surface area of the activated charcoal, which is then removed by hot filtration.[7]

  • Caution: Use the minimum amount of charcoal necessary, as it can also adsorb your desired product, leading to a lower yield.

Q4: I am struggling to induce crystallization of my compound. What steps can I take?

A4: Failure to crystallize is a common issue that can be addressed by several techniques:[7]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.[7]

    • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the supersaturated solution to initiate crystal growth.[7]

  • Optimize Solvent System: The compound may be too soluble in the chosen solvent. Try adding an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the crystallization solvent) dropwise until the solution becomes slightly turbid, then warm until it is clear and allow it to cool slowly.

  • Increase Concentration: Carefully evaporate some of the solvent to create a more supersaturated solution.

Analytical and Purification Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

Instrumentation:

  • A standard HPLC system with a UV-Vis detector.

Method Parameters:

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size)Provides good separation for moderately polar to nonpolar compounds like quinoline derivatives.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase can improve peak shape for amine-containing compounds.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC.[8]
Gradient 30-90% B over 15 minutesA gradient elution is recommended to resolve compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.[9]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[8]
Detection UV at 254 nmThe aromatic quinoline structure absorbs strongly in the UV region.[8][9]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.[8]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of your sample in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the prepared sample and run the gradient method.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Workflow for Recrystallization:

G cluster_0 Recrystallization Workflow A Choose Solvent B Dissolve Crude Product in Minimum Hot Solvent A->B C Decolorize with Activated Charcoal (Optional) B->C D Hot Filtration to Remove Insolubles C->D E Slow Cooling to Induce Crystallization D->E F Isolate Crystals by Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H

Caption: A generalized workflow for the purification of this compound by recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For quinoline derivatives, common solvents to test include ethanol, methanol, hexane, or mixtures like hexane/ethyl acetate.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities (and charcoal, if used).[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 3: Purification by Column Chromatography

Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.

Troubleshooting Decision Tree for Impurity Removal:

G cluster_0 Impurity Resolution Strategy Start Crude Sample Purity < 95%? Recrystallization Attempt Recrystallization Start->Recrystallization Yes Success Pure Product Start->Success No PurityCheck1 Purity > 98%? Recrystallization->PurityCheck1 ColumnChrom Perform Column Chromatography PurityCheck1->ColumnChrom No PurityCheck1->Success Yes PurityCheck2 Purity > 99%? ColumnChrom->PurityCheck2 PurityCheck2->Success Yes Failure Re-evaluate Strategy/ Consider Resynthesis PurityCheck2->Failure No

Caption: Decision tree for selecting a purification strategy based on initial sample purity.

Step-by-Step Procedure:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common choice for compounds of this polarity.

    • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will show the desired compound with an Rf value of approximately 0.3. Start with a nonpolar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the determined solvent system. You can run the chromatography isocratically (constant solvent composition) or with a gradient of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning the NMR spectra of this important class of heterocyclic compounds. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you resolve common issues and confidently elucidate the structure of your molecules.

Frequently Asked Questions (FAQs)

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a frequent challenge with substituted quinolines due to the presence of multiple protons in similar electronic environments.[1][2] When 1D ¹H NMR is insufficient for a complete assignment, a suite of 2D NMR techniques is essential for unambiguous peak attribution.[3][4]

  • COSY (Correlation Spectroscopy): This should be your first step. A COSY spectrum reveals correlations between protons that are spin-coupled to each other, typically through two or three bonds.[1] This allows you to trace proton-proton connectivities within the quinoline's pyridine and benzene rings, helping to differentiate signals even when they overlap in the 1D spectrum.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to.[6][7] By spreading the signals over a second, much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds.[8] It is invaluable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents that lack their own protons (e.g., -NO₂, -Cl, -OH).[1][9]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity (<5 Å), which is crucial for determining the relative stereochemistry and confirming assignments, especially in sterically crowded molecules.[8][10]

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents dramatically alter the electronic environment of the quinoline ring, leading to predictable shifts in NMR signals.[1]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density on the ring. This "shields" the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and halogens decrease the electron density on the ring. This "deshielding" of the nuclei results in their signals shifting downfield (to a higher ppm value).[11]

The position of the substituent is also critical. The effect is generally strongest on the ortho and para positions relative to the substituent.[1] For instance, a chlorine atom at the 2-position of quinoline will significantly shift the signals of H-3 and H-4.[11]

Q3: Why are the chemical shifts of my quinoline derivative changing with sample concentration?

A3: Quinolines are known to exhibit concentration-dependent chemical shift changes in ¹H NMR studies.[12] This phenomenon is primarily attributed to intermolecular π-π stacking and dipole-dipole interactions between the quinoline molecules in solution.[1][12] As the concentration increases, the molecules are more likely to form stacked aggregates, often in an anti-parallel conformation.[12] This stacking creates shielding or deshielding effects on the protons, causing their chemical shifts to change. If you observe this, it is important to report the concentration at which the spectrum was acquired.

In-Depth Troubleshooting Guides

Guide 1: Differentiating Isomers with Ambiguous Substitution Patterns

Problem: You have synthesized a mono-substituted quinoline, but the 1D ¹H NMR is insufficient to definitively determine the substituent's position (e.g., 6-nitroquinoline vs. 7-nitroquinoline).

Solution Workflow: A combination of 2D NMR experiments is required to solve this common problem. The key is to use long-range correlations to link protons on one ring to carbons on the other or to the substituent-bearing carbon.

Experimental Protocol: Acquiring a 2D ¹H-¹³C HMBC Spectrum

  • Sample Preparation: Dissolve 5-15 mg of your purified substituted quinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is clear and free of particulate matter.

  • Instrument Setup (1D Spectra):

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Acquire a 1D ¹³C spectrum to determine the carbon spectral width.

  • HMBC Experiment Setup:

    • Load a standard HMBC pulse sequence program.

    • Set the ¹H and ¹³C spectral widths based on your 1D spectra.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1).

    • Crucially, set the long-range coupling constant (J value) for the evolution of heteronuclear coupling. A typical value is 8-10 Hz, which optimizes for two- and three-bond correlations.

  • Acquisition and Processing:

    • Acquire the data. The experiment time will depend on the sample concentration and the number of scans.

    • Perform a 2D Fourier transform, apply a window function (e.g., sine-bell), and phase the spectrum.

  • Analysis: Look for cross-peaks that connect protons to carbons two or three bonds away. For example, to distinguish between 6- and 7-nitroquinoline, look for correlations from H-5 and H-8 to the carbon bearing the nitro group (the quaternary carbon).

Data Interpretation Logic for Isomer Differentiation

HMBC-Based Isomer Differentiation cluster_start Initial Data cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion Start Ambiguous 1D ¹H NMR Acquire_HMBC Acquire ¹H-¹³C HMBC Start->Acquire_HMBC Identify_H5_H8 Identify H-5 and H-8 signals (from COSY and characteristic shifts) Acquire_HMBC->Identify_H5_H8 Identify_C_NO2 Identify Quaternary Carbon (from ¹³C and DEPT) Acquire_HMBC->Identify_C_NO2 Correlate Look for ²J and ³J correlations from H-5 and H-8 Identify_H5_H8->Correlate Identify_C_NO2->Correlate Isomer_A 6-Nitroquinoline Correlate->Isomer_A H-5 shows ³J correlation to C-NO₂ H-8 shows no correlation to C-NO₂ Isomer_B 7-Nitroquinoline Correlate->Isomer_B H-8 shows ³J correlation to C-NO₂ H-5 shows no correlation to C-NO₂

Caption: Logical workflow for using HMBC to differentiate quinoline isomers.

Guide 2: Complete Assignment of a Polysubstituted Quinoline

Problem: You have a quinoline with multiple substituents, leading to a complex spectrum with few, if any, recognizable splitting patterns in the 1D ¹H NMR.

Solution Workflow: A systematic, multi-step approach combining several 2D NMR techniques is necessary for a complete and confident assignment.[13][14]

Systematic Workflow for Complete NMR Assignment

Complete Assignment Workflow cluster_1d Step 1: 1D NMR cluster_2d_CH Step 2: C-H Correlation cluster_2d_HH Step 3: H-H Connectivity cluster_2d_longrange Step 4: Long-Range Correlations cluster_2d_spatial Step 5: Spatial Proximity cluster_final Step 6: Final Assignment H1_NMR Acquire ¹H NMR (Identify proton signals, integrations) HSQC Acquire ¹H-¹³C HSQC (Assign protons to their directly attached carbons) H1_NMR->HSQC C13_DEPT Acquire ¹³C & DEPT NMR (Identify all carbons, distinguish CH, CH₂, CH₃, Cq) C13_DEPT->HSQC COSY Acquire ¹H-¹H COSY (Establish spin systems, trace H-H connectivities) HSQC->COSY HMBC Acquire ¹H-¹³C HMBC (Connect spin systems, place quaternary carbons and substituents) COSY->HMBC NOESY Acquire ¹H-¹H NOESY/ROESY (Confirm assignments, determine stereochemistry) HMBC->NOESY Final_Assignment Combine all data for complete, unambiguous assignment NOESY->Final_Assignment

Caption: Step-by-step workflow for the complete NMR assignment of complex molecules.

Data Tables for Reference

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Quinoline

Note: Values are for CDCl₃ and can vary with solvent and concentration. Data compiled from multiple sources.[1][11][15]

Position¹H Chemical Shift (δ, ppm)Coupling Pattern¹³C Chemical Shift (δ, ppm)
28.89dd150.3
37.41dd121.1
48.12dd136.1
4a--128.2
57.75d127.7
67.52ddd126.5
77.65ddd129.4
88.08d129.4
8a--148.3

Table 2: Typical ¹H-¹H Coupling Constants (J, Hz) for the Quinoline Ring System

CouplingTypical Value (Hz)
J₂,₃4.2
J₂,₄1.7
J₃,₄8.3
J₅,₆8.4
J₆,₇6.9
J₇,₈8.3
J₅,₇1.5
J₆,₈1.1

Advanced Techniques: ¹⁵N NMR

For complex cases, especially when dealing with multiple nitrogen atoms or tautomerism, ¹⁵N NMR can be a powerful tool.[16][17] Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, direct 1D ¹⁵N NMR is often impractical.[17] Instead, inverse-detected 2D experiments like ¹H-¹⁵N HMBC are used.[18] This experiment correlates protons to nitrogen atoms over two or three bonds, providing unambiguous evidence of connectivity and helping to resolve complex structural problems.[16]

References

Technical Support Center: Optimizing Reaction Temperature for Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing reaction temperature in dihydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in these critical reactions. Dihydroquinolines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] Achieving optimal reaction temperature is paramount for maximizing yield, ensuring purity, and minimizing unwanted side reactions.

This guide moves beyond a simple recitation of protocols. It delves into the causal relationships between temperature and reaction outcomes, providing you with the scientific rationale to make informed decisions in your experimental design.

The Critical Role of Temperature in Dihydroquinoline Synthesis

Reaction temperature is a powerful lever in chemical synthesis. In the context of dihydroquinoline synthesis, it directly influences reaction kinetics, thermodynamics, and the propensity for side-product formation. An improperly controlled temperature can lead to a cascade of issues, from sluggish or incomplete reactions to the formation of complex, difficult-to-remove impurities.

Many classical and modern methods for dihydroquinoline synthesis, including variations of the Skraup-Doebner-von Miller reaction, are known to be sensitive to thermal conditions.[2] For instance, excessively high temperatures can promote the oxidation of the desired dihydroquinoline to the corresponding quinoline, or lead to polymerization and tar formation, a common issue in acid-catalyzed syntheses.[3][4] Conversely, a temperature that is too low may result in impractically long reaction times or low conversion rates.

Troubleshooting Guide: Temperature-Related Issues

This section is structured in a question-and-answer format to directly address the common challenges you may encounter during your experiments.

Question 1: My reaction is sluggish and giving a low yield of the dihydroquinoline product. Could the temperature be too low?

Answer: Yes, a low reaction temperature is a very likely cause for a sluggish reaction and poor conversion.

  • Underlying Principle: Chemical reactions require a certain amount of energy, known as the activation energy, to proceed. Temperature is a measure of the average kinetic energy of the molecules in your reaction. At lower temperatures, fewer molecules possess the necessary energy to overcome the activation barrier, resulting in a slower reaction rate.

  • Troubleshooting Steps:

    • Consult the Literature: Review the specific synthetic protocol you are following. Many modern syntheses of dihydroquinolines operate under mild conditions, but classical methods often require elevated temperatures.[5][6]

    • Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Consider the Solvent's Boiling Point: Ensure that your chosen reaction temperature does not exceed the boiling point of your solvent. If a higher temperature is required, you may need to switch to a higher-boiling point solvent or conduct the reaction in a sealed vessel. In some cases, solvent-free reactions under microwave irradiation can be an effective strategy to achieve high temperatures and rapid reaction times.[7]

Question 2: I'm observing a significant amount of the fully aromatized quinoline as a byproduct. How can I minimize this?

Answer: The formation of quinoline from the dihydroquinoline intermediate is a common oxidation process that is often accelerated by heat.

  • Underlying Principle: Dihydroquinolines can be susceptible to oxidation, especially at elevated temperatures and in the presence of an oxidizing agent or even atmospheric oxygen.[8] In some classical syntheses like the Skraup reaction, an oxidizing agent is intentionally added to produce the quinoline.[9] However, if your target is the dihydroquinoline, this becomes an unwanted side reaction.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct way to reduce the rate of the oxidation side reaction. Experiment with running the reaction at a lower temperature for a longer period.

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Choice of Oxidant (if applicable): If your synthesis protocol involves an oxidant (as in some Doebner-von Miller variations), consider using a milder oxidizing agent or reducing its stoichiometry.[3]

    • Work-up Conditions: Be mindful of the work-up procedure. Prolonged exposure to air or acidic conditions during work-up can also promote oxidation.

Question 3: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

Answer: Tar formation is a frequent issue in acid-catalyzed quinoline and dihydroquinoline syntheses, and it is almost always exacerbated by excessive heat.[3][4]

  • Underlying Principle: The strong acids and high temperatures used in reactions like the Skraup and Doebner-von Miller syntheses can cause polymerization of the starting materials or reactive intermediates, such as α,β-unsaturated aldehydes or ketones.[2][3] This leads to the formation of a complex, high-molecular-weight, and often intractable mixture known as tar.

  • Troubleshooting Steps:

    • Temperature Control is Crucial: Avoid localized overheating by ensuring efficient and uniform stirring. Gradual heating is also essential. For highly exothermic reactions, consider portion-wise addition of reagents to better manage the temperature.[3]

    • Use of a Moderator: In the Skraup synthesis, the addition of a moderating agent like ferrous sulfate (FeSO₄) is a well-established technique to control the reaction's vigor and reduce tar formation.[3][4]

    • Milder Reaction Conditions: Explore modern synthetic methods that often employ milder catalysts and lower reaction temperatures, which are less prone to tarring.[1][5]

    • Reactant Purity: Ensure the purity of your starting materials, as impurities can sometimes initiate polymerization.

Experimental Protocol: A General Approach to Temperature Optimization

This protocol provides a systematic workflow for determining the optimal reaction temperature for your specific dihydroquinoline synthesis.

Materials:

  • Reactants and solvent for your dihydroquinoline synthesis

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath with a temperature controller and a thermometer

  • TLC plates and developing chamber

  • LC-MS or GC-MS for accurate product and byproduct analysis

Procedure:

  • Initial Small-Scale Reactions: Set up a series of small-scale reactions in parallel.

  • Temperature Gradient: Run each reaction at a different, controlled temperature. A good starting range could be from room temperature up to the boiling point of the solvent, with intervals of 20 °C. For example, you could set up reactions at 25 °C, 45 °C, 65 °C, 85 °C, and so on. Some syntheses may require even higher temperatures, for instance, up to 150 °C.[8][10]

  • Reaction Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it by TLC to monitor the consumption of starting materials and the formation of the product and any byproducts.

  • Quantitative Analysis: Once the reactions appear to have reached completion (or after a set period, e.g., 24 hours), quench the reactions and perform a quantitative analysis (e.g., by LC-MS or by isolating the product) to determine the yield and purity of the dihydroquinoline at each temperature.

  • Data Evaluation: Plot the yield and purity as a function of temperature to identify the optimal temperature that provides the best balance of reaction rate, yield, and purity.

Data Presentation: The Impact of Temperature on Dihydroquinoline Synthesis

The following table summarizes the general effects of temperature on key reaction parameters in dihydroquinoline synthesis.

Reaction ParameterLow TemperatureModerate TemperatureHigh Temperature
Reaction Rate SlowModerate to FastVery Fast
Product Yield Potentially low due to incomplete conversionOften optimalMay decrease due to side reactions
Purity Generally highGood, may see traces of byproductsOften lower due to increased side reactions
Side Reactions MinimalPossible formation of byproductsSignificant formation of byproducts (e.g., quinoline, tar)

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in dihydroquinoline synthesis.

G start Low Yield or Purity in Dihydroquinoline Synthesis issue1 Sluggish Reaction / Low Conversion start->issue1 Is the reaction slow? issue2 Significant Quinoline Byproduct start->issue2 Is the main impurity the quinoline? issue3 Tar Formation start->issue3 Is the mixture dark and viscous? cause1 Temperature Too Low issue1->cause1 cause2 Oxidation of Dihydroquinoline issue2->cause2 cause3 Polymerization of Reactants/Intermediates issue3->cause3 solution1 Incrementally Increase Temperature Consult Literature for Optimal Range cause1->solution1 solution2 Lower Reaction Temperature Use Inert Atmosphere cause2->solution2 solution3 Control Temperature Carefully Use a Moderator (e.g., FeSO4) Consider Milder Conditions cause3->solution3

Caption: Troubleshooting workflow for temperature optimization.

Frequently Asked Questions (FAQs)

Q1: Can microwave irradiation be used to optimize the reaction temperature? A1: Absolutely. Microwave-assisted synthesis is a powerful technique for rapidly screening reaction conditions, including temperature.[7] It allows for efficient and uniform heating, often leading to significantly reduced reaction times and improved yields.

Q2: How does the substitution pattern on the aniline or the carbonyl compound affect the optimal temperature? A2: The electronic and steric properties of the substituents can have a profound impact on the reaction rate and, consequently, the optimal temperature. Electron-donating groups on the aniline can increase its nucleophilicity and may allow the reaction to proceed at a lower temperature.[6] Conversely, sterically hindered substrates may require higher temperatures to overcome steric repulsion.[11]

Q3: Are there any modern catalytic systems that are less sensitive to temperature fluctuations? A3: Yes, the development of modern catalysts, including various metal catalysts (e.g., gold, iron, rhodium), has led to dihydroquinoline syntheses that can proceed under milder and more controlled conditions.[5] These catalytic systems often have a wider optimal temperature window and are less prone to the side reactions that plague classical high-temperature methods.

Q4: What is the typical temperature range for a Doebner-von Miller reaction? A4: The Doebner-von Miller reaction, a variation of the Skraup synthesis, is typically carried out at elevated temperatures, often in the range of 100-150 °C.[12] However, the optimal temperature can vary significantly depending on the specific substrates and the acid catalyst used.[2]

Q5: If I lower the temperature to improve selectivity, how much longer should I expect the reaction to run? A5: A general rule of thumb in chemical kinetics is that for many reactions, the rate approximately doubles for every 10 °C increase in temperature. Therefore, if you decrease the temperature by 20 °C, you might expect the reaction to take roughly four times as long. However, this is a significant oversimplification, and the actual effect will depend on the specific activation energy of your reaction. It is always best to monitor the reaction progress empirically using a technique like TLC or LC-MS.

References

Navigating the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline: A Technical Support Guide on Solvent Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction, with a specific focus on the critical role of the solvent. Commercial production of TMQ, a potent antioxidant, is often a complex process yielding a mixture of the monomer and its oligomers (dimers, trimers, and tetramers).[1][2] The choice of solvent can significantly influence reaction rate, yield, and the final product distribution.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to optimize your synthesis, control product outcomes, and resolve common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, with a focus on solvent-related causes and solutions.

Issue 1: Low Yield of the Desired 2,2,4-Trimethyl-1,2-dihydroquinoline Monomer

Symptoms:

  • Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a significant amount of unreacted aniline.

  • The isolated yield of the monomer is substantially lower than expected.

  • A large amount of polymeric residue is observed.[3]

Possible Causes and Troubleshooting Steps:

Potential Cause Scientific Explanation Recommended Action
Inappropriate Solvent Polarity The reaction involves polar intermediates. A solvent with unsuitable polarity can hinder the stabilization of these intermediates, slowing down the reaction rate and favoring side reactions.Consider switching to a solvent with a different polarity. For instance, polar aprotic solvents like acetonitrile have been reported to provide high yields in similar dihydroquinoline syntheses.[4]
Formation of Acetal/Ketal Byproducts In protic solvents, particularly alcohols like methanol or ethanol, the acetone reactant can form acetals or ketals with the solvent in the presence of an acid catalyst. This consumes the acetone, reducing the availability for the main reaction.If using an alcohol, switch to a bulkier one like isopropanol . The steric hindrance can reduce the rate of acetal formation. Alternatively, use a polar aprotic solvent that cannot form these byproducts.
Excessive Oligomerization The reaction conditions, including the solvent, can favor the polymerization of the initially formed monomer.[2] This is a common issue, with some reports showing monomer yields as low as 19% with the rest being polymer.[3]The choice of solvent can influence the degree of polymerization. While specific comparative data is limited, consider that less polar solvents might reduce the solubility of growing polymer chains, potentially limiting their size. Experiment with solvents like toluene or even solvent-free conditions .[1][4]
Suboptimal Reaction Temperature for the Chosen Solvent The optimal reaction temperature is often dependent on the boiling point and heat transfer characteristics of the solvent. An incorrect temperature can lead to incomplete reaction or increased side product formation.Adjust the reaction temperature based on the solvent's boiling point. For lower-boiling solvents like acetonitrile, you may need to run the reaction under reflux at a lower temperature than with a high-boiling solvent like toluene.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline?

The solvent in this reaction serves several crucial functions:

  • Solubilization: It dissolves the reactants (aniline and acetone) and the catalyst to create a homogeneous reaction medium.

  • Stabilization of Intermediates: The reaction proceeds through charged intermediates. The solvent's polarity can stabilize these intermediates, influencing the reaction rate.

  • Heat Transfer: The solvent acts as a heat transfer medium, allowing for uniform heating of the reaction mixture.

  • Influencing Product Distribution: As discussed, the solvent can affect the ratio of the desired monomer to unwanted oligomers.

Q2: Should I use a protic or aprotic solvent for this synthesis?

Both protic and aprotic solvents can be used, but they present different challenges and benefits.

  • Protic Solvents (e.g., ethanol, isopropanol): These solvents can participate in hydrogen bonding and can solvate both cations and anions effectively. However, they can also react with acetone to form byproducts (acetals/ketals). A bulky alcohol like isopropanol is often a better choice than methanol or ethanol to minimize this side reaction.

  • Aprotic Solvents (e.g., acetonitrile, toluene, DMF): These solvents do not have an O-H or N-H bond and cannot act as hydrogen bond donors. Polar aprotic solvents like acetonitrile can be very effective as they stabilize charged intermediates without the risk of acetal formation.[4] Non-polar aprotic solvents like toluene may be useful in controlling oligomerization.

Q3: Is a solvent-free synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline possible and what are the advantages?

Yes, solvent-free synthesis is a viable option and has been reported.[4] The main advantages are:

  • Green Chemistry: It reduces the use of volatile organic compounds, making the process more environmentally friendly.

  • Process Efficiency: It eliminates the need for solvent removal after the reaction, simplifying the workup.

  • Potentially Higher Reaction Rates: The high concentration of reactants can lead to faster reaction times.

However, challenges in a solvent-free system include ensuring adequate mixing of reactants and controlling the reaction temperature, as localized overheating can lead to degradation and increased side product formation.

Q4: How can I monitor the progress of the reaction and the formation of oligomers?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting materials (aniline). The product mixture will likely appear as a series of spots, with the monomer being the most mobile and the oligomers remaining closer to the baseline.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both monitoring the reaction and analyzing the final product distribution. It can separate the monomer from the dimer and trimer, allowing for a quantitative assessment of the product composition.

Q5: How does the choice of catalyst interact with the solvent effect?

The catalyst and solvent work in concert. The effectiveness of an acid catalyst can be influenced by the solvent's ability to solvate the protons and the counter-ions. For instance, a strong acid catalyst in a non-polar solvent might be less effective than in a polar solvent where it can dissociate more readily. When choosing a solvent, it is important to consider its compatibility with the chosen catalyst. For example, some Lewis acids may be degraded by certain protic solvents.

Experimental Protocols and Data

General Experimental Protocol for the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

This protocol provides a general framework. The specific solvent, catalyst, temperature, and reaction time should be optimized for your specific experimental goals.

Materials:

  • Aniline

  • Acetone

  • Acid catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid like zinc triflate)[4]

  • Selected solvent (e.g., toluene, acetonitrile, isopropanol, or solvent-free)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline and the chosen solvent (if not a solvent-free reaction).

  • Add the acid catalyst to the mixture.

  • Slowly add a molar excess of acetone to the reaction mixture.

  • Heat the mixture to the desired temperature (typically between 80-150°C) and stir vigorously.[1]

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Neutralize the crude product by washing with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate the 2,2,4-trimethyl-1,2-dihydroquinoline monomer.

Comparative Data on Solvent Effects
Solvent Solvent Type Reported/Expected Yield Key Considerations Reference
Acetonitrile Polar AproticHighCan give high yields of dihydroquinolines.[4][4]
Isopropanol Polar ProticModerate to HighLess prone to acetal formation than methanol or ethanol due to steric hindrance.General chemical principles
Ethanol Polar ProticModerateRisk of acetal formation, potentially lowering the yield.General chemical principles
Toluene Non-polar AproticVariableMay help in controlling oligomerization. Often used in industrial processes.[1][1]
Solvent-Free -Moderate to HighEnvironmentally friendly, but requires good temperature control. Yields of 70-80% have been reported for similar reactions.[4][4]

Visualizing the Process

Reaction Mechanism

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone is a complex, acid-catalyzed reaction. The widely accepted mechanism involves the initial self-condensation of acetone to form diacetone alcohol and then mesityl oxide. Aniline then reacts with these intermediates.

ReactionMechanism cluster_acetone_condensation Acetone Self-Condensation cluster_quinoline_formation Dihydroquinoline Formation A 2x Acetone DAA Diacetone Alcohol A->DAA Aldol Condensation MO Mesityl Oxide DAA->MO Dehydration An Aniline Int1 Enamine Intermediate An->Int1 + Mesityl Oxide Int2 Cyclized Intermediate Int1->Int2 Intramolecular Cyclization TMQ 2,2,4-Trimethyl-1,2- dihydroquinoline Int2->TMQ Dehydration

Caption: Generalized reaction mechanism for the synthesis of TMQ.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 2,2,4-trimethyl-1,2-dihydroquinoline.

ExperimentalWorkflow start Start reactants Combine Aniline, Acetone, Catalyst, and Solvent start->reactants reaction Heat and Stir (80-150°C) reactants->reaction workup Cool and Neutralize (NaHCO3 wash) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (Na2SO4) extraction->drying purification Purify by Vacuum Distillation drying->purification product Pure 2,2,4-Trimethyl-1,2- dihydroquinoline purification->product

Caption: A typical experimental workflow for TMQ synthesis.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth comparison of analytical methodologies for determining the purity of synthetically derived 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline. As a key heterocyclic building block in medicinal chemistry, rigorous purity assessment is paramount to ensure the validity of research data and the safety and efficacy of potential drug candidates. This document moves beyond simple protocols to explain the causal-driven choices behind method selection, offering a self-validating framework for analysis. We will explore the orthogonal application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each section includes detailed experimental protocols, data interpretation insights, and a comparative discussion of their strengths and limitations, grounded in authoritative regulatory standards.

The Imperative of Purity in the Drug Development Pipeline

This compound is a substituted quinoline, a privileged scaffold in medicinal chemistry. The purity of such an intermediate directly impacts the integrity of subsequent synthetic steps and the final Active Pharmaceutical Ingredient (API). Impurities, even in minute quantities, can lead to unforeseen side reactions, alter biological activity, or introduce toxicity.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2][3][4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities at specific thresholds, which are often dependent on the maximum daily dose of the final drug product.[1][2] Therefore, a robust, multi-faceted analytical strategy is not merely good practice; it is a regulatory necessity.

Impurities are broadly classified into three categories:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[1]

  • Inorganic Impurities: Resulting from the manufacturing process, these include reagents, heavy metals, inorganic salts, and other materials like filter aids.[1]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification that are not completely removed.[1][5][6] Their control is specifically addressed in the ICH Q3C and USP <467> guidelines.[5][6][7][8]

Anticipating the Impurity Profile of this compound

The most common synthesis for 2,2,4-trimethyl-1,2-dihydroquinolines involves the acid-catalyzed condensation of an aniline (in this case, 4-bromoaniline) with acetone or a related derivative (like diacetone alcohol).[9][10] Understanding this synthetic route allows us to predict potential process-related impurities:

  • Unreacted Starting Materials: Residual 4-bromoaniline.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Isomers (e.g., 8-bromo isomer if the para position was not fully blocked), products of side reactions, or oligomers.

  • Residual Solvents: Solvents used in the reaction (e.g., toluene, ethanol) and purification (e.g., ethyl acetate, hexanes, methanol).

Orthogonal Analytical Strategies: A Comparative Deep Dive

No single analytical technique can provide a complete purity profile. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a trustworthy assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification

HPLC, particularly in its reversed-phase mode, is the workhorse for purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[11][12]

Causality Behind Method Choice: A C18 column is selected for its hydrophobicity, which effectively retains the relatively nonpolar quinoline structure. A gradient elution (from high aqueous to high organic) is employed to ensure that both polar and nonpolar impurities are eluted and resolved from the main peak. The addition of a modifier like formic acid improves peak shape and ensures ionization for potential mass spectrometry (MS) coupling.[13]

Detailed Experimental Protocol: HPLC-UV

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL

| Sample Preparation | 1 mg/mL in Methanol, filtered through a 0.45 µm filter. |

Data Interpretation: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. According to ICH Q3A guidelines, impurities above the reporting threshold (typically 0.05%) must be reported.[1][2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh 1 mg Sample s2 Dissolve in 1 mL Methanol s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject 5 µL into HPLC s3->a1 a2 Run Gradient Method a1->a2 a3 Detect at 254 nm a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Report Impurities >0.05% d2->d3

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it the ideal technique for identifying residual solvents and certain low molecular weight by-products.[14][15]

Causality Behind Method Choice: The high temperatures of the GC inlet and oven volatilize the analytes, which are then separated based on their boiling points and interaction with the capillary column. The mass spectrometer fragments the eluted compounds into predictable patterns, allowing for confident identification through library matching (e.g., NIST database).[16] This method directly aligns with the procedures outlined in USP <467> for residual solvent analysis.[5][6][7]

Detailed Experimental Protocol: GC-MS (Residual Solvents)

Parameter Condition
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Inlet Temperature 220 °C
Injection Mode Split (20:1)
MS Transfer Line 250 °C
MS Ion Source 230 °C
Mass Range 35-350 amu

| Sample Preparation | 10 mg of sample dissolved in 1 mL of a suitable high-boiling solvent (e.g., DMSO), as per USP <467>. |

Data Interpretation: Peaks are identified by comparing their mass spectra with a reference library. Quantification is performed using a calibration curve generated from certified reference standards of the expected solvents. Limits for solvents are defined by USP <467> and ICH Q3C based on their toxicity.[6][7]

GCMS_Workflow prep Prepare Sample in DMSO inject Inject into GC-MS System prep->inject separate Separate by Volatility (GC) inject->separate identify Identify by Mass Spectrum (MS) separate->identify quantify Quantify vs. Standards identify->quantify report Compare to USP <467> Limits quantify->report

Caption: Workflow for GC-MS residual solvent analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Verification

NMR is an unparalleled tool for structural elucidation. While HPLC and GC-MS are excellent for separation and quantification, ¹H and ¹³C NMR provide definitive confirmation that the main component is indeed this compound and can reveal the structure of major impurities.

Causality Behind Method Choice: NMR provides information on the chemical environment of each proton and carbon atom in the molecule, creating a unique fingerprint. The presence of unexpected signals or altered integration values in the ¹H NMR spectrum can indicate impurities. Quantitative NMR (qNMR), which involves integrating the signal of the analyte against a certified internal standard of known purity, can provide a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte itself.

Data Interpretation: The ¹H NMR spectrum of the pure compound is expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of their substitution), the N-H proton, the vinyl proton, and the non-equivalent methyl groups.[17][18][19] Impurities would present as additional, unassigned peaks. For example, residual 4-bromoaniline would show a characteristic A₂B₂ pattern in the aromatic region.

Elemental Analysis: Fundamental Compositional Check

Elemental Analysis provides the mass percentages of carbon, hydrogen, nitrogen, and in this case, bromine. It serves as a fundamental check on the empirical formula and the overall purity of the bulk material.

Causality Behind Method Choice: This technique validates the molecular identity from a fundamental compositional standpoint. A significant deviation from the theoretical percentages indicates the presence of impurities that alter the elemental makeup, such as inorganic salts or solvents.[20]

Data Interpretation: The experimentally determined percentages for C, H, N, and Br are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₄BrN). A result is generally considered acceptable if it falls within ±0.4% of the theoretical value.

Comparative Summary of Analytical Techniques

The choice of technique is dictated by the specific question being asked. The table below provides a comparative summary to guide the analytical strategy.

TechniquePrimary UseInformation ProvidedStrengthsLimitations
HPLC-UV Purity determination and quantification of non-volatile impurities.Relative amounts of all UV-active components.High resolution, sensitive, robust, excellent for quantification.Requires a chromophore; co-eluting impurities may be missed; relative response factors may vary.
GC-MS Identification and quantification of volatile impurities and residual solvents.Identity and amount of volatile components.High sensitivity and specificity for volatile compounds; definitive identification via MS.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[11]
NMR Structural confirmation and identification of major impurities.Unambiguous molecular structure and connectivity.Provides absolute structural information; can be made quantitative (qNMR).Lower sensitivity than chromatographic methods; complex mixtures can be difficult to interpret.
Elemental Analysis Verification of empirical formula and bulk sample purity.Percentage composition of C, H, N, Br.Simple, inexpensive confirmation of bulk composition.Insensitive to impurities with similar elemental composition; provides no information on individual impurities.

A Self-Validating Purity Analysis Strategy

A comprehensive and trustworthy purity assessment integrates these orthogonal techniques into a logical workflow. This ensures that the weaknesses of one method are covered by the strengths of another.

Purity_Strategy cluster_primary Primary Analysis cluster_final Final Assessment start Synthesized Batch of BTMQ nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structure OK? hplc HPLC-UV (Area % Purity) start->hplc Purity >95%? lcms LC-MS (Impurity ID) nmr->lcms Identify Unknowns gcms GC-MS (Residual Solvents) hplc->gcms ea Elemental Analysis (C, H, N, Br %) hplc->ea hplc->lcms report Generate Certificate of Analysis (CoA) gcms->report ea->report lcms->report

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Dihydroquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Its synthesis has been a subject of intense research, leading to a diverse array of methodologies, from venerable named reactions to modern catalytic systems. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, purity, scalability, and the accessibility of diverse substitution patterns. This guide provides an in-depth, objective comparison of key methods for synthesizing substituted dihydroquinolines, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of classical approaches and the innovations of contemporary catalytic systems, offering field-proven insights to inform your synthetic strategy.

I. Classical Approaches: The Foundation of Dihydroquinoline Synthesis

The traditional methods for quinoline synthesis, often involving harsh acidic conditions and high temperatures, can be modulated to favor the isolation of the dihydroquinoline intermediate. Understanding the mechanisms of these reactions is key to controlling the outcome and appreciating their inherent strengths and limitations.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a flexible method for preparing quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1] While often driven to the fully aromatized quinoline, the 1,2-dihydroquinoline is a key intermediate that can be isolated under controlled conditions.

Causality Behind Experimental Choices: The reaction is typically catalyzed by strong Brønsted or Lewis acids.[1] The initial step is a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration. The final oxidation step to the quinoline is not always spontaneous and can be prevented by omitting a strong oxidizing agent or by carefully controlling the reaction time and temperature. A common side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to tar formation.[2] Employing a biphasic solvent system can mitigate this by sequestering the carbonyl compound in the organic phase.[2]

Experimental Protocol: Synthesis of 2,6-Dimethyl-1,2-dihydroquinoline

  • Step 1: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-toluidine (1.0 eq) and 6 M hydrochloric acid.

  • Step 2: Heat the mixture to reflux.

  • Step 3: In a separate addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in a suitable organic solvent (e.g., toluene).

  • Step 4: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Step 5: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC for the disappearance of starting material and the formation of the dihydroquinoline.

  • Step 6: Allow the mixture to cool to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide.

  • Step 7: Extract the product with an organic solvent such as dichloromethane.

  • Step 8: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,6-dimethyl-1,2-dihydroquinoline.[2]

Mechanism of the Doebner-von Miller Reaction:

Doebner_von_Miller aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct Michael Addition (H+) ab_unsat α,β-Unsaturated Carbonyl ab_unsat->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution dihydroquinoline 1,2-Dihydroquinoline cyclized_intermediate->dihydroquinoline - H₂O

Caption: Mechanism of the Doebner-von Miller Reaction.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[3] This method is particularly useful for the preparation of 2,4-disubstituted quinolines. The reaction proceeds through an enamine intermediate, which then undergoes cyclization. Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[4]

Causality Behind Experimental Choices: The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial for both the initial condensation and the subsequent cyclization.[5] The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[3] For instance, bulky substituents on the β-diketone and electron-donating groups on the aniline can direct the cyclization to a specific position.[3]

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

  • Step 1: To a stirred solution of m-chloroaniline (1.0 eq) in a suitable solvent, add acetylacetone (1.1 eq).

  • Step 2: Add concentrated sulfuric acid dropwise with cooling.

  • Step 3: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time, monitoring the reaction progress by TLC.

  • Step 4: After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia solution).

  • Step 5: The precipitated solid is filtered, washed with water, and can be recrystallized from a suitable solvent to afford the purified 2,4-dimethyl-7-chloroquinoline.[4]

Mechanism of the Combes Synthesis:

Combes aniline Aniline enamine Enamine Intermediate aniline->enamine Condensation (-H₂O) beta_diketone β-Diketone beta_diketone->enamine cyclized_adduct Cyclized Adduct enamine->cyclized_adduct Acid-catalyzed Cyclization quinoline Substituted Quinoline cyclized_adduct->quinoline - H₂O

Caption: Mechanism of the Combes Quinoline Synthesis.

The Friedländer Synthesis

The Friedländer synthesis provides a straightforward route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6] This reaction can be catalyzed by either acid or base.[7] A significant limitation of this method is the availability of the substituted 2-aminoaryl carbonyl starting materials.[8]

Causality Behind Experimental Choices: The choice of catalyst (acid or base) can influence the reaction rate and yield. Base-catalyzed conditions can sometimes lead to self-condensation of the ketone reactant (an aldol condensation), which is a common side reaction.[7] To circumvent this, the imine analog of the 2-aminoaryl ketone can be used.[7] The reaction is often carried out at elevated temperatures to drive the condensation and cyclodehydration steps.[9]

Experimental Protocol: General Procedure for Friedländer Synthesis

  • Step 1: In a reaction vessel, combine the 2-aminoaryl ketone (1.0 eq) and the α-methylene ketone (1.2 eq) in a suitable solvent (e.g., ethanol).

  • Step 2: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Step 3: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Step 4: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Step 5: The residue can be purified by column chromatography or recrystallization to yield the desired substituted quinoline.[10]

Mechanism of the Friedländer Synthesis:

Friedlander cluster_0 Route 1: Aldol First cluster_1 Route 2: Schiff Base First amino_ketone 2-Aminoaryl Ketone aldol_adduct Aldol Adduct amino_ketone->aldol_adduct Aldol Condensation imine imine amino_ketone->imine Schiff Base Formation methylene_ketone α-Methylene Ketone methylene_ketone->aldol_adduct methylene_ketone->imine enone α,β-Unsaturated Ketone aldol_adduct->enone - H₂O quinoline Substituted Quinoline enone->quinoline Intramolecular Condensation (-H₂O) dihydroquinoline Dihydroquinoline Intermediate dihydroquinoline->quinoline - H₂O imine->dihydroquinoline Intramolecular Aldol Reaction

Caption: Two possible mechanisms for the Friedländer Synthesis.

II. Modern Catalytic Methods: Precision and Efficiency

The development of transition metal catalysis has revolutionized the synthesis of dihydroquinolines, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to classical methods. Gold and iron catalysts have emerged as particularly powerful tools in this domain.

Gold-Catalyzed Synthesis

Gold catalysts, particularly Au(I) complexes, have proven to be highly effective for the synthesis of substituted 1,2-dihydroquinolines.[11] A notable approach involves the intramolecular hydroarylation of N-propargylanilines.[12] This method often proceeds with high yields under relatively mild conditions.

Causality Behind Experimental Choices: The choice of the gold catalyst and the protecting group on the nitrogen of the aniline are critical for the success of the reaction. The electronic nature of the substituents on the aromatic ring also plays a significant role; electron-donating groups generally facilitate the reaction.[12] The use of microwave irradiation can significantly shorten reaction times.[13]

Experimental Protocol: Gold-Catalyzed Synthesis of Ethyl 4-Phenyl-1,2-dihydroquinoline-1-carboxylate

  • Step 1: In a reaction tube, charge ethyl phenyl(3-phenylprop-2-yn-1-yl)carbamate (1.0 eq) and a suitable solvent (e.g., CH₂Cl₂).

  • Step 2: Add the gold catalyst, for example, JohnPhosAu(MeCN)SbF₆ (0.04 eq).

  • Step 3: Seal the tube and stir the reaction mixture at 80 °C.

  • Step 4: Monitor the reaction by TLC until the starting material is consumed (typically 1 hour).

  • Step 5: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Step 6: The crude product can be purified by column chromatography on silica gel.[12]

Mechanism of Gold-Catalyzed Hydroarylation:

Gold_Catalysis propargylaniline N-Propargylaniline au_alkyne_complex Au-Alkyne π-Complex propargylaniline->au_alkyne_complex [Au+] wheland_intermediate Wheland-type Intermediate au_alkyne_complex->wheland_intermediate Intramolecular Hydroarylation dihydroquinoline_au Dihydroquinoline-Au Complex wheland_intermediate->dihydroquinoline_au Rearomatization dihydroquinoline 4-Substituted-1,2-dihydroquinoline dihydroquinoline_au->dihydroquinoline Protodeauration

Caption: Mechanism of Gold-Catalyzed Intramolecular Hydroarylation.

Iron-Catalyzed Synthesis

Iron catalysts offer a cost-effective and environmentally friendly alternative for the synthesis of dihydroquinolines. A facile and efficient method involves the iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols.[14]

Causality Behind Experimental Choices: The choice of an inexpensive and readily available iron salt, such as FeCl₃, makes this method highly practical. The reaction proceeds smoothly under mild conditions, and the substrate scope is generally broad, tolerating both electron-donating and electron-withdrawing groups.

Experimental Protocol: Iron-Catalyzed Synthesis of 1,2-Dihydroquinolines

  • Step 1: To a solution of the 2-aminophenyl-1-en-3-ol (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add a catalytic amount of FeCl₃ (e.g., 10 mol%).

  • Step 2: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time.

  • Step 3: Monitor the progress of the reaction by TLC.

  • Step 4: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Step 5: Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Step 6: Purify the crude product by column chromatography on silica gel.

Mechanism of Iron-Catalyzed Allylic Amination:

Iron_Catalysis starting_material 2-Aminophenyl-1-en-3-ol fe_complex Iron-Substrate Complex starting_material->fe_complex Fe(III) cyclized_intermediate Cyclized Intermediate fe_complex->cyclized_intermediate Intramolecular Allylic Amination dihydroquinoline 1,2-Dihydroquinoline cyclized_intermediate->dihydroquinoline Protonolysis

Caption: Proposed Mechanism for Iron-Catalyzed Allylic Amination.

III. Performance Comparison: A Tabular Overview

To facilitate an objective comparison, the following table summarizes the key performance indicators of the discussed synthetic methods.

MethodTypical ConditionsAdvantagesDisadvantagesTypical Yields
Doebner-von Miller Strong acid (HCl, H₂SO₄), heatReadily available starting materials, versatile for 2- and 4-substituted quinolines.Harsh conditions, tar formation, often requires an oxidant for full aromatization.40-70%
Combes Strong acid (H₂SO₄, PPA), heatGood for 2,4-disubstituted quinolines, one-pot procedure.Harsh conditions, limited by availability of β-diketones, electron-withdrawing groups on aniline can fail.50-80%
Friedländer Acid or base catalysis, heatHigh atom economy, convergent synthesis.Limited availability of 2-aminoaryl carbonyls, potential for side reactions (e.g., aldol).60-95%
Gold-Catalyzed Au(I) or Au(III) catalyst, mild heatMild conditions, high yields, excellent functional group tolerance, short reaction times (with microwave).Cost of gold catalyst, requires pre-functionalized substrates.70-98%[13]
Iron-Catalyzed FeCl₃ catalyst, mild heatInexpensive and abundant catalyst, environmentally benign, good yields.May require specific pre-functionalized substrates.75-95%[14]

IV. Conclusion and Future Outlook

The synthesis of substituted dihydroquinolines has evolved significantly from the classical named reactions to modern, highly efficient catalytic methods. While the Doebner-von Miller, Combes, and Friedländer syntheses remain valuable for their simplicity and use of readily available starting materials, they often suffer from harsh reaction conditions and limited substrate scope.

In contrast, modern catalytic approaches, particularly those employing gold and iron, offer milder conditions, superior yields, and broader functional group tolerance, making them highly attractive for applications in drug discovery and development where molecular diversity and efficiency are paramount. The choice of synthetic method will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. As the field continues to advance, the development of even more sustainable and versatile catalytic systems will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

V. References

  • Molecules. 2021 Jun 2;26(11):3366. doi: 10.3390/molecules26113366. --INVALID-LINK--

  • BenchChem. Technical Support Center: Doebner-von Miller Quinoline Synthesis. --INVALID-LINK--

  • MDPI. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. --INVALID-LINK--

  • Organic Chemistry Portal. 1,2-Dihydroquinoline synthesis. --INVALID-LINK--

  • PubMed. Synthesis of substituted 1,2-dihydroquinolines and quinolines from aromatic amines and alkynes by gold(I)-catalyzed tandem hydroamination-hydroarylation under microwave-assisted conditions. --INVALID-LINK--

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. --INVALID-LINK--

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of quinolines. --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. --INVALID-LINK--

  • PMC. Recent Advances in Metal-Free Quinoline Synthesis. --INVALID-LINK--

  • Organic Letters. Synthesis of Substituted 1,2-Dihydroquinolines and Quinolines from Aromatic Amines and Alkynes by Gold(I)-Catalyzed Tandem Hydroamination−Hydroarylation under Microwave-Assisted Conditions. --INVALID-LINK--

  • Wikipedia. Doebner–Miller reaction. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. --INVALID-LINK--

  • Combes Quinoline Synthesis. --INVALID-LINK--

  • The Journal of Organic Chemistry. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. --INVALID-LINK--

  • Wikipedia. Combes quinoline synthesis. --INVALID-LINK--

  • Wikipedia. Skraup reaction. --INVALID-LINK--

  • ResearchGate. Proposed mechanism for the gold-catalyzed synthesis of substituted 4-quinolones. --INVALID-LINK--

  • Alfa Chemistry. Friedländer Quinoline Synthesis. --INVALID-LINK--

  • Organic Reactions. The Skraup Synthesis of Quinolines. --INVALID-LINK--

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. --INVALID-LINK--

  • Synthesis of Quinoline and derivatives. --INVALID-LINK--

  • BenchChem. Troubleshooting side reactions in the synthesis of quinoline derivatives. --INVALID-LINK--

  • Scribd. Combes Quinoline Synthesis PDF. --INVALID-LINK--

  • ResearchGate. Synthesis of Dihydroquinolines in the Twenty-First Century. --INVALID-LINK--

  • Green Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. --INVALID-LINK--

  • Wikipedia. Friedländer synthesis. --INVALID-LINK--

  • PMC. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. --INVALID-LINK--

  • Arabian Journal of Chemistry. Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. --INVALID-LINK--

  • Royal Society of Chemistry. CHAPTER 3: Iron-Catalyzed Heterocycle Synthesis. --INVALID-LINK--

References

A Comparative Guide to Quinoline-Based Rubber Antioxidants and Their Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The longevity and performance of rubber products are critically dependent on the incorporation of antioxidants to mitigate degradation from oxidative processes. This guide provides a detailed comparative analysis of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline and its more common, non-brominated analogue, Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). We will explore its performance benchmarked against other principal classes of rubber antioxidants, namely p-phenylenediamines (PPDs) and hindered phenols. This document synthesizes mechanistic insights, comparative experimental data, and standardized testing protocols to offer a comprehensive resource for researchers and polymer scientists in selecting the optimal stabilization package for various elastomeric applications.

Introduction: The Imperative of Antioxidant Protection in Elastomers

Elastomers, particularly those with unsaturated carbon-carbon bonds in their backbone like natural rubber (NR) and styrene-butadiene rubber (SBR), are highly susceptible to degradation.[1] This degradation is a result of complex chemical reactions initiated by heat, oxygen, ozone, and mechanical stress.[2][3][4] Oxidative aging leads to a decline in critical physical properties such as elasticity, tensile strength, and fatigue resistance, manifesting as hardening, cracking, and ultimately, catastrophic product failure.[2][5]

Antioxidants are essential additives that prolong the service life of rubber products by interfering with these degradation processes.[1][6] They function primarily by two mechanisms:

  • Primary (Chain-Breaking) Antioxidants: These compounds, typically aromatic amines and hindered phenols, donate hydrogen atoms to neutralize highly reactive free radicals, thereby terminating the auto-oxidation chain reaction.[7][8]

  • Secondary (Preventive) Antioxidants: These work by decomposing hydroperoxides, which are intermediates in the oxidation process, into stable, non-radical products.[7][8]

The selection of an antioxidant system is a critical decision in rubber compounding, dictated by the polymer type, service conditions (e.g., temperature, dynamic stress, ozone exposure), and end-product requirements like staining and toxicity.[7][9]

Profile: The Quinoline Class of Antioxidants

Quinoline-based antioxidants are a cornerstone of the aminic class, renowned for their efficacy in providing thermal stability.[2][9]

Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)

Commercially known as TMQ or RD, this is one of the most widely used general-purpose antioxidants in the rubber industry.[10][11][12] It is technically a polymer, existing as a mixture of dimers, trimers, and tetramers, which confers low volatility and excellent persistence within the rubber matrix for long-term protection.[11][13]

Key Attributes of TMQ:

  • Primary Function: Excellent protection against heat and oxidative aging.[2][9][12][14] It also provides a moderate inhibitory effect on metal-catalyzed oxidation.[2]

  • Mechanism: As a secondary aromatic amine, TMQ functions as a potent radical scavenger, interrupting the free-radical chain reactions that drive rubber degradation.[13][15]

  • Applications: Widely used in tires, hoses, belts, cables, and various other industrial rubber products where thermal stability is paramount.[9][10][11]

  • Limitations: TMQ offers limited resistance to flex-fatigue cracking and ozone attack compared to other antioxidant classes.[9] It is also known to cause some staining, making it unsuitable for light-colored applications.[9]

This compound: A Scientific Perspective

Direct comparative data for 6-Bromo-TMQ as a commercial rubber antioxidant is not widely available in public literature, suggesting it is a niche or research-grade compound. However, we can infer its potential properties based on established chemical principles.

Hypothesized Effects of Bromine Substitution:

  • Electron-Withdrawing Effect: The bromine atom is an electron-withdrawing group. Its presence on the quinoline ring system can influence the electron density of the amine nitrogen, which is the active site for radical scavenging. This could modulate the hydrogen-donating ability of the antioxidant.

  • Steric Hindrance: The position of the bromine atom can introduce steric hindrance around the active site, potentially affecting its reactivity with bulky polymer radicals.

  • Reactivity Modulation: Halogen substitution can influence the overall reactivity and stability of the molecule. Some studies on bromophenols have shown that the position of bromine atoms significantly influences antioxidant activity. While this is not directly transferable to quinolines, it highlights the potential for significant modulation of performance.

  • Increased Molecular Weight: Bromination increases the molecular weight, which could theoretically reduce volatility and migration, a desirable trait for long-term stability.

Further experimental validation is necessary to quantify these effects and determine the viability of 6-Bromo-TMQ as a practical alternative to standard TMQ.

Comparative Analysis: Quinoline Antioxidants vs. Major Alternatives

The performance of an antioxidant is best understood in comparison to its alternatives. The primary competitors to the quinoline class are p-phenylenediamines (PPDs) and hindered phenols.

p-Phenylenediamines (PPDs)

PPDs, such as IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) and 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine), are among the most powerful and versatile antidegradants available.[12]

Key Attributes of PPDs:

  • Primary Function: They offer a superior combination of antioxidant, anti-flex fatigue, and antiozonant properties.[3][9] 6PPD is considered the industry benchmark for tire applications due to this balanced performance.[3]

  • Mechanism: PPDs are highly efficient radical scavengers. Their antiozonant action is particularly effective; they migrate to the rubber surface and react with ozone faster than the rubber itself, often forming a protective film.[16][17]

  • Applications: Predominantly used in dynamic applications, especially in the manufacturing of tires for sidewalls and treads.[3][12]

  • Limitations: PPDs are highly staining and discoloring. Furthermore, a transformation product of 6PPD, 6PPD-quinone, has been identified as a significant environmental toxin with high toxicity to certain aquatic species.[17]

Hindered Phenols

Hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), represent another major class of primary antioxidants.[8]

Key Attributes of Hindered Phenols:

  • Primary Function: They provide effective protection against thermo-oxidative degradation.[18][19]

  • Mechanism: Like aminic antioxidants, they are radical scavengers. The bulky alkyl groups (e.g., tert-butyl) ortho to the hydroxyl group sterically hinder the resulting phenoxy radical, enhancing its stability and preventing it from initiating new degradation chains.[20]

  • Applications: Their key advantage is that they are non-staining and non-discoloring.[18] This makes them the preferred choice for light-colored or white rubber products, medical applications, and food-contact materials.[7]

  • Limitations: Hindered phenols generally offer less potent protection against severe heat and dynamic stress compared to amine-based antioxidants.[9] They provide no significant antiozonant or anti-flex cracking protection.[1]

Quantitative Performance Comparison

The selection of an antioxidant is ultimately data-driven. The following table summarizes typical performance characteristics based on extensive industrial and academic research.

Performance Metric TMQ (Quinoline) 6PPD (P-Phenylene-diamine) Hindered Phenols
Heat Aging Resistance ExcellentVery GoodGood to Very Good
Oxidative Stability ExcellentExcellentGood
Ozone Resistance PoorExcellentPoor
Flex-Fatigue Resistance ModerateExcellentPoor
Metal Deactivation GoodModeratePoor
Staining & Discoloration StainingSevere StainingNon-Staining
Volatility LowModerateVaries (Low to High)
Synergism Often used with PPDs for a balanced thermal/ozone protection package.[3][9]Often used with TMQ.[3]Can be used synergistically with secondary antioxidants like phosphites.[18][19]

Experimental Protocols for Antioxidant Evaluation

To ensure scientific integrity, the evaluation of antioxidant performance must follow standardized, reproducible methodologies. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of standards for the rubber industry.

Workflow for Comparative Evaluation

The following diagram outlines a logical workflow for comparing the performance of different antioxidant packages in a given rubber formulation.

G cluster_0 Phase 1: Compounding & Curing cluster_1 Phase 2: Initial Property Testing cluster_2 Phase 3: Accelerated Aging & Post-Aging Analysis cluster_3 Phase 4: Data Analysis A Formulation Design (Base Elastomer, Fillers, etc.) B Addition of Antioxidant (e.g., TMQ, 6PPD, Phenol @ 2 phr) A->B C Mixing (Two-roll mill or internal mixer) B->C D Cure Characteristics (Rheometer, ASTM D5289) C->D E Tensile Properties (ASTM D412) D->E F Hardness (Durometer, ASTM D2240) D->F G Heat Aging (Oven @ 100°C, 72h, ASTM D573) H Ozone Aging (Ozone Chamber, 50 pphm, 40°C, ASTM D1149) I Post-Aging Tensile (ASTM D412) G->I J Post-Aging Hardness (ASTM D2240) G->J H->I H->J K Calculate % Retention of Properties J->K L Comparative Performance Assessment K->L

Caption: Experimental workflow for evaluating rubber antioxidant performance.

Detailed Protocol: Accelerated Heat Aging (ASTM D573)

This protocol is fundamental for assessing the thermal stability provided by antioxidants like TMQ.

Objective: To determine the resistance of a vulcanized rubber compound to deterioration by accelerated aging in a hot air oven.

Methodology:

  • Sample Preparation: Prepare dumbbell-shaped test specimens according to ASTM D412 from cured rubber sheets containing the antioxidant to be tested.

  • Initial Property Measurement: Measure the initial tensile strength, ultimate elongation, and hardness (Shore A) of a set of un-aged control specimens.

  • Aging Procedure:

    • Place the test specimens in a circulating air oven that conforms to ASTM E145 specifications.

    • Ensure specimens are hung freely, without touching each other or the oven walls.

    • Set the aging temperature (e.g., 100°C) and duration (e.g., 72 hours). The specific conditions depend on the polymer and its expected service life.

  • Post-Aging Measurement: After the specified duration, remove the specimens from the oven and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.

  • Final Property Measurement: Measure the tensile strength, ultimate elongation, and hardness of the aged specimens.

  • Data Analysis: Calculate the percentage change in each property using the formula: Percentage Change = [ (Aged Value - Original Value) / Original Value ] * 100 A lower percentage change indicates superior antioxidant performance.

Causality: This test directly simulates the thermal degradation rubber products experience in service. The antioxidant's role is to scavenge the free radicals generated at elevated temperatures. By comparing the retention of physical properties (tensile strength, elongation) against a control sample with no antioxidant, or between different antioxidants, one can directly quantify their effectiveness in preserving the polymer network's integrity.

Mechanistic Visualization

The fundamental action of primary antioxidants is the termination of the oxidative chain reaction.

G cluster_0 Oxidative Cycle (Degradation) cluster_1 Protective Cycle (Antioxidant Action) RH R-H (Polymer Chain) R_dot R• (Alkyl Radical) RH->R_dot Initiation (Heat, Light) ROO_dot ROO• (Peroxy Radical) R_dot->ROO_dot + O2 ROOH ROOH (Hydroperoxide) ROO_dot->ROOH + R-H Degradation Scission, Crosslinking (Degradation) ROO_dot->Degradation AH A-H (Amine/Phenolic Antioxidant) ROO_dot->AH Interruption ROOH->Degradation A_dot A• (Stable Radical) AH->A_dot + ROO• Non-Radical Products Non-Radical Products A_dot->Non-Radical Products

References

A Comparative Guide to the Cytotoxicity of Quinoline Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Notably, quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[1][3] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of key enzymes like topoisomerases to the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[1][4][5] This guide provides a comparative analysis of the cytotoxic effects of various quinoline analogs against different cancer cell lines, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships, explore common mechanisms of action, and provide a detailed protocol for assessing their cytotoxic potential.

Comparative Cytotoxicity of Quinoline Analogs

The cytotoxic potential of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.[6][7] This has led to the synthesis and evaluation of a vast library of analogs, each with a unique profile of anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of quinoline analogs against various human cancer cell lines, offering a comparative perspective on their potency.

Quinoline Analog/DerivativeCancer Cell LineIC50 (µM)Noteworthy Features/MechanismReference
Pim-1 Kinase Inhibitors
Compound 5PC-3 (Prostate)1.29Pim-1 kinase inhibitor; induces apoptosis and cell cycle arrest.[4][4]
Compound 13ePC-3 (Prostate)2.61Potent growth inhibitory effects; induces cell cycle arrest and apoptosis.[8][8]
Compound 13hKG-1 (Leukemia)2.98Potent growth inhibitory effects.[8][8]
Topoisomerase Inhibitors
Compound 5iHaCaT (Keratinocytes)PotentTopoisomerase I inhibitor with anti-inflammatory effects.[9][9]
Compound 5lHaCaT (Keratinocytes)PotentTopoisomerase I inhibitor with anti-inflammatory effects.[9][9]
Quinazoline-5,8-diones--Promising inhibitors of DNA topoisomerase II.[10][10]
Quinoline-Chalcone Hybrids
Compound 22MDA-MB-231 (Breast)< 1.05Induces cell cycle arrest and apoptosis; disrupts microtubules.[11][11]
Compound 26A2780 (Ovarian)2.32 - 22.4Potent anticancer activity against resistant cancer cells.[11][11]
Compound 39A549 (Lung)1.91Inhibits PI3K/Akt/mTOR pathway; induces apoptosis and G2/M arrest.[11][11]
Compound 55PANC-1 (Pancreatic)Low-to-submicromolarSignificant cytotoxicity; pronounced inhibitory effects in subG1, S, and G2/M phases.[11][11]
Compound 12eMGC-803 (Gastric)1.38Potent antiproliferative activity.[12][12]
Other Substituted Quinolines
Compound 15U251 (Glioma)-Selective against CDK1/CycA.[1][1]
Compound 55HL-60 (Leukemia)19.88 µg/mlPotent antiproliferative agent.[1][1]
Compound 55U937 (Leukemia)43.95 µg/mlPotent antiproliferative agent.[1][1]
2,2'-Dimethoxy-3,7'-biquinolinePA1 (Ovarian)36-54Cytotoxic activity.[1][1]
2,2'-Dimethoxy-3,7'-biquinolineMCF-7 (Breast)36-54Cytotoxic activity.[1][1]
S3A (8-hydroxy, Br-styryl)HeLa (Cervical)2.52Hydroxyl group at position 8 enhances cytotoxicity.[13][13]

Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer activity of quinoline derivatives is attributed to their ability to interfere with various cellular processes essential for cancer cell growth and survival.[1][5] Some of the well-documented mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogs exert their cytotoxic effects by inserting themselves between DNA base pairs, thereby disrupting DNA replication and transcription.[1][4] They are also known to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes.[5][9][14]

  • Kinase Inhibition: Quinoline derivatives have been designed to target various protein kinases that are often dysregulated in cancer.[4][11] A notable example is the inhibition of Pim-1 kinase, a serine/threonine kinase that plays a role in cell cycle progression and apoptosis.[4][8] Others target receptor tyrosine kinases like EGFR and VEGFR, which are involved in angiogenesis and cell proliferation.[15]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treating cancer cells with quinoline analogs is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at various checkpoints.[1][8][11] This prevents the uncontrolled proliferation of cancer cells.

Illustrative Signaling Pathway: Pim-1 Kinase Inhibition

The Pim-1 kinase is a key regulator of cell survival and proliferation, and its overexpression is observed in several human cancers.[4] Quinoline-based compounds have been identified as effective inhibitors of Pim-1 kinase.[4][8] The following diagram illustrates the central role of Pim-1 in promoting cell survival and how its inhibition by quinoline analogs can lead to apoptosis.

Pim1_Pathway cluster_extracellular Extracellular Signals cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Pim1 Pim-1 Kinase Receptor->Pim1 Activates Bad Bad Pim1->Bad Phosphorylates (Inactivates) Cell_Survival Cell Survival & Proliferation Pim1->Cell_Survival Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bcl2->Cell_Survival Promotes Quinoline_Analog Quinoline Analog Quinoline_Analog->Pim1 Inhibits

Caption: Inhibition of the Pim-1 kinase signaling pathway by quinoline analogs.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To quantitatively assess the cytotoxic effects of quinoline analogs on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method.[6][16] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16]

Principle

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[16][17]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count to determine cell density and viability.

    • Seed the cells into a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of complete culture medium per well.[18]

    • Include control wells containing medium only for background absorbance measurements.[18]

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[7]

  • Compound Treatment:

    • Prepare a stock solution of the quinoline analog in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for testing.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the quinoline analog. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under the same incubation conditions.[12][19]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[17]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[18] A visible purple precipitate should appear in the wells with viable cells.[18]

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a detergent-based solution) to each well.[17]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[16]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[16] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for MTT Cytotoxicity Assay

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Conclusion

Quinoline and its analogs represent a versatile and potent class of compounds in the landscape of anticancer drug discovery. Their diverse mechanisms of action, coupled with the tunability of their chemical structure, allow for the development of targeted therapies against a wide range of malignancies. The comparative data presented in this guide highlight the significant variations in cytotoxicity among different quinoline derivatives and across various cancer cell lines, underscoring the importance of structure-activity relationship studies. The provided experimental protocol for the MTT assay offers a standardized method for researchers to evaluate the cytotoxic potential of novel quinoline compounds, facilitating the identification of promising new therapeutic leads. Future research will undoubtedly continue to unravel the full therapeutic potential of this remarkable scaffold.

References

A Comparative Guide to the Structural Validation of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline via 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of core 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural validation of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Analytical Challenge: Beyond 1D NMR

The synthesis of novel heterocyclic compounds like this compound is fundamental to pharmaceutical and materials science research.[1] While 1D ¹H and ¹³C NMR are primary tools for initial characterization, they often fall short of providing definitive proof of structure for complex molecules.[2]

For the target molecule, key structural questions remain unanswered by 1D spectra alone:

  • Unambiguous placement of the bromine atom: Is it definitively at the C6 position?

  • Confirmation of the dihydroquinoline core: How can we prove the connectivity between the aliphatic and aromatic portions?

  • Assignment of quaternary carbons: The signals for C2, C4, and C6 are "blind" in proton-decoupled ¹³C spectra, lacking direct proton information.

  • Resolution of aromatic signals: Overlapping signals in the aromatic region can complicate the assignment of the H5, H7, and H8 protons.

To resolve these ambiguities, a suite of 2D NMR experiments is not just beneficial, but essential. By spreading correlations across two frequency dimensions, these techniques reveal through-bond connectivity that is otherwise invisible.[3] This guide will compare and detail the roles of COSY, HSQC, and HMBC in building a complete, validated structural picture.

Figure 1: Target Molecule Structure and Atom Numbering

Chemical structure of this compound with atoms numbered for NMR assignment.

The 2D NMR Toolkit: A Comparative Overview

Experiment Full Name Primary Correlation Core Application in this Analysis
COSY CO rrelation S pectroscopY ¹H ↔ ¹H (2-3 bonds)Maps the proton-proton spin systems, connecting adjacent protons in the aromatic and aliphatic regions.
HSQC H eteronuclear S ingle Q uantum C oherence¹H ↔ ¹³C (1 bond)Directly links each proton to its attached carbon, resolving ambiguities from overlapping signals.[5]
HMBC H eteronuclear M ultiple B ond C orrelation¹H ↔ ¹³C (2-4 bonds)The cornerstone experiment; connects molecular fragments and definitively places quaternary carbons and substituents.[3]

Step-by-Step Validation: From Proton Networks to the Complete Framework

Experiment 1: COSY (¹H-¹H Correlation Spectroscopy)

The first step in untangling the structure is to establish the proton connectivity networks.[6] COSY identifies protons that are scalar (J-coupled), which typically occurs when they are separated by two or three bonds.[7]

Causality of Choice: By identifying which protons are neighbors, we can assemble fragments of the molecule. For our target, COSY is expected to reveal two distinct spin systems:

  • The Aromatic System: Correlations between H7 and H8, and a weaker correlation from H5 to H7 will delineate the arrangement of protons on the benzene ring.

  • The Aliphatic System: A crucial correlation between the NH proton (H1) and the lone proton at the C3 position (H3) would confirm the dihydroquinoline ring structure.

Interpreting the Data: The COSY spectrum is plotted with the ¹H spectrum on both axes. Off-diagonal "cross-peaks" connect signals from coupled protons.[4] For example, a cross-peak at the intersection of the chemical shifts for H7 and H8 provides definitive evidence that these protons are adjacent. The absence of a cross-peak between H5 and H7 would suggest they are not vicinal, which is expected for the 6-bromo substitution pattern.

Experiment 2: HSQC (Heteronuclear Single Quantum Coherence)

With proton networks established, the HSQC experiment serves as a bridge to the carbon skeleton. It produces a 2D plot correlating proton signals on one axis with the signals of the carbons they are directly attached to on the other axis.[3]

Causality of Choice: HSQC provides an unambiguous assignment for every protonated carbon atom. This is critical for resolving crowded regions in both the ¹H and ¹³C spectra.[8] It acts as a validated lookup table: if a proton is assigned, its corresponding carbon is now also assigned.

Interpreting the Data: Each peak in the HSQC spectrum corresponds to a direct C-H bond.

  • The aromatic protons (H5, H7, H8) will each show a single correlation to their respective carbon atoms (C5, C7, C8).

  • The aliphatic proton H3 will correlate to C3.

  • The three distinct methyl proton signals (C2-Me, C2-Me', C4-Me) will correlate to their respective methyl carbons.

  • Crucially, the quaternary carbons (C2, C4, C4a, C6, C8a) will be absent from the HSQC spectrum, as they bear no directly attached protons. This absence is itself a key piece of information.

Experiment 3: HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the most powerful tool in this workflow, providing the long-range connectivity data needed to assemble the complete molecular puzzle. It reveals correlations between protons and carbons that are two to four bonds apart.[3][5]

Causality of Choice: HMBC is chosen specifically to "see" connections to and from the non-protonated quaternary carbons identified in the HSQC step. It is the only experiment in this series that can definitively place the bromine atom and confirm the overall substitution pattern.

Interpreting the Data: The key to structural validation lies in observing a specific set of long-range correlations. We can predict the most informative connections:

  • Confirming the C4-Methyl Group: The protons of the C4-methyl group (C4-Me) should show correlations to the quaternary carbon C4, the protonated C3, and the aromatic bridgehead carbon C4a. This three-bond correlation is irrefutable evidence for the placement of this methyl group.

  • Confirming the C2 Gem-Dimethyl Group: The six equivalent protons of the two methyl groups at C2 (C2-Me) should show strong correlations to the quaternary carbon C2 and the protonated carbon C3.

  • Placing the Bromine Atom at C6: This is the most critical assignment. The proton at H5 should show a three-bond correlation to the carbon at C7 and a two-bond correlation to the bridgehead carbon C4a. The proton at H7 should show a three-bond correlation to C5 and a two-bond correlation to the bridgehead C8a. The absence of a protonated carbon between C5 and C7, combined with the chemical shift of C6 (which would be influenced by the electronegative bromine), confirms the C6 substitution. The proton at H5 will show a crucial three-bond correlation to the bromine-bearing C6, solidifying its position.

  • Connecting the Rings: The aliphatic proton H3 should show correlations to the aromatic carbons C4a and C5, bridging the two ring systems.

Data Synthesis and Final Validation

The true power of this methodology lies in the convergence of all data points. The COSY experiment provides the proton framework, the HSQC experiment assigns the protonated carbons, and the HMBC experiment connects all the pieces, including the crucial quaternary centers.

Table 1: Predicted NMR Data and Key 2D Correlations for Structure Validation

(Note: Chemical shifts (δ) are estimated and may vary based on solvent and experimental conditions.)

Atom¹H δ (ppm)¹³C δ (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H → ¹³C)
1-NH ~4.0 (s, br)-H3C2, C8a, C8
C2 -~55--
C2-Me ~1.2 (s, 6H)~28-C2, C3
H3 ~2.5 (s, 1H)~451-NHC2, C4, C4a, C5
C4 -~35--
C4-Me ~1.8 (s, 3H)~25-C3, C4, C4a
C4a -~125--
H5 ~7.2 (d)~128H7 (⁴J, weak)C4, C4a, C6, C7
C6 -~115--
H7 ~7.0 (dd)~129H5, H8C5, C8a
H8 ~6.8 (d)~115H7C4a, C6, C7
C8a -~145--

The logical flow from one experiment to the next creates a self-validating system. Any proposed structure must be consistent with all observed correlations across all three experiments. The successful identification of the predicted HMBC cross-peaks listed in Table 1 provides unambiguous confirmation of the this compound structure.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical process and the key molecular correlations used for structural validation.

G cluster_0 A 1. 1D NMR Acquisition (¹H, ¹³C) B 2. COSY Analysis (¹H-¹H Connectivity) A->B  Initial Hypothesis C 3. HSQC Analysis (Direct ¹H-¹³C) B->C  Proton Spin Systems ID'd D 4. HMBC Analysis (Long-Range ¹H-¹³C) C->D  Protonated Carbons Assigned E 5. Data Integration & Structure Validation D->E  Quaternary Carbons & Fragments Connected

Caption: Logical workflow for 2D NMR-based structure elucidation.

Caption: Key COSY (green dashed) and HMBC (red dotted) correlations.

Standard Experimental Protocols

For successful data acquisition, the following general protocols should be observed.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of the purified this compound.

  • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[8]

  • Ensure the solution is homogeneous and free of particulate matter.

2. Instrument Setup (for a 500 MHz Spectrometer):

  • Insert the sample, lock on the deuterium signal, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths and reference the chemical shifts (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

3. 2D Experiment Acquisition:

  • COSY (gradient-selected): Acquire with 2-4 scans per increment, using 256-512 increments in the indirect dimension (t1).

  • HSQC (gradient-selected, sensitivity-enhanced): Set the ¹JCH coupling constant to an average value of 145 Hz. Acquire with 4-8 scans per increment and 256 increments in t1.

  • HMBC (gradient-selected): Optimize the long-range coupling delay for an average nJCH of 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.[5] Acquire with 16-64 scans per increment and 256-512 increments in t1 to achieve adequate signal-to-noise for the weaker correlations.

4. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

  • Calibrate axes using the 1D reference spectra.

References

A Researcher's Guide to Quinazoline Derivatives and EGFR: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone of targeted cancer therapy. A member of the ErbB family of receptor tyrosine kinases, its signaling pathways govern critical cellular processes like proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC) and breast cancer.[2][3] This has made EGFR a prime target for the development of small-molecule tyrosine kinase inhibitors (TKIs).

Among the most successful classes of EGFR TKIs are compounds built upon the quinazoline scaffold. These derivatives act as ATP-competitive inhibitors, occupying the kinase domain's ATP-binding pocket and preventing the autophosphorylation necessary for downstream signal transduction.[4][5] Over the last two decades, these inhibitors have evolved through multiple generations, each designed to overcome challenges of efficacy and acquired resistance.

This guide provides an in-depth comparison of the binding affinities of key quinazoline derivatives to EGFR. We will delve into the quantitative data that defines their potency, explore the experimental methodologies used to derive this data, and explain the underlying molecular interactions that dictate their inhibitory power.

The EGFR Signaling Cascade: A Target for Inhibition

Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α), EGFR undergoes a conformational change that facilitates receptor dimerization (either homodimerization with another EGFR or heterodimerization with other ErbB family members like HER2).[6][7] This dimerization activates the intracellular tyrosine kinase domain, leading to the autophosphorylation of specific tyrosine residues on the receptor's C-terminal tail.[8]

These newly phosphorylated sites serve as docking stations for a host of adaptor proteins and enzymes containing Src homology 2 (SH2) domains, such as Grb2 and Shc.[1][7] This recruitment initiates several downstream signaling cascades critical for cell function:[7]

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily mediates cell proliferation, invasion, and metastasis.[7][8]

  • Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: A major driver of cell survival and anti-apoptotic signals.[7]

  • JAK/STAT Pathway: Also implicated in activating genes associated with cell survival.[7]

  • Phospholipase Cγ (PLCγ) Pathway: Leads to the activation of Protein Kinase C (PKC), influencing cell growth and differentiation.[8]

Quinazoline-based TKIs physically block the ATP binding site, preventing this entire phosphorylation cascade from initiating, thereby silencing the oncogenic signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF / TGF-α EGFR EGFR Monomer Ligand->EGFR Binding EGFR_Dimer Activated EGFR Dimer (Homodimer/Heterodimer) EGFR->EGFR_Dimer Dimerization EGFR_Dimer->EGFR_Dimer Grb2_SOS Grb2/SOS EGFR_Dimer->Grb2_SOS PI3K PI3K EGFR_Dimer->PI3K PLCg PLCγ EGFR_Dimer->PLCg STAT STAT EGFR_Dimer->STAT Quinazoline Quinazoline Derivative (TKI) Quinazoline->EGFR_Dimer ATP Competitive Inhibition Ras Ras Grb2_SOS->Ras PIP2 PIP2 PI3K->PIP2 DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Transcription Gene Transcription STAT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription PKC PKC DAG_IP3->PKC PKC->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Metastasis Metastasis Transcription->Metastasis

Caption: EGFR signaling pathway and the inhibitory mechanism of quinazoline derivatives.

Comparative Analysis of Binding Affinity

The potency of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (KD). A lower value for either metric indicates a higher binding affinity and greater potency. The evolution of quinazoline derivatives has been driven by the need to enhance affinity for mutant forms of EGFR, particularly those that confer resistance to earlier-generation drugs.

Derivative (Generation)Target EGFR StatusBinding/Inhibition Metric (IC50 / KD)Reference(s)
Gefitinib (1st)Wild-Type23–79 nM (IC50)[4]
Erlotinib (1st)Wild-Type80 nM (IC50)[4]
Wild-Type~-7.54 kcal/mol (Binding Energy)[9]
Afatinib (2nd)Wild-Type0.5 nM (IC50)[4]
Dacomitinib (2nd)Wild-Type6 nM (IC50)[10]
L858R Mutant5.8 nM (IC50)[10]
Exon 19 Deletion2.4 nM (IC50)[10]
Osimertinib (3rd)Wild-Type~490 nM (IC50)[11]
L858R/T790M Mutant<15 nM (IC50)[11]
Exon 19 Del/T790M Mutant<15 nM (IC50)[11]
Novel Derivative 6c Wild-Type10.76 nM (IC50)[12]
Novel Derivative 1i (Against A549 cells)0.05 nM (IC50)[3]
Novel Derivative 7j Wild-Type25.69 nM (IC50)[12]

Key Insights from the Data:

  • First-Generation (Gefitinib, Erlotinib): These reversible inhibitors show potent activity against wild-type EGFR but are less effective against resistance mutations like T790M.[4][11][13] The T790M "gatekeeper" mutation increases the kinase's affinity for ATP, making it harder for these drugs to compete.[14][15]

  • Second-Generation (Afatinib, Dacomitinib): These compounds were designed as irreversible inhibitors, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket.[16][17] This irreversible binding provides a higher potency against wild-type EGFR and some activating mutations compared to first-generation TKIs.[4][10]

  • Third-Generation (Osimertinib): A paradigm shift in design, osimertinib is also an irreversible inhibitor but was specifically developed to target the T790M resistance mutation while sparing wild-type EGFR.[11][18] The data clearly shows its remarkable potency against double-mutant EGFR (e.g., L858R/T790M) and its significantly lower affinity for wild-type EGFR, which translates to a better safety profile with fewer side effects like skin rash and diarrhea.[11][18]

Methodologies for Determining Binding Affinity and Inhibition

Accurately quantifying the interaction between a quinazoline derivative and EGFR is paramount. Several robust biophysical and biochemical assays are employed, each providing unique insights into the binding event.

Experimental_Workflow cluster_workflow General Workflow for Inhibitor Characterization Compound Quinazoline Derivative Library Primary_Screen Primary Screen: Biochemical Kinase Assay (e.g., FP, ADP-Glo) Compound->Primary_Screen Direct_Binding Direct Binding Kinetics: Surface Plasmon Resonance (SPR) Primary_Screen->Direct_Binding Hits Cellular_Assay Cellular Target Engagement: Phospho-EGFR Assay (e.g., DELFIA, AlphaLISA) Direct_Binding->Cellular_Assay Functional_Assay Functional Cellular Outcome: Cell Viability Assay (MTT) Cellular_Assay->Functional_Assay Lead_Compound Lead Compound Identified Functional_Assay->Lead_Compound

Caption: A typical experimental workflow for screening and characterizing EGFR inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on binding events, allowing for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[19]

  • Causality & Principle: The technique measures changes in the refractive index at the surface of a sensor chip. One binding partner (e.g., EGFR protein) is immobilized on the chip, and the other (the quinazoline derivative) is flowed over the surface. Binding increases the mass on the chip surface, altering the refractive index and generating a response signal proportional to the amount of bound analyte.[6]

  • Step-by-Step Methodology:

    • Chip Preparation: Covalently immobilize recombinant human EGFR extracellular domain or kinase domain onto a CM5 sensor chip via amine coupling. The goal is to achieve a surface density that allows for accurate kinetic analysis without mass transport limitations.

    • Analyte Preparation: Prepare a series of precise dilutions of the quinazoline derivative in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

    • Association Phase: Inject the lowest concentration of the quinazoline derivative over the EGFR-coated and reference flow cells at a constant flow rate for a defined period (e.g., 180 seconds). The SPR signal (measured in Response Units, RU) will increase as the compound binds to EGFR.

    • Dissociation Phase: Switch the injection back to running buffer and monitor the decrease in the SPR signal as the compound dissociates from the receptor.

    • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the chip surface, preparing it for the next injection cycle.

    • Cycle Repetition: Repeat steps 3-5 for each concentration of the quinazoline derivative in ascending order.

    • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate ka, kd, and KD (where KD = kd/ka).[19][20]

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

FP is a solution-based, homogeneous technique used to measure the inhibition of EGFR's kinase activity.[21] It is well-suited for high-throughput screening.[22][23]

  • Causality & Principle: The assay monitors the phosphorylation of a fluorescently labeled peptide substrate by EGFR. A small, fluorescently labeled peptide tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When a large anti-phosphotyrosine antibody binds to the phosphorylated peptide, the tumbling of the complex slows dramatically, and the emitted light remains highly polarized. The degree of polarization is therefore directly proportional to the amount of phosphorylated product, and thus, to the kinase activity.[21]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, EGFR enzyme, ATP, fluorescently labeled peptide substrate (e.g., a poly-GT-Tyr peptide), and serial dilutions of the quinazoline inhibitor.

    • Kinase Reaction: In a microplate (e.g., 384-well, low-volume, black), add the EGFR enzyme to wells containing the serially diluted inhibitor or vehicle control (DMSO).

    • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Termination & Detection: Stop the reaction by adding a termination buffer containing EDTA (to chelate Mg2+, a required cofactor for the kinase) and a specific anti-phosphotyrosine antibody.

    • Equilibration: Incubate the plate for a period (e.g., 30-60 minutes) to allow the antibody-phosphopeptide binding to reach equilibrium.

    • Measurement: Read the plate on a microplate reader equipped with appropriate filters for fluorescence polarization.

    • Data Analysis: Convert the raw parallel and perpendicular intensity values to millipolarization (mP) units. Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Phospho-EGFR Assay (DELFIA® TRF)

This assay quantifies the level of EGFR phosphorylation at a specific tyrosine residue (e.g., Tyr1068) within a cellular context, providing a more physiologically relevant measure of inhibitor efficacy.[24] DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) is a time-resolved fluorescence (TRF) technology known for its high sensitivity.[25]

  • Causality & Principle: This is a sandwich immunoassay. Cells are cultured, stimulated with EGF to induce EGFR phosphorylation, and then treated with the quinazoline inhibitor. After cell lysis, the lysate is added to a microplate coated with a capture antibody that binds to total EGFR. A second, detection antibody that specifically recognizes the phosphorylated form of EGFR (e.g., pY1068) and is labeled with a lanthanide chelate (Europium) is then added. After washing, an enhancement solution is added which causes the Europium to fluoresce intensely. The time-resolved fluorescence signal is directly proportional to the amount of phosphorylated EGFR.

  • Step-by-Step Methodology:

    • Cell Culture: Plate EGFR-expressing cells (e.g., A431) in a 96-well tissue culture plate and grow to ~80-90% confluency.

    • Serum Starvation: To reduce basal EGFR activity, starve the cells by replacing the growth medium with a serum-free medium for 16-24 hours.

    • Inhibitor Treatment: Add serial dilutions of the quinazoline inhibitor to the wells and incubate for a defined period (e.g., 1-2 hours).

    • Stimulation: Add EGF ligand to the wells (except for negative controls) to a final concentration of ~50-100 ng/mL and incubate for a short period (e.g., 10-15 minutes at 37°C) to induce maximal EGFR phosphorylation.

    • Cell Lysis: Aspirate the medium and add a lysis buffer to each well to solubilize the cells and release the proteins.

    • Immunoassay: Transfer the cell lysates to a microplate pre-coated with a total-EGFR capture antibody. Incubate to allow the EGFR to bind.

    • Detection: Wash the plate and add the Europium-labeled anti-phospho-EGFR (pY1068) detection antibody. Incubate to form the sandwich complex.[25]

    • Signal Generation: Wash the plate thoroughly to remove unbound detection antibody. Add DELFIA® Enhancement Solution.

    • Measurement: Read the plate using a TRF-capable plate reader.

    • Data Analysis: Plot the TRF signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the cellular IC50.

Conclusion

The development of quinazoline derivatives as EGFR inhibitors is a landmark achievement in targeted cancer therapy. The progression from first to third-generation agents demonstrates a sophisticated journey of medicinal chemistry, driven by an ever-deepening understanding of the molecular basis of both drug action and resistance. A rigorous, multi-faceted approach to determining binding affinity and inhibitory activity, using techniques like SPR, FP, and cell-based phospho-assays, is essential. This quantitative data not only allows for the direct comparison of inhibitor potency but also provides the critical insights necessary to design the next generation of more selective and effective therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific frontiers, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethically sound research environment. This guide provides a detailed protocol for the proper disposal of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline, a halogenated quinoline derivative. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

According to information provided by the European Chemicals Agency (ECHA) for this compound, this substance can cause serious eye irritation, skin irritation, and may cause respiratory irritation. Due to its brominated nature, it is classified as a halogenated organic compound, necessitating specific disposal protocols apart from general chemical waste[1]. Under no circumstances should this chemical be discarded down the drain or in regular solid waste streams.

Hazard Assessment and Key Chemical Properties

A thorough understanding of the chemical's properties is foundational to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound was not located, data for analogous brominated quinoline compounds provide essential safety insights.

PropertyDataSource
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.ECHA
Chemical Class Halogenated Organic CompoundeCFR, Bucknell University[1]
Physical State Likely solid or liquid (based on similar quinoline derivatives)Fisher Scientific[2], Thermo Fisher Scientific[3]
Incompatibilities Strong oxidizing agents, acids. May be sensitive to prolonged exposure to air and light.CAMEO Chemicals[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE is mandatory to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of vapors or dust. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is essential.

Segregation: The Cornerstone of Compliant Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal pathways. As a halogenated organic compound, this compound must be collected separately from non-halogenated organic waste[1][5][6].

Waste Segregation Workflow

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage & Disposal Waste This compound Waste (Solid or Liquid) Container Designated Halogenated Organic Waste Container Waste->Container  Collect Here Labeling Label Container: 'Halogenated Organic Waste' List all constituents Container->Labeling Storage Secure Satellite Accumulation Area (Ventilated, Away from Incompatibles) Container->Storage  Store Securely Disposal Collection by Certified Hazardous Waste Professionals Storage->Disposal  Await Pickup

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe collection and disposal of this compound waste.

Protocol 1: Collection of Waste
  • Don PPE: Before beginning, ensure all required PPE is correctly worn.

  • Prepare Waste Container: Obtain a designated hazardous waste container that is clean, dry, and compatible with the chemical. The container must have a secure, tight-fitting lid[5][6]. For liquid waste, ensure the container is leak-proof.

  • Label the Container: Affix a hazardous waste label to the container before adding any waste[5]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • If in solution, list all components and their approximate percentages.

    • The associated hazards (e.g., Irritant).

  • Transfer Waste: Carefully transfer the waste into the labeled container, minimizing splashing or dust generation. This should be done in a chemical fume hood.

  • Seal Container: Securely close the container lid. Do not overfill; allow for at least 10% headspace to accommodate expansion[6].

  • Clean Up: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of any contaminated disposable materials (e.g., weigh paper, pipette tips) as solid hazardous waste in the same container if appropriate, or a designated solid halogenated waste container.

Protocol 2: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be well-ventilated, secure, and away from incompatible materials like strong acids or bases[5].

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The final disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted facility[1][7]. Never attempt to treat or dispose of this chemical on your own.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable or in a flammable solvent, remove all sources of ignition.

  • Containment (for minor spills): If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collection: Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container for disposal[2].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Reporting: Report the incident to your supervisor and EHS department, regardless of the spill's size.

For major spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these rigorous disposal procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.

References

Navigating the Safe Handling of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized chemical entities like 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline, a comprehensive understanding of its potential hazards and the requisite safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence.

Hazard Profile: An Evidence-Based Assessment

Derivatives of quinoline are known to exhibit a range of biological activities and, consequently, potential toxicological effects.[1] Compounds structurally similar to this compound are consistently classified as hazardous substances. The primary routes of exposure and associated health hazards are summarized below.

Hazard ClassificationPotential Health EffectsSupporting Evidence from Analogous Compounds
Acute Oral Toxicity Harmful if swallowed, potentially causing gastrointestinal distress.[2]Data on 6-Bromo-2-methylquinoline indicates it is harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[2] Prolonged or repeated contact may lead to sensitization dermatitis.[3]6-Bromo-2-methylquinoline is categorized as a skin irritant.[2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2]6-Bromo-2-methylquinoline is known to cause serious eye damage.[2]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.[2][4]Inhalation of related quinoline compounds can lead to respiratory tract irritation.[2][4]

It is crucial to operate under the assumption that this compound exhibits a similar hazard profile. Therefore, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are paramount to mitigating exposure risks. PPE should be viewed as the final barrier in a comprehensive safety strategy that prioritizes engineering controls like fume hoods.[5]

Body PartEquipmentSpecifications & Rationale
Eyes & Face Safety goggles with side shields or a full-face shield.[6]Provides a secure seal to protect against splashes and airborne particles.[7]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7]Protects against direct skin contact, which can cause irritation or absorption.[7]
Body Laboratory coat or chemical-resistant suit.[6]Shields personal clothing from spills and contamination.[8]
Respiratory NIOSH-approved respirator (if ventilation is inadequate).[2]Essential to prevent the inhalation of harmful dust or vapors, especially when handling the solid form.[7]
Feet Closed-toe, chemical-resistant footwear.[7]Protects feet from spills and falling objects.[7]

Operational Workflow for Safe Handling

The following procedural diagram outlines the critical steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Use as Needed handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Container cleanup_segregate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10] Remove any contaminated clothing and seek medical attention if irritation persists.[11]

  • Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air.[9][11] If breathing is difficult, provide oxygen.[11] Seek medical attention if symptoms occur.[10]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and drink plenty of water afterward.[9] Never give anything by mouth to an unconscious person.[11] Call a physician or Poison Control Center immediately.[11]

  • Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6][12] For larger spills, evacuate the area and alert the appropriate emergency response team.[6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound must be treated as hazardous waste.[13] Under no circumstances should this chemical be disposed of in standard refuse or down the drain.[13]

Chemical Waste Disposal Workflow

The following diagram illustrates the mandatory procedure for the disposal of this compound and associated contaminated materials.

start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate solid_container Place Solid Waste in Labeled, Sealed Container segregate->solid_container liquid_container Place Liquid Waste in Labeled, Leak-Proof Container segregate->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end End: Compliant Disposal pickup->end

Caption: A step-by-step workflow for the compliant disposal of chemical waste.

  • Waste Collection: All waste materials, including contaminated PPE, must be collected in a designated, labeled, and sealed container.[11][13]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[13]

  • Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.[13]

  • Final Disposal: The final disposal of this compound must be conducted by a licensed chemical destruction plant or an approved waste disposal facility.[9][11][12]

By integrating these safety protocols into your daily laboratory operations, you foster an environment of scientific integrity and personal accountability. This commitment not only protects you and your colleagues but also ensures the reliability and reproducibility of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.